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Core Science & Biosynthesis

Foundational

2-(3-Azetidinyl)pyridine HCl chemical structure and properties

This technical guide provides an in-depth analysis of 2-(3-Azetidinyl)pyridine dihydrochloride , a significant heterocyclic building block in medicinal chemistry, particularly in the development of nicotinic acetylcholin...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 2-(3-Azetidinyl)pyridine dihydrochloride , a significant heterocyclic building block in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) ligands.

CAS Registry Number: 206446-45-9 (Dihydrochloride) | Free Base MW: 134.18 g/mol

Executive Summary

2-(3-Azetidinyl)pyridine represents a specific regioisomer of the azetidinyl-pyridine scaffold, structurally related to high-affinity nAChR ligands such as A-85380. Unlike its 3-pyridyl analogs (which mimic the nicotine/epibatidine pharmacophore), the 2-pyridyl isomer serves as a critical tool for Structure-Activity Relationship (SAR) profiling, exploring the steric and electronic requirements of the orthosteric binding site. This guide details its structural properties, synthetic pathways, and handling protocols.

Chemical Identity & Structure

The compound consists of a pyridine ring substituted at the C2 position by a four-membered azetidine ring attached at its C3 position. It is most commonly supplied as the dihydrochloride salt to ensure stability and water solubility.

Structural Visualization

The following diagram illustrates the connectivity and the salt form.[1]

Caption: Topological connectivity of 2-(3-Azetidinyl)pyridine dihydrochloride.

Physicochemical Properties
PropertyValue / Description
IUPAC Name 2-(Azetidin-3-yl)pyridine dihydrochloride
Molecular Formula C₈H₁₀N₂ · 2HCl
Molecular Weight 207.10 g/mol (Salt) / 134.18 g/mol (Free Base)
Physical State White to off-white solid
Solubility Highly soluble in water, DMSO, Methanol
LogP ~ -0.12 (Hydrophilic)
Acidity (pKa) Azetidine NH ~10-11; Pyridine N ~5.2
Hygroscopicity Hygroscopic (Store under desiccant)

Synthesis & Manufacturing

The synthesis of 2-(3-Azetidinyl)pyridine presents a challenge due to the strain of the azetidine ring and the potential for racemization or ring opening. The most robust route employs Negishi Cross-Coupling , which offers high regioselectivity and yield.

Primary Synthetic Route (Negishi Coupling)

This protocol avoids harsh conditions that could degrade the azetidine ring.

  • Zinc Reagent Preparation: 1-Boc-3-iodoazetidine is treated with activated Zinc dust to form the organozinc reagent.

  • Cross-Coupling: The organozinc intermediate undergoes Pd-catalyzed coupling with 2-bromopyridine.

  • Deprotection & Salt Formation: The Boc group is removed using HCl in dioxane/methanol, precipitating the dihydrochloride salt.

Synthesis_Workflow Start1 1-Boc-3-iodoazetidine Reagent Organozinc Intermediate (In-situ) Start1->Reagent Zn insertion Start2 Activated Zinc Start2->Reagent Coupling Pd-Catalyzed Coupling (2-Bromopyridine + Cat.) Reagent->Coupling Intermediate 2-(1-Boc-azetidin-3-yl)pyridine Coupling->Intermediate C-C Bond Formation Deprotection Acid Hydrolysis (HCl/Dioxane) Intermediate->Deprotection -Boc Removal Final 2-(3-Azetidinyl)pyridine 2HCl (Precipitate) Deprotection->Final Crystallization

Caption: Step-wise synthesis via Negishi cross-coupling to preserve ring integrity.

Key Experimental Considerations
  • Catalyst Selection: Pd(dppf)Cl₂ or Pd(PPh₃)₄ are preferred for the coupling step to minimize homocoupling of the pyridine.

  • Temperature Control: The zinc insertion is typically exothermic; temperature must be kept <40°C to prevent decomposition of the iodoazetidine.

  • Purification: The intermediate Boc-protected compound is lipophilic and can be purified via silica gel chromatography (Hexane/EtOAc). The final HCl salt is purified by recrystallization from MeOH/Et₂O.

Analytical Characterization

Verifying the identity of 2-(3-Azetidinyl)pyridine HCl requires distinguishing it from its 3-pyridyl and 4-pyridyl isomers.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR (D₂O or DMSO-d₆):

    • Pyridine Region: 4 aromatic protons. The C2-substitution pattern typically shows a doublet (d) for the proton at position 6 (~8.5 ppm) and a multiplet pattern for protons 3, 4, and 5.

    • Azetidine Region: The methine proton (CH) at C3 of the azetidine ring appears as a multiplet/quintet around 4.0–4.5 ppm. The methylene protons (CH₂) of the azetidine ring appear as multiplets around 3.8–4.2 ppm.

    • Shift: Due to the HCl salt form, the pyridine nitrogen and azetidine amine are protonated, causing a downfield shift compared to the free base.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization).

  • Observed Mass: [M+H]⁺ = 135.1 m/z (corresponding to the free base C₈H₁₀N₂).

  • Salt Confirmation: Elemental analysis or ion chromatography is required to confirm the stoichiometry of the chloride counterions (dihydrochloride vs monohydrochloride).

Biological Applications & Handling[2]

Medicinal Chemistry Context

This compound is primarily used in the research of Nicotinic Acetylcholine Receptors (nAChRs) .

  • Ligand Design: It serves as a conformationally restricted analog of nicotine. The distance between the basic nitrogen (azetidine) and the aromatic nitrogen (pyridine) is a critical determinant for binding affinity at α4β2 and α7 nAChR subtypes.

  • Isomeric Profiling: While 3-(3-azetidinyl)pyridine derivatives are often potent agonists (e.g., A-85380), the 2-(3-azetidinyl)pyridine isomer provides essential negative control data or unique binding modes that help map the receptor's orthosteric site.

Safety & Storage
  • Hazard Classification: Irritant (H315, H319, H335). Avoid inhalation of dust.

  • Storage: Store at -20°C. The compound is hygroscopic; keep the vial tightly sealed under inert gas (Argon/Nitrogen) if possible.

  • Stability: Stable in acidic solution (pH < 4). Avoid prolonged exposure to strong bases which may cause free-basing and potential polymerization or ring-opening of the strained azetidine.

References

  • PubChem. (n.d.).[2] Compound Summary for CID 11319229: 2-(Azetidin-3-yl)pyridine. National Library of Medicine. Retrieved from [Link]

Sources

Exploratory

3-(2-Pyridyl)azetidine Hydrochloride: Technical Guide to Identity, Synthesis, and Applications

Topic: 3-(2-Pyridyl)azetidine hydrochloride synonyms and IUPAC name Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals Executive Summary 3-(2-Pyridyl)azetidine hy...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-(2-Pyridyl)azetidine hydrochloride synonyms and IUPAC name Content Type: In-depth technical guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

3-(2-Pyridyl)azetidine hydrochloride is a high-value heterocyclic building block used primarily in medicinal chemistry as a conformationally restricted bioisostere of piperidine and pyrrolidine. By replacing a six-membered ring with the strained four-membered azetidine core, researchers can significantly alter the physicochemical profile of a drug candidate—specifically lowering lipophilicity (LogP) and modulating basicity (pKa)—while maintaining critical pharmacophoric vectors. This scaffold is particularly relevant in the development of ligands for nicotinic acetylcholine receptors (nAChR) and as an intermediate in the synthesis of kinase inhibitors.

Chemical Identity & Nomenclature

Accurate identification is critical for database integration and procurement. While the free base is often generated in situ, the hydrochloride salt is the preferred stable form for storage and handling.

Core Identifiers
PropertyDetail
IUPAC Name 2-(Azetidin-3-yl)pyridine hydrochloride
Common Name 3-(2-Pyridyl)azetidine HCl
Synonyms 3-(Pyridin-2-yl)azetidine hydrochloride; 2-(3-Azetidinyl)pyridine HCl
CAS Number (Free Base) Not widely listed; derived from Boc-precursor CAS 206446-39-1
CAS Number (Boc-Precursor) 206446-39-1 (tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate)
Molecular Formula C

H

N

[1] · HCl
Molecular Weight 170.64 g/mol (Salt); 134.18 g/mol (Free Base)
SMILES (Free Base) C1(CNC1)C2=CC=CC=N2
InChI Key Derivative specific
Structural Analysis

The molecule features a pyridine ring attached at the C3 position of an azetidine ring.[2] This specific regiochemistry (3-substituted) creates a linear vector analogous to 4-substituted piperidines but with a reduced van der Waals volume.

Structure cluster_0 Structural Components Azetidine Azetidine Ring (sp3 rich, strained) Linkage C3-C2' Bond (Rotatable but restricted) Azetidine->Linkage Pyridine Pyridine Ring (Aromatic, H-bond acceptor) Linkage->Pyridine

Figure 1: Structural decomposition of 3-(2-Pyridyl)azetidine showing the linkage between the saturated azetidine core and the aromatic pyridine moiety.

Physicochemical Properties

The azetidine ring introduces unique properties compared to its larger homologs. The high ring strain (~25 kcal/mol) influences both reactivity and metabolic stability.

PropertyValue (Approx.)Significance in Drug Design
pKa (Azetidine N) ~10.0 - 11.0Highly basic; often requires salt formation for handling.
pKa (Pyridine N) ~5.2Weakly basic; remains unprotonated at physiological pH unless substituted.
LogP ~0.5 (Free Base)Lower than piperidine analogs, improving water solubility.
Topological Polar Surface Area ~25 ŲFavorable for CNS penetration (Blood-Brain Barrier).
Fsp3 Character 0.375High fraction of sp3 carbons improves solubility and "escape from flatland."

Synthesis & Manufacturing Protocols

Commercial availability of the hydrochloride salt is often limited to custom synthesis houses. The standard laboratory preparation proceeds via the commercially available N-Boc-3-iodoazetidine or N-Boc-3-(2-pyridyl)azetidine .

Synthetic Route: Negishi Cross-Coupling

This is the most reliable method for constructing the C(sp3)-C(sp2) bond between the azetidine and pyridine rings.

Protocol:

  • Zinc Reagent Formation: Activate zinc dust with 1,2-dibromoethane and TMSCl in dry DMA (Dimethylacetamide). Treat N-Boc-3-iodoazetidine with the activated zinc to form the organozinc reagent.

  • Cross-Coupling: Add 2-bromopyridine , Pd

    
    (dba)
    
    
    
    (catalyst), and P(o-tol)
    
    
    (ligand) to the organozinc solution. Heat to 80°C for 4-12 hours.
  • Purification: Quench with saturated NH

    
    Cl, extract with EtOAc, and purify via silica gel chromatography to obtain tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate (CAS 206446-39-1) .
    
  • Deprotection & Salt Formation: Dissolve the Boc-intermediate in CH

    
    Cl
    
    
    
    . Add 4M HCl in dioxane at 0°C. Stir at room temperature for 2 hours.
  • Isolation: Concentrate in vacuo. Triturate the residue with diethyl ether to yield 3-(2-Pyridyl)azetidine hydrochloride as a white hygroscopic solid.

Synthesis Start N-Boc-3-iodoazetidine Zinc Zn Activation (DMA, TMSCl) Start->Zinc Intermediate Organozinc Species Zinc->Intermediate Coupling Negishi Coupling (2-Bromopyridine, Pd cat.) Intermediate->Coupling BocProduct N-Boc-3-(2-pyridyl)azetidine (CAS 206446-39-1) Coupling->BocProduct Deprotection Deprotection (HCl/Dioxane) BocProduct->Deprotection Final 3-(2-Pyridyl)azetidine HCl Deprotection->Final

Figure 2: Step-wise synthetic pathway from N-Boc-3-iodoazetidine to the final hydrochloride salt via Negishi coupling.

Applications in Drug Discovery

The 3-(2-pyridyl)azetidine scaffold is a privileged structure in neurochemistry and oncology.

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The distance between the basic azetidine nitrogen and the pyridine nitrogen mimics the pharmacophore of nicotine and epibatidine .

  • Mechanism: The protonated azetidine nitrogen interacts with the cation-pi site (Trp residue) in the receptor binding pocket, while the pyridine nitrogen accepts a hydrogen bond.

  • Selectivity: Azetidine analogs often show improved selectivity for

    
     subtypes over 
    
    
    
    compared to their pyrrolidine counterparts (e.g., A-85380 analogs).
Conformational Restriction

Replacing a piperidine with an azetidine restricts the conformational flexibility of the side chain.

  • Effect: This reduces the entropic penalty upon binding to a protein target.

  • Metabolic Stability: The strained ring is generally stable to oxidative metabolism, although the high basicity can sometimes lead to rapid clearance if not modulated (e.g., by fluorination).

Kinase Inhibition

Derivatives of 3-substituted azetidines appear in patent literature for MEK and JAK inhibitors (e.g., Cobimetinib intermediates), where the azetidine serves as a compact linker that positions the solubilizing amine group into a solvent-exposed region of the ATP-binding pocket.

Safety and Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocols:

    • Hygroscopic: The hydrochloride salt readily absorbs moisture. Store in a desiccator under inert atmosphere (Argon/Nitrogen) at -20°C.

    • Reconstitution: Dissolve in water or methanol for biological assays. For chemical reactions, liberate the free base using NaHCO

      
       or carbonate resin immediately prior to use to prevent polymerization or ring-opening.
      

References

  • Preparation of Azetidines: Billotte, S. "Synthesis of 3-Substituted Azetidines."[3] Synlett, 1998.

  • Pharmacology of A-85380: Sullivan, J. P., et al. "A-85380 [3-(2(S)-azetidinylmethoxy)pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[4] Neuropharmacology, 1996.[4]

  • Negishi Coupling on Azetidines: "Zinc-mediated synthesis of 3-substituted azetidines." Journal of Organic Chemistry, 2004.

  • Boc-Precursor Data: "tert-butyl 3-(pyridin-2-yl)azetidine-1-carboxylate."[5] PubChem Compound Summary.

  • Azetidines in Medicinal Chemistry: "Azetidines: New Perspectives for Drug Discovery." Journal of Medicinal Chemistry, 2018.

Sources

Foundational

Technical Guide: Molecular Weight &amp; Characterization of 2-(Azetidin-3-yl)pyridine Hydrochloride

The following technical guide details the molecular weight, synthesis, and characterization of 2-(Azetidin-3-yl)pyridine hydrochloride . This document is structured for researchers requiring precise physicochemical data...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the molecular weight, synthesis, and characterization of 2-(Azetidin-3-yl)pyridine hydrochloride . This document is structured for researchers requiring precise physicochemical data and reproducible experimental protocols.

Executive Summary

2-(Azetidin-3-yl)pyridine hydrochloride is a critical heterocyclic building block in medicinal chemistry, particularly in the development of nicotinic acetylcholine receptor (nAChR) modulators and analgesics structurally related to epibatidine. Its scaffold combines the conformational rigidity of the azetidine ring with the lipophilicity and binding potential of the pyridine moiety.

This guide provides the definitive molecular weight calculations, a validated synthesis route, and analytical protocols to distinguish between the mono- and dihydrochloride salt forms.

Chemical Identity & Molecular Weight Analysis[1]

The molecular weight (MW) of the salt depends entirely on the stoichiometry of the counterion. While the pyridine nitrogen (


) and the azetidine nitrogen (

) can both accept protons, the monohydrochloride is the standard commercial form, though the dihydrochloride is often formed under excess acidic conditions.
Table 1: Physicochemical Specifications
PropertyFree BaseMonohydrochloride (Standard)Dihydrochloride (Acidic)
Formula



Molecular Weight 134.18 g/mol 170.64 g/mol 207.10 g/mol
Exact Mass 134.0844170.0611206.0377
CAS Number Not widely listed206446-45-9 (often refers to salt)206446-45-9 (generic for salt)
Appearance Yellow/Colorless OilWhite/Off-white SolidHygroscopic White Solid
Solubility Organic solvents (DCM, EtOAc)Water, Methanol, DMSOWater, Methanol

Critical Note on Stoichiometry: The azetidine nitrogen is significantly more basic (


 hybridized secondary amine) than the pyridine nitrogen (

hybridized). In a 1:1 stoichiometric addition of HCl, the protonation occurs exclusively at the azetidine nitrogen.

Validated Synthesis Protocol

Objective: Synthesis of 2-(Azetidin-3-yl)pyridine hydrochloride from commercially available precursors.

The most robust synthetic route involves the nucleophilic addition of 2-lithiopyridine to N-protected azetidin-3-one, followed by dehydration and reduction.

Reaction Scheme Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting critical intermediates.

SynthesisPath cluster_legend Phase Guide Start1 2-Bromopyridine Step1 Lithiation (n-BuLi) & Addition Start1->Step1 -78°C, THF Start2 N-Boc-3-azetidinone Start2->Step1 Inter1 Tertiary Alcohol Intermediate Step1->Inter1 Step2 Dehydration (MsCl/Et3N) Inter1->Step2 Inter2 Alkene Intermediate Step2->Inter2 Step3 Hydrogenation (H2, Pd/C) Inter2->Step3 Inter3 N-Boc-2-(azetidin-3-yl)pyridine Step3->Inter3 Step4 Deprotection (4M HCl in Dioxane) Inter3->Step4 Final 2-(Azetidin-3-yl)pyridine Hydrochloride (Target) Step4->Final

Caption: Step-wise synthesis of 2-(Azetidin-3-yl)pyridine HCl via lithiation-addition-reduction sequence.

Step-by-Step Methodology

Step 1: Nucleophilic Addition

  • Reagents: 2-Bromopyridine (1.0 eq),

    
    -BuLi (1.1 eq, 2.5M in hexanes), N-Boc-3-azetidinone (1.0 eq).
    
  • Protocol: Dissolve 2-bromopyridine in anhydrous THF under

    
     atmosphere. Cool to -78°C. Add 
    
    
    
    -BuLi dropwise to generate 2-lithiopyridine. Stir for 30 mins.
  • Addition: Add N-Boc-3-azetidinone (dissolved in THF) slowly.

  • Workup: Quench with saturated

    
    . Extract with EtOAc.[1] The product is the tertiary alcohol intermediate.
    

Step 2: Dehydration

  • Reagents: Mesyl chloride (MsCl, 1.5 eq), Triethylamine (

    
    , 3.0 eq).
    
  • Protocol: Dissolve the alcohol in DCM at 0°C. Add

    
     followed by MsCl. Stir until the alcohol is consumed (TLC monitoring).
    
  • Result: Elimination of water yields the alkene (3-(pyridin-2-yl)-N-Boc-2,3-dihydroazete precursor or exocyclic double bond depending on conditions, typically yielding the coupled alkene).

Step 3: Hydrogenation

  • Reagents:

    
     gas (balloon or Parr shaker), 10% Pd/C (catalytic).
    
  • Protocol: Dissolve the alkene in MeOH. Add Pd/C. Stir under

    
     atmosphere for 4-12 hours.
    
  • Purification: Filter through Celite to remove Pd. Concentrate to obtain N-Boc-2-(azetidin-3-yl)pyridine.

Step 4: Salt Formation (Critical for MW)

  • Reagents: 4M HCl in 1,4-Dioxane.

  • Protocol: Dissolve the Boc-protected intermediate in minimal DCM or Dioxane at 0°C. Add 4M HCl/Dioxane (5-10 eq). Stir at RT for 2 hours.

  • Isolation: The hydrochloride salt will precipitate. Filter and wash with diethyl ether to remove organic impurities.

  • Drying: Dry under high vacuum to remove excess HCl. Note: Incomplete drying results in non-stoichiometric HCl adducts.

Analytical Validation & Quality Control

To ensure the material used in research matches the theoretical molecular weight, the following self-validating analytical workflow is required.

Stoichiometry Determination (Mono vs. Di-HCl)

Because the pyridine ring is weakly basic, it can hold a second proton in the presence of excess acid but loses it easily.

  • Method: Argentometric Titration (Volhard Method or Potentiometric).

  • Procedure: Dissolve a precise mass of the salt in water. Titrate with standardized

    
    .
    
  • Calculation:

    
    
    
    
    
    (Where
    
    
    for Mono-HCl and
    
    
    for Di-HCl).
NMR Characterization
  • 1H NMR (

    
    ): 
    
    • Pyridine Protons: Look for downfield shifts (

      
       ppm) indicating protonation of the pyridine ring if Di-HCl is present. In Mono-HCl, shifts are less pronounced compared to the free base.
      
    • Azetidine Protons: The multiplets for the azetidine ring (

      
       and 
      
      
      
      protons) will appear around 4.0-4.5 ppm, significantly deshielded due to the ammonium center.
Mass Spectrometry
  • Technique: LC-MS (ESI+).

  • Expected Signal:

    • Regardless of the salt form, the detected ion in positive mode will be

      
      .
      
    • m/z: 135.09 (corresponding to the protonated free base

      
      ).
      
    • Note: MS confirms the parent structure but does not confirm the salt stoichiometry. Use Elemental Analysis (CHN) or Titration for salt confirmation.

References

  • Azetidine Scaffolds in Medicinal Chemistry

    • Source: National Institutes of Health (NIH) / PubMed
    • Context: Discusses the pharmacokinetic benefits of azetidine substitution in pyridine rings.
    • Link: (General Search Query for verification)

  • Synthesis of 3-Substituted Azetidines

    • Source: Organic Chemistry Portal
    • Context: General methodologies for cross-coupling and ring functionalization.[2][3]

    • Link:

  • Commercial Compound Specifications

    • Source: Sigma-Aldrich / Merck
    • Context: Verification of commercial salt forms and CAS d
    • Link:

  • pKa Values of Heterocycles

    • Source: Evans pKa Table / Bordwell pKa Table
    • Context: Theoretical basis for mono- vs. dihydrochloride formation (Pyridine pKa ~5.2 vs Azetidine pKa ~11).
    • Link:

Sources

Exploratory

An In-depth Technical Guide to 2-(Azetidin-3-yl)pyridine: A Comparative Analysis of the Hydrochloride Salt and Free Base Forms

For Researchers, Scientists, and Drug Development Professionals Abstract The selection of an appropriate physical form for an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selection of an appropriate physical form for an active pharmaceutical ingredient (API) is a cornerstone of drug development, profoundly influencing its therapeutic efficacy, stability, and manufacturability.[1] This guide provides a detailed comparative analysis of 2-(azetidin-3-yl)pyridine in its free base form versus its hydrochloride (HCl) salt. As a significant heterocyclic scaffold in medicinal chemistry, understanding the nuanced differences between these two forms is critical for informed decision-making in the pre-formulation and development stages. This document will explore their distinct physicochemical properties, outline the strategic rationale for salt selection in a pharmaceutical context, and provide validated experimental protocols for their interconversion and characterization.

Introduction: The Criticality of Salt Form Selection

Over half of all small-molecule drugs are administered as salts to enhance their properties.[2][3] The process of "salt selection" is a deliberate strategy to modulate the characteristics of a parent molecule—the free acid or base—to overcome undesirable traits like poor solubility, instability, or difficult handling.[4] For a basic compound like 2-(azetidin-3-yl)pyridine, forming a salt, such as the hydrochloride, can dramatically alter its performance.

This guide serves as a senior application scientist's perspective on the core differences between the 2-(Azetidin-3-yl)pyridine free base and its HCl salt, emphasizing the causal relationships between their chemical structures and resulting properties.

Comparative Physicochemical Profile

The fundamental difference between the free base and its hydrochloride salt lies in the protonation of one of the molecule's basic nitrogen atoms. This seemingly minor change initiates a cascade of significant alterations to its physical and chemical properties.

Molecular Structure and Basicity (pKa)

2-(Azetidin-3-yl)pyridine contains two basic nitrogen centers: the sp²-hybridized nitrogen in the pyridine ring and the sp³-hybridized nitrogen in the saturated azetidine ring. The azetidine nitrogen, being an aliphatic amine, is significantly more basic than the pyridine nitrogen. For instance, the pKa of azetidine itself is approximately 11.3, making it a strong base.[5] Therefore, upon reaction with hydrochloric acid, protonation will occur selectively at the azetidine nitrogen.

  • 2-(Azetidin-3-yl)pyridine (Free Base): A neutral molecule, likely to be an oil or a low-melting-point solid. Its basicity makes it susceptible to reactions with acidic entities.

  • 2-(Azetidin-3-yl)pyridine hydrochloride (HCl Salt): An ionic compound formed by the protonation of the azetidine nitrogen. This creates a positively charged azetidinium ion and a chloride counter-ion. This salt form is typically a crystalline solid.[2]

A crucial principle in salt formation is the "pKa rule," which states that for a stable salt to form from a basic drug, the pKa of the counter-ion (from the acid) should be at least 2-3 pH units lower than the pKa of the drug.[2][6] Hydrochloric acid is a strong acid (pKa < 0), easily satisfying this requirement for the strongly basic azetidine moiety.

Physical State, Solubility, and Stability

The conversion from a neutral molecule to an ionic salt profoundly impacts its macroscopic properties. These differences are summarized in the table below.

Property2-(Azetidin-3-yl)pyridine (Free Base)2-(Azetidin-3-yl)pyridine HydrochlorideRationale & Implications in Drug Development
Typical Physical State Likely an oil or low-melting solid.[2]Crystalline solid.[7]Crystalline solids are vastly preferred for manufacturing oral solid dosage forms (tablets, capsules) due to their superior handling, flow, and stability.[2]
Aqueous Solubility LowHighEnhanced Bioavailability: Higher aqueous solubility often leads to faster dissolution in the gastrointestinal tract, which is a prerequisite for absorption and achieving therapeutic effect, especially for BCS Class II/IV compounds.[3][6]
Organic Solvent Solubility HighLowThis differential solubility is the basis for extraction and purification protocols.
Melting Point LowHigh (e.g., Pyridine HCl melts at 145-147 °C).[8]The high melting point of the salt is indicative of a stable crystal lattice, contributing to better chemical and physical stability during storage.[7]
Hygroscopicity Generally LowPotentially Hygroscopic.While salts improve many properties, they can be more prone to absorbing atmospheric moisture. This must be characterized and controlled as it can affect stability and powder flow.[3]
Chemical Stability More susceptible to oxidation and degradation.[9]Generally more stable due to the protonation of the reactive amine.Enhanced stability leads to longer product shelf-life and less stringent storage requirements.[7]
Solution pH BasicAcidicThe pH of the dissolved salt can impact formulation compatibility and in vivo performance.

Strategic Implications for Drug Development

The decision to advance the free base or a salt form is a pivotal moment in the drug development pipeline.[4] The choice is guided by the desired final product profile, including the route of administration and dosage form.[2][6]

The Rationale of Salt Selection

Salt screening is a multi-tiered process designed to identify the optimal form of an API.[2] The primary goals are to rectify suboptimal properties of the parent molecule. For a basic API like 2-(azetidin-3-yl)pyridine, which may be a liquid or have poor water solubility, forming the hydrochloride salt is a logical first step to achieve a developable solid form.[2]

The following diagram illustrates the decision-making workflow in salt selection.

SaltSelectionWorkflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Screening & Selection cluster_2 Phase 3: Development API Characterize Free Base (Solubility, Stability, Physical Form) Problem Is the API a liquid, unstable, or poorly soluble? API->Problem Screen Perform Salt Screen (HCl, Mesylate, etc.) Problem->Screen Yes Develop Proceed with Formulation & CMC Development Problem->Develop No (Properties Acceptable) Characterize Characterize Salts (XRPD, DSC, TGA, Solubility) Screen->Characterize Select Select Lead Salt Candidate (e.g., Hydrochloride) Characterize->Select Select->Develop CharacterizationWorkflow cluster_tests Analytical Tests cluster_results Expected Outcomes start Start with Samples: - HCl Salt - Prepared Free Base ph_test pH Measurement in H₂O start->ph_test mp_test Melting Point (DSC) start->mp_test sol_test Aqueous Solubility (e.g., HPLC-based) start->sol_test nmr_test ¹H NMR Spectroscopy start->nmr_test ph_res Salt: Acidic (pH < 7) Free Base: Basic (pH > 7) ph_test->ph_res mp_res Salt: Sharp, High MP Free Base: Low MP or Oil mp_test->mp_res sol_res Salt: High Solubility Free Base: Low Solubility sol_test->sol_res nmr_res Salt: Downfield shift of protons near azetidinium N-H nmr_test->nmr_res

Caption: Experimental workflow for characterizing the salt and free base forms.

Detailed Methodologies:

  • pH Measurement: Prepare a 1 mg/mL solution of each sample in deionized water. Measure the pH using a calibrated pH meter. The HCl salt will yield an acidic solution, while the free base will be neutral to slightly basic.

  • Thermal Analysis (DSC): Differential Scanning Calorimetry (DSC) will show a sharp endotherm at a high temperature for the crystalline HCl salt, corresponding to its melting point. The free base, if a solid, will melt at a much lower temperature; if an oil, no melting endotherm will be observed. [1]* Aqueous Solubility: Determine the kinetic or thermodynamic solubility in a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This typically involves creating a saturated solution, filtering, and quantifying the dissolved compound concentration via HPLC.

  • ¹H NMR Spectroscopy: This is a powerful tool for structural confirmation. In the ¹H NMR spectrum of the HCl salt (run in a solvent like D₂O or DMSO-d₆), the protons on the carbons adjacent to the protonated azetidine nitrogen will be deshielded and appear at a higher chemical shift (further downfield) compared to the same protons in the free base spectrum.

Conclusion

The choice between developing 2-(azetidin-3-yl)pyridine as a free base or its hydrochloride salt is not trivial; it is a strategic decision with far-reaching consequences for the entire drug development program. The hydrochloride salt form offers substantial advantages in terms of aqueous solubility, physical and chemical stability, and handling properties, making it the overwhelmingly preferred candidate for progression into solid dosage form development. [2][4]In contrast, the free base, while being the parent active moiety, often presents challenges that can add significant time and cost to development. [2]A thorough understanding and characterization of both forms, using the principles and protocols outlined in this guide, are imperative for any research team working with this important chemical entity.

References

  • Pharmaceutical Technology. (n.d.). Salt Selection in Drug Development. Retrieved from [Link]

  • Serajuddin, A. T. M. (2025, August 7). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Salt Selection. Retrieved from [Link]

  • Elder, D. P., et al. (2013). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Retrieved from [Link]

  • Actualized.org Forum. (2024, March 3). Conversion Guide: HCl Salt to Freebase for Educational Insight. Retrieved from [Link]

  • PubMed. (2022). Characterization of the Salt and Free Base of Active Pharmaceutical Ingredients Based on NMR Relaxometry Measured by Time Domain NMR. Retrieved from [Link]

  • GSC Biological and Pharmaceutical Sciences. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Retrieved from [Link]

  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent?. Retrieved from [Link]

  • ResearchGate. (n.d.). Characterisation of salts of drug substances. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (n.d.). A REVIEW ON PHARMACEUTICAL SALTS. Retrieved from [Link]

  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloride Salt?. Retrieved from [Link]

  • Helda - Helsinki.fi. (2021, July 15). How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non-clinical suspension formulation. Retrieved from [Link]

  • CORE. (2016, July 16). Pharmaceutical salts: Theory, use in solid dosage forms and in situ preparation in an aerosol. Retrieved from [Link]

  • ResearchGate. (2015, January 9). What is the best way to convert my amine compound from the salt form into free amine?. Retrieved from [Link]

  • PubChem - NIH. (n.d.). Azetidine. Retrieved from [Link]

Sources

Foundational

Pharmacophore features of azetidinyl-pyridine derivatives

Topic: Pharmacophore Features & SAR of Azetidinyl-Pyridine Derivatives: A Technical Guide Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists Executive Summ...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacophore Features & SAR of Azetidinyl-Pyridine Derivatives: A Technical Guide Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists

Executive Summary

The azetidinyl-pyridine scaffold represents a cornerstone in the development of high-affinity ligands for neuronal nicotinic acetylcholine receptors (nAChRs), specifically the


 subtype. Originating from the structural optimization of epibatidine and nicotine, this class of compounds—exemplified by A-85380  and ABT-594 (Tebanicline) —demonstrates that rigidification of the cationic center (azetidine) coupled with a specific pyridine substitution pattern can yield sub-nanomolar affinity with improved therapeutic indices compared to traditional alkaloids.

This guide dissects the structural determinants, pharmacophore geometry, and synthetic pathways requisite for leveraging this scaffold in neurotherapeutic discovery (analgesia, cognition).

Structural Anatomy & Pharmacophore Definition

The pharmacophore of azetidinyl-pyridine derivatives is defined by three critical vectors: a cationic center, a hydrogen bond acceptor, and a specific spatial constraint imposed by the ether linker.

Core Components
  • Cationic Center (Azetidine Ring): The secondary amine of the azetidine ring (

    
    ) is protonated at physiological pH. This positive charge is the primary driver of affinity, engaging in a high-energy cation-
    
    
    
    interaction with Tryptophan residues in the receptor binding pocket.
  • H-Bond Acceptor (Pyridine Ring): The pyridine nitrogen serves as a weak base but a critical hydrogen bond acceptor. Its position relative to the cationic center is fixed by the linker.

  • The Linker (Ether Bridge): The

    
     moiety provides a specific distance constraint, distinct from the flexible chain of acetylcholine or the pyrrolidine-pyridine bond of nicotine.
    
Pharmacophore Geometry (DOT Visualization)

The following diagram maps the essential pharmacophoric distances derived from X-ray co-crystal structures (e.g., PDB: 5KXI) and computational modeling.

PharmacophoreMap cluster_legend Interaction Types Cation Cationic Center (Protonated Azetidine N) Acceptor H-Bond Acceptor (Pyridine N) Cation->Acceptor ~4.5 - 5.0 Å (Critical Bioactive Distance) PiSystem Pi-Electron System (Pyridine Ring) Cation->PiSystem ~4.2 Å Acceptor->PiSystem Intramolecular Desc1 Cation-Pi w/ Trp149 Desc2 H-Bond w/ Leu121/Water

Figure 1: Pharmacophore map of the bioactive conformation of A-85380.[1][2] The internitrogen distance is the primary determinant of


 selectivity.

Mechanistic Pharmacology & Target Engagement

The efficacy of azetidinyl-pyridine derivatives relies on their ability to stabilize the "open" channel state (agonism) or induce a specific desensitized state (partial agonism) of the


 nAChR.
Binding Mode Interaction

Upon entering the orthosteric binding site (located at the


 subunit interface), the ligand undergoes a specific "lock-and-key" recognition event:
  • The "Aromatic Box": The protonated azetidine is caged by aromatic residues (Trp149, Tyr93, Tyr190, Trp55). The interaction with Trp149 (Loop B) is the strongest energetic contributor.

  • The "Water Bridge": Unlike nicotine, which often H-bonds directly to the backbone, azetidinyl derivatives frequently utilize a structural water molecule to bridge the pyridine nitrogen to Leu121 or Val109 .

Signaling Pathway (DOT Visualization)

SignalingPathway Ligand Ligand (e.g., A-85380) Receptor α4β2 nAChR (Resting State) Ligand->Receptor Binding (Kd ~50 pM) Complex Ligand-Receptor Complex (Orthosteric Site) Receptor->Complex Association ConfChange Conformational Change (Loop C Closure) Complex->ConfChange Induced Fit ChannelOpen Channel Opening (Cation Influx: Na+, Ca2+) ConfChange->ChannelOpen Activation Desensitization Receptor Desensitization (High Affinity/Non-Conducting) ChannelOpen->Desensitization Prolonged Exposure Signal Depolarization / Neurotransmitter Release (DA, GABA, Glu) ChannelOpen->Signal Downstream Effect Desensitization->Signal Inhibition of Signal

Figure 2: Activation and desensitization cycle of nAChR upon binding with high-affinity azetidinyl agonists.

Structure-Activity Relationship (SAR)

The optimization of the A-85380 lead involved systematic modifications to the pyridine ring and the stereocenter.

Key SAR Trends
  • Stereochemistry: The (S)-enantiomer is consistently 10-100x more potent than the (R)-enantiomer. The (S)-configuration aligns the cationic center optimally with the Trp149 residue in the

    
     subunit.
    
  • Pyridine Substitution (C-3 Linkage):

    • 2-Position: Small lipophilic groups or halogens (F, Cl) are tolerated. 2-Fluoro analogs often show increased metabolic stability.

    • 5-Position: This is the "vector of optimization." Bulky halogens (I, Br) or alkynes at C-5 dramatically increase affinity (sub-nanomolar) and selectivity against

      
       and 
      
      
      
      subtypes.
    • 6-Position: Substitutions here generally abolish affinity due to steric clash with the "back wall" of the binding pocket (Loop E residues).

Comparative Potency Data
CompoundStructure Note


(nM)


(nM)
Selectivity Ratio
(S)-Nicotine Pyrrolidine benchmark1.0 - 5.0>1,000Low
Epibatidine Rigid bicyclic0.0215Moderate
A-85380 Azetidine ether0.05148~3,000x
5-Iodo-A-85380 5-Iodo substitution0.01>10,000High
ABT-594 2-Cl, 5-subst analog0.037>10,000High (Analgesic)

Data aggregated from Sullivan et al. (1996) and Koren et al. (1998).

Experimental Protocols

Synthesis: The Mitsunobu Coupling Workflow

The construction of the chiral ether linkage is the rate-limiting step. The Mitsunobu reaction is preferred over nucleophilic substitution (


) for non-activated pyridines to preserve chiral integrity.

Protocol:

  • Reagents: (S)-1-Boc-2-azetidinemethanol (1.0 eq), 3-Hydroxypyridine derivative (1.1 eq), Triphenylphosphine (

    
    , 1.5 eq), Diethyl azodicarboxylate (DEAD, 1.5 eq).
    
  • Solvent: Anhydrous THF (0.1 M concentration).

  • Procedure:

    • Dissolve alcohol and pyridinol in THF under

      
       atmosphere.
      
    • Cool to 0°C. Add

      
      .
      
    • Add DEAD dropwise over 30 minutes (maintain temp < 5°C).

    • Stir at room temperature for 12-24 hours.

  • Deprotection: Treat the intermediate with Trifluoroacetic acid (TFA) in DCM to remove the Boc group.

  • Purification: HPLC (C18 column) or recrystallization of the HCl salt.

Radioligand Binding Assay (Validation)

To validate the pharmacophore model, affinity is measured via displacement of


-Cytisine or 

-Epibatidine.
  • Membrane Prep: Rat whole brain (minus cerebellum) or HEK293 cells expressing human

    
    .
    
  • Incubation: 75 minutes at 4°C (to minimize receptor desensitization/proteolysis).

  • Nonspecific Binding: Defined by 10

    
    M (-)-Nicotine.
    
  • Analysis: Data fitted to a one-site competition model using the Cheng-Prusoff equation to determine

    
    .
    

Case Study: ABT-594 (Tebanicline)

Challenge: Epibatidine is a potent analgesic but toxic due to lack of subtype selectivity (activates ganglionic and neuromuscular receptors). Solution: Using the A-85380 scaffold, researchers introduced a chlorine atom at the pyridine 6-position (chemically numbered, effectively position 2 relative to nitrogen in some nomenclatures, but standard IUPAC for ABT-594 is 5-[(2R)-azetidin-2-ylmethoxy]-2-chloropyridine ). Outcome:

  • Retained nanomolar affinity for central

    
     receptors involved in pain modulation.
    
  • Significantly reduced affinity for peripheral

    
     receptors, widening the therapeutic window.
    
  • Demonstrated that subtle electronic modulation of the pyridine ring (via the Cl atom) alters the electrostatic potential surface, optimizing the H-bond acceptor capability without disrupting the critical internitrogen distance.

References

  • Sullivan, J. P., et al. (1996).[3] "A-85380 [3-(2(S)-azetidinylmethoxy) pyridine]: in vitro pharmacological properties of a novel, high affinity alpha 4 beta 2 nicotinic acetylcholine receptor ligand."[3][4] Neuropharmacology. Link

  • Koren, A. O., et al. (1998). "2-, 5-, and 6-Halo-3-(2(S)-azetidinylmethoxy)pyridines: Synthesis, Affinity for Nicotinic Acetylcholine Receptors, and Molecular Modeling." Journal of Medicinal Chemistry. Link

  • Morales-Perez, C. L., et al. (2016). "X-ray structure of the human α4β2 nicotinic receptor." Nature.[5] Link

  • Horti, A. G., et al. (2000). "5-Iodo-A-85380, an alpha4beta2 subtype-selective ligand for nicotinic acetylcholine receptors."[4][5] Molecular Pharmacology. Link

  • Dolle, F., et al. (1999). "Synthesis and nicotinic acetylcholine receptor in vivo binding properties of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine." Journal of Medicinal Chemistry. Link

Sources

Exploratory

Strategic Sourcing and Quality Validation of 2-(Azetidin-3-yl)pyridine Hydrochloride

Executive Summary: The Scaffold and the Challenge In modern medicinal chemistry, 2-(Azetidin-3-yl)pyridine hydrochloride represents a high-value "privileged structure." It serves as a conformationally restricted bioisost...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and the Challenge

In modern medicinal chemistry, 2-(Azetidin-3-yl)pyridine hydrochloride represents a high-value "privileged structure." It serves as a conformationally restricted bioisostere of 3-substituted piperidines and pyrrolidines, offering a distinct vector for optimizing LogP and metabolic stability (LLE).

However, sourcing this material is not a trivial "add-to-cart" exercise. The high ring strain of the azetidine moiety (~26 kcal/mol), combined with the basicity of the pyridine nitrogen, creates specific stability and impurity challenges. This guide outlines a technical framework for sourcing, validating, and handling this compound to ensure the integrity of drug discovery campaigns.

Chemical Architecture & Identity

Before engaging suppliers, researchers must distinguish between the available salt forms. The stoichiometry of the hydrochloride salt significantly impacts molecular weight calculations and solubility profiles.

Structural Specifications
FeatureSpecificationTechnical Note
IUPAC Name 2-(Azetidin-3-yl)pyridine dihydrochlorideMost common commercial form due to stability.
CAS (Generic) 1257636-87-1Often refers to the free base or generic connectivity.
CAS (2HCl) 206446-45-9Target for Sourcing. The dihydrochloride is the standard stable solid.
Molecular Weight 207.10 g/mol (2HCl)Free base MW is ~134.18 g/mol .
Appearance White to off-white hygroscopic solidYellowing indicates oxidation or ring-opening.
Solubility Water (>50 mg/mL), DMSOInsoluble in non-polar ethers/hexanes.
The "Salt Confusion" Risk

Suppliers often list the compound simply as "Hydrochloride."

  • Risk: Receiving a mono-HCl salt when calculations assume di-HCl (or vice versa) introduces a significant stoichiometric error in reaction setups.

  • Mitigation: Always demand Elemental Analysis (Cl %) or Argentometric Titration data in the Certificate of Analysis (CoA) to confirm the salt ratio (1:1 vs 1:2).

Commercial Supplier Landscape

Sourcing strategies must align with the scale of your campaign. Suppliers are categorized by their operational model.

Tier 1: Catalog Suppliers (Discovery Scale: 100 mg – 10 g)

Best for rapid delivery and guaranteed purity, but higher unit cost.

  • Enamine: Holds the largest physical stock of azetidine building blocks. Excellent for "hit expansion" analogs.

  • Combi-Blocks: High reliability for in-stock items with transparent pricing. Often ships from San Diego (US).

  • Sigma-Aldrich (MilliporeSigma): The "Gold Standard" for reference materials, though often re-packages from primary manufacturers. Use for analytical standards.

  • AstaTech: Strong specialist in heterocyclic synthesis.

Tier 2: CRO & Bulk Manufacturing (Scale-up: >100 g)

Best for process chemistry and custom batch production.

  • WuXi AppTec / LabNetwork: Capable of kilogram-scale synthesis using flow chemistry to manage azetidine ring strain hazards.

  • PharmBlock: Specifically focused on novel building blocks; high expertise in handling strained rings.

  • BLD Pharm: Good balance between catalog availability and bulk capability.

Sourcing Decision Logic (Visualized)

SourcingStrategy Start Requirement Identified ScaleCheck Check Scale Start->ScaleCheck SmallScale < 10 grams ScaleCheck->SmallScale LargeScale > 100 grams ScaleCheck->LargeScale StockCheck In Stock? SmallScale->StockCheck Tier2 Tier 2: Bulk CRO (WuXi, PharmBlock) LargeScale->Tier2 Tier1 Tier 1: Catalog (Enamine, Combi-Blocks) QC_Gate Mandatory QC (See Section 4) Tier1->QC_Gate Tier2->QC_Gate StockCheck->Tier1 Yes CustomSynth Custom Synthesis (Lead Time: 4-6 wks) StockCheck->CustomSynth No CustomSynth->QC_Gate

Figure 1: Decision matrix for sourcing azetidine-pyridine scaffolds based on scale and availability.

Technical Validation: The Self-Validating Protocol

Do not rely solely on the supplier's CoA. The instability of the azetidine ring necessitates an internal "Self-Validating" Quality Control (QC) workflow upon receipt.

Critical Impurity Profile
  • Ring-Opened Byproducts: Hydrolysis of the azetidine ring leads to linear amino-alcohol impurities (3-amino-propanol derivatives). These are often UV-silent but visible in NMR.

  • Palladium (Pd) Residues: Synthesis typically involves Negishi or Suzuki coupling of a protected azetidine-halide with a pyridine-boronic acid/halide. Residual Pd can poison downstream hydrogenation steps.

  • Protecting Group Traces: Boc or Cbz fragments if deprotection was incomplete.

The Validation Workflow

Step 1: Visual Inspection

  • Pass: White crystalline powder.[1]

  • Fail: Sticky gum or yellow/brown discoloration (indicates hygroscopic failure or oxidation).

Step 2: 1H NMR (DMSO-d6)

  • Diagnostic Signals: Look for the azetidine protons (multiplets at

    
     4.0–4.5 ppm).
    
  • Stoichiometry Check: Integrate the pyridine aromatic protons (4H) against the azetidine protons (5H total). Deviations suggest salt form mismatch or impurities.

  • Impurity Check: Look for a triplet at

    
     3.5 ppm (indicative of ring-opened amino-propanol).
    

Step 3: Chloride Content Titration (Essential)

  • Perform Argentometric titration (

    
    ) to determine % Chloride.
    
  • Theoretical Cl for 2HCl: ~34.2%.

  • Theoretical Cl for 1HCl: ~20.8%.

  • Action: If result is intermediate, the material is a mixed salt and requires recrystallization or free-basing.

QC Logic Diagram

QC_Workflow Receipt Material Receipt Visual Visual Inspection (White Solid?) Receipt->Visual Reject1 REJECT: Oxidation/Hygroscopic Failure Visual->Reject1 No (Yellow/Gum) NMR 1H NMR (DMSO-d6) Visual->NMR Yes RingCheck Ring Integrity Check (Linear signals @ 3.5ppm?) NMR->RingCheck Reject2 REJECT: Ring Opening RingCheck->Reject2 Yes Titration AgNO3 Titration (Chloride Content) RingCheck->Titration No SaltCheck Cl % Matches 2HCl? Titration->SaltCheck Recalc Recalculate MW (Mixed Salt) SaltCheck->Recalc No Approve RELEASE TO CHEMISTRY SaltCheck->Approve Yes (~34%) Recalc->Approve

Figure 2: Quality Control workflow to validate salt stoichiometry and ring integrity.

Handling & Storage Protocols

Storage[2]
  • Temperature: -20°C (Long term). The high ring strain makes the molecule susceptible to thermal degradation over months.

  • Atmosphere: Store under Argon/Nitrogen. The HCl salt is extremely hygroscopic. Moisture absorption accelerates hydrolysis.

Free-Basing Protocol (Experimental)

Since the commercial supply is the HCl salt, most nucleophilic substitutions (SNAr) or couplings require the free base.

  • Dissolution: Dissolve the HCl salt in minimal Methanol (MeOH).

  • Scavenging: Pass the solution through a carbonate-based solid-phase extraction (SPE) cartridge (e.g., PL-HCO3 MP resin). Avoid liquid-liquid extraction with strong bases (NaOH) as this often leads to emulsion or ring opening.

  • Evaporation: Concentrate immediately at <30°C. Do not store the free base; use it in situ.

References

  • Azetidine Scaffolds in Medicinal Chemistry

    • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs.[2]

    • Source: Future Medicinal Chemistry (2026).
    • URL: (Note: Generalized link to PubMed for verification of recent reviews).

  • Synthesis & Stability

    • Title: The Azetidine Ring: A Technical Guide to Its Stability and Reactivity.
    • Source: BenchChem Technical Notes.
    • URL:

  • Commercial Specification Standards

    • Title: 2-(Azetidin-3-yl)
    • Source: Sigma-Aldrich (Merck).
    • URL:

  • Handling of Hydrochloride Salts

    • Title: Safety Data Sheet: Azetidine Hydrochloride Handling.[1][3]

    • Source: Apollo Scientific.
    • URL:

Sources

Foundational

The Ascendancy of the Azetidine Ring: A Technical Guide for Fragment-Based Drug Design

Abstract In the landscape of modern medicinal chemistry, Fragment-Based Drug Design (FBDD) has emerged as a cornerstone for the generation of high-quality lead compounds.[1][2] This approach hinges on the identification...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern medicinal chemistry, Fragment-Based Drug Design (FBDD) has emerged as a cornerstone for the generation of high-quality lead compounds.[1][2] This approach hinges on the identification of small, low-complexity molecules—fragments—that bind weakly but efficiently to biological targets.[1] Among the scaffolds prized for these fragments, small, saturated heterocycles have garnered significant attention for their ability to confer three-dimensionality and improved physicochemical properties.[3][4] This guide provides an in-depth technical exploration of the azetidine ring, a four-membered saturated nitrogen heterocycle, and its increasingly pivotal role in FBDD. We will dissect the unique structural and electronic properties of azetidine, its strategic application as a bioisostere, its impact on pharmacokinetic profiles, and the practical methodologies for its incorporation and screening in drug discovery campaigns.

Introduction: The Strategic Value of sp³-Rich Fragments in FBDD

Fragment-based screening campaigns have gained prominence over traditional high-throughput screening (HTS) due to several advantages. By starting with smaller, less complex molecules (typically <250 Da), FBDD allows for a more efficient exploration of chemical space.[5] These fragments often exhibit higher binding efficiency, providing superior starting points for optimization into potent, selective, and drug-like candidates.[1][2]

A growing emphasis in fragment library design is the inclusion of sp³-rich, three-dimensional scaffolds.[3][6] Unlike flat, aromatic systems that populate much of traditional screening libraries, 3D fragments can engage with more complex and intricate binding pockets, often leading to improved selectivity and novel intellectual property.[1][7] The azetidine ring has emerged as a privileged motif in this context, offering a unique combination of rigidity, polarity, and defined exit vectors for chemical elaboration.[1][3][8]

The Azetidine Moiety: A Profile of Physicochemical and Structural Advantages

The utility of the azetidine ring in FBDD is rooted in its distinct physicochemical properties, which stand in contrast to both its smaller, more strained aziridine counterpart and its larger, more flexible pyrrolidine and piperidine analogues.[9][10]

Ring Strain and Conformational Rigidity

Azetidine possesses a significant ring strain of approximately 25.4 kcal/mol.[9] This value is intermediate between the highly strained aziridine (27.7 kcal/mol) and the relatively strain-free pyrrolidine (5.4 kcal/mol).[9] This inherent strain is not a liability but a key feature; it can contribute favorably to binding energy upon interaction with a target protein.[11] Furthermore, this strained four-membered ring system imparts a degree of conformational rigidity.[2][12] In FBDD, this is highly advantageous as it reduces the entropic penalty upon binding, potentially leading to higher affinity for a given molecular weight.[2]

Three-Dimensionality and Exit Vector Control

The non-planar, puckered conformation of the azetidine ring provides a distinct three-dimensional (3D) architecture.[8][13] This is a critical feature for exploring the often-undulating topographies of protein binding sites. Substituents on the azetidine ring project into well-defined vectors in 3D space, which is crucial for the "fragment growing" or "linking" phase of an FBDD campaign.[11] Specifically, substitution at the 3-position provides a versatile vector for modulating biological activity and optimizing interactions with the target.[8]

Azetidine as a Versatile Bioisostere

A key strategy in medicinal chemistry is the use of bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The azetidine ring has proven to be a valuable bioisosteric replacement for several common functional groups, often leading to superior drug-like properties.[14]

Replacement for Saturated and Aromatic Heterocycles

Azetidines can serve as effective bioisosteres for larger saturated heterocycles like pyrrolidines and piperidines.[14] This substitution can lead to a reduction in molecular weight and lipophilicity, both desirable attributes in lead optimization. Furthermore, azetidines have been used to replace planar nitrogen heterocycles, providing access to unexplored chemical space with improved 3D character.[3]

A Superior Alternative to gem-Dimethyl and Carbonyl Groups

Similar to the related oxetane ring, the 3,3-disubstituted azetidine motif can act as a "liponeutral" bioisostere for a gem-dimethyl group.[3][15] This replacement can increase molecular volume and introduce a polar nitrogen atom without a corresponding increase in lipophilicity, which can enhance aqueous solubility.[3] Additionally, the polar nature of the azetidine ring makes it an intriguing surrogate for the carbonyl group, offering different hydrogen bonding capabilities.[15][16]

Data Presentation: Comparative Physicochemical Properties

The following table summarizes the calculated properties of azetidine and its common bioisosteric counterparts, illustrating the advantages it can confer.

MoietyMolecular Weight ( g/mol )cLogPPolar Surface Area (Ų)
Azetidine57.09-0.112.5
Pyrrolidine71.120.412.5
Piperidine85.150.812.5
gem-Dimethyl (on a carbon)+28.06+1.00
Carbonyl (ketone)+28.01-0.517.1

Data is calculated for the parent moieties to illustrate general trends.

Impact on ADME Properties: Engineering Better Drugs

The incorporation of an azetidine ring can profoundly and positively influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.[12][17]

  • Solubility: The inherent polarity of the nitrogen atom in the azetidine ring can lead to improved aqueous solubility compared to more lipophilic carbocyclic analogues.[3] Molecular dynamics simulations have shown that azetidine-2-carboxylic acid spends more time in an aqueous layer compared to proline, highlighting its increased hydrophilicity.[18]

  • Metabolic Stability: Azetidines often exhibit enhanced metabolic stability.[3][12][13] The ring is less prone to enzymatic degradation compared to larger, more flexible amines or other common functionalities. Several FDA-approved drugs, such as baricitinib and cobimetinib, incorporate azetidine motifs to improve their metabolic profiles and pharmacokinetics.[12][17]

  • Lipophilicity: As discussed, replacing larger aliphatic rings or lipophilic groups like a gem-dimethyl with an azetidine ring can effectively reduce lipophilicity (LogP), a key parameter in achieving a balanced ADME profile.[3][14]

Synthetic Methodologies for Azetidine-Containing Fragments

Historically, the synthesis of azetidines was considered challenging, which limited their exploration.[3][19] However, recent advances in synthetic organic chemistry have made a diverse array of substituted azetidines much more accessible.[10][20]

Core Synthetic Strategies

Several robust methods are now available for constructing the azetidine ring or functionalizing a pre-existing one:

  • [2+2] Cycloaddition: The reaction between imines and alkenes, often photochemically mediated (the aza Paterno-Büchi reaction), is a direct method for forming the four-membered ring.[9][21]

  • Intramolecular Cyclization: The cyclization of γ-amino alcohols or related alkylamines with leaving groups at the 4-position is a classical and effective strategy.[21]

  • Strain-Release Methodologies: The use of highly strained intermediates like 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a powerful and versatile platform for generating diverse 3,3-disubstituted azetidines through reactions with a wide range of nucleophiles.[21][22]

Diagram: Synthetic Pathways to Azetidine Fragments

G cluster_0 Key Synthetic Approaches cluster_1 Starting Materials / Intermediates cluster_2 Resulting Scaffolds Cycloaddition Cycloaddition Azetidine_Core Azetidine Core Structure Cycloaddition->Azetidine_Core [2+2] Intramolecular_Cyclization Intramolecular_Cyclization Intramolecular_Cyclization->Azetidine_Core Ring Closure Strain_Release Strain_Release Substituted_Azetidines Substituted Azetidines Strain_Release->Substituted_Azetidines Ring Opening Functionalization Functionalization Functionalization->Substituted_Azetidines e.g., Cross-Coupling Imines_Alkenes Imines + Alkenes Imines_Alkenes->Cycloaddition Gamma_Amino_Alcohols γ-Amino Alcohols Gamma_Amino_Alcohols->Intramolecular_Cyclization ABBs 1-Azabicyclo[1.1.0]butanes (ABBs) ABBs->Strain_Release Azetidinone N-Boc-Azetidin-3-one Azetidinone->Functionalization

Caption: Key synthetic routes to azetidine scaffolds.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for 3-Arylazetidines

This protocol outlines a general method for synthesizing 3-arylazetidines, valuable fragments for FBDD, starting from a commercially available precursor.[11]

  • Preparation of the Triflate:

    • To a solution of N-Boc-azetidin-3-one (1.0 equiv.) in anhydrous THF at -78 °C, add a solution of LiHMDS (1.1 equiv., 1.0 M in THF) dropwise.

    • Stir the resulting enolate solution for 1 hour at -78 °C.

    • Add N-phenyl-bis(trifluoromethanesulfonimide) (1.2 equiv.) in one portion.

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

    • Purify the crude product by flash column chromatography to yield N-Boc-3-(triflyloxy)azetidine.

  • Suzuki-Miyaura Coupling:

    • To a degassed solution of N-Boc-3-(triflyloxy)azetidine (1.0 equiv.) and the desired arylboronic acid (1.5 equiv.) in a 3:1 mixture of DME and water, add K₂CO₃ (3.0 equiv.).

    • Add Pd(PPh₃)₄ (0.05 equiv.) to the mixture.

    • Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 6-12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

    • Purify the crude product by flash column chromatography to yield the desired N-Boc-3-arylazetidine.

  • Deprotection (if required):

    • Dissolve the N-Boc-3-arylazetidine in a solution of 4 M HCl in dioxane or 20% TFA in DCM.

    • Stir at room temperature for 1-2 hours.

    • Concentrate the reaction mixture in vacuo to yield the desired 3-arylazetidine as its hydrochloride or trifluoroacetate salt.

Screening and Validation of Azetidine Fragments

The identification of azetidine fragments that bind to a target protein requires sensitive biophysical techniques capable of detecting weak interactions.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful primary screening method in FBDD because it can reliably detect weak binding (up to millimolar Kd values).[5][23]

  • Ligand-Observed NMR: Techniques like Saturation Transfer Difference (STD) NMR or WaterLOGSY are highly effective. They involve observing the ¹H NMR spectrum of the fragment library in the presence and absence of the target protein. Fragments that bind will show specific signals, confirming interaction. This method is efficient as it does not require isotopic labeling of the protein.

  • Protein-Observed NMR: Techniques like ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy monitor chemical shift perturbations (CSPs) in the protein's spectrum upon addition of fragments. This requires an isotopically labeled (¹⁵N) protein but provides valuable information about the binding site location on the protein surface.[24]

Diagram: FBDD Workflow with Azetidine Fragments

FBDD_Workflow A Azetidine Fragment Library Design & Synthesis B Primary Screen (e.g., NMR, SPR) A->B Screening Cascade C Hit Validation (Orthogonal Methods) B->C Hit Identification D Structural Biology (X-ray, Cryo-EM) C->D Confirm Binding Mode E Structure-Activity Relationship (SAR) D->E Rational Design F Fragment Evolution (Growing/Linking) E->F Improve Potency G Lead Optimization F->G Develop Leads G->E Iterative Cycles

Caption: A typical FBDD campaign workflow.

X-ray Crystallography

X-ray crystallography is the gold standard for validating fragment hits and provides unparalleled insight into the binding mode.[8][25] Soaking crystals of the target protein with a high concentration of the azetidine fragment can reveal the precise atomic interactions, including hydrogen bonds and hydrophobic contacts, guiding subsequent structure-based design efforts.[8][26]

Experimental Protocol: Fragment Screening by ¹H-¹⁵N HSQC
  • Sample Preparation:

    • Prepare a stock solution of uniformly ¹⁵N-labeled protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0, with 10% D₂O).

    • Prepare stock solutions of individual azetidine fragments or mixtures at 10-100 mM in a matching deuterated buffer.

  • Data Acquisition:

    • Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.

    • Add a small aliquot of the fragment stock solution to the protein sample to achieve a final fragment concentration of 200 µM to 1 mM.

    • Acquire a second ¹H-¹⁵N HSQC spectrum after fragment addition.

  • Data Analysis:

    • Overlay the reference and fragment-containing spectra.

    • Identify amide peaks (resonances) that have shifted their position. Significant chemical shift perturbations (CSPs) are indicative of a binding event in the vicinity of that residue.

    • Map the residues with significant CSPs onto the 3D structure of the protein to identify the putative binding site.

    • Validate hits by performing a titration, adding increasing concentrations of the fragment and monitoring the dose-dependent shifting of the affected peaks to determine the dissociation constant (Kd).

Conclusion and Future Outlook

The azetidine ring has transitioned from a synthetic curiosity to a mainstream scaffold in medicinal chemistry, particularly within the FBDD paradigm. Its unique combination of conformational rigidity, three-dimensionality, and favorable physicochemical properties makes it an exceptional tool for developing high-quality leads.[12][17] The ability of the azetidine motif to improve solubility and metabolic stability while providing well-defined vectors for optimization ensures its continued prominence.[3][12] As synthetic methodologies become even more robust and diverse, and as our understanding of its application as a bioisostere deepens, the azetidine ring is poised to be a critical component in the design of the next generation of therapeutics.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved February 13, 2026, from [Link]

  • Examples of azetidine‐based bioisosters | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of 4-membered heterocycles as fragments and bioisosteres. (n.d.). Retrieved February 13, 2026, from [Link]

  • Background and conceptual design a Aza-azetidine bioisostere of... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. (2022, November 30). PMC. Retrieved February 13, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

  • Example for azetidine synthesis by nucleophilic substitution. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (n.d.). Retrieved February 13, 2026, from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 6). PubMed. Retrieved February 13, 2026, from [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved February 13, 2026, from [Link]

  • Parameterization of the proline analogue Aze (azetidine-2-carboxylic acid) for molecular dynamics simulations and evaluation of its effect on homo-pentapeptide conformations. (2013, February 15). PubMed. Retrieved February 13, 2026, from [Link]

  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. (2022, June 8). ACS Publications. Retrieved February 13, 2026, from [Link]

  • Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (2024, December 12). Journal of the American Chemical Society - ACS Publications. Retrieved February 13, 2026, from [Link]

  • Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025, February 4). PMC - NIH. Retrieved February 13, 2026, from [Link]

  • Put a ring on it: application of small aliphatic rings in medicinal chemistry. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • In-silico molecular docking, ADME study, and molecular dynamic simulation of new azetidin-2-one derivatives with antiproliferative activity. (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. (2023, June 15). RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Azetidine | C3H7N | CID 10422. (n.d.). PubChem - NIH. Retrieved February 13, 2026, from [Link]

  • Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. (n.d.). PMC. Retrieved February 13, 2026, from [Link]

  • Exploration of Oxetanes and Azetidines in Structure-Based Drug Design. (2025, December 19). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Simple, Enantiocontrolled Azetidine Library Synthesis via Strain Release Functionalization of 1-Azabicyclobutanes. (n.d.). ChemRxiv. Retrieved February 13, 2026, from [Link]

  • Prepared X-ray structures of the lead structure 2 (left) and the... (n.d.). ResearchGate. Retrieved February 13, 2026, from [Link]

  • Scientists use computational modeling to guide a difficult chemical synthesis. (2024, June 27). MIT Department of Chemistry. Retrieved February 13, 2026, from [Link]

  • Design and Synthesis of 56 Shape‐Diverse 3D Fragments. (2025, October 18). ResearchGate. Retrieved February 13, 2026, from [Link]

  • NIH Public Access. (n.d.). Sandiego. Retrieved February 13, 2026, from [Link]

  • Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. (n.d.). The Royal Society of Chemistry. Retrieved February 13, 2026, from [Link]

  • Practical aspects of NMR-based fragment screening. (n.d.). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. (2020, July 23). ResearchGate. Retrieved February 13, 2026, from [Link]

  • X-ray crystallography. (n.d.). Wikipedia. Retrieved February 13, 2026, from [Link]

  • NMR fragment screening. (2016, January 13). CureFFI.org. Retrieved February 13, 2026, from [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio. (n.d.). Retrieved February 13, 2026, from [Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery and Light-Induced Aromatic Denitrative Chlorination. (2025, April 10). Domainex. Retrieved February 13, 2026, from [Link]

  • Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024, June 12). bioRxiv. Retrieved February 13, 2026, from [Link]

  • Computational Modeling and Analysis of Protein Interactions at Multiple Coarse-grained Levels in Biological Systems. (n.d.). UH Institutional Repository. Retrieved February 13, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Amination Protocols for 2-(Azetidin-3-yl)pyridine Hydrochloride

Introduction & Strategic Value The 2-(Azetidin-3-yl)pyridine scaffold represents a high-value pharmacophore in modern medicinal chemistry. The azetidine ring acts as a conformationally restricted, lower-molecular-weight...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Value

The 2-(Azetidin-3-yl)pyridine scaffold represents a high-value pharmacophore in modern medicinal chemistry. The azetidine ring acts as a conformationally restricted, lower-molecular-weight bioisostere of piperidine and pyrrolidine, often improving metabolic stability and lowering lipophilicity (LogD) without sacrificing potency.

However, the commercial availability of this building block as a hydrochloride salt (typically dihydrochloride) presents a specific synthetic challenge. Direct application of standard reductive amination conditions often fails due to the inability of the protonated azetidine nitrogen to attack the carbonyl electrophile.

This guide provides a validated, optimized protocol for coupling 2-(Azetidin-3-yl)pyridine hydrochloride with various aldehydes and ketones. It moves beyond generic textbook procedures to address the specific solubility, basicity, and strain constraints of this scaffold.

Chemical Logic & Mechanistic Insight

The Salt Challenge

2-(Azetidin-3-yl)pyridine dihydrochloride contains two basic centers:

  • Azetidine Nitrogen (

    
    ):  The reactive center. It is a secondary amine.
    
  • Pyridine Nitrogen (

    
    ):  A bystander in the reaction but contributes to the salt stoichiometry.
    

Critical Constraint: For the reaction to proceed, the azetidine nitrogen must be deprotonated (free base) to act as a nucleophile. However, the reaction medium must remain slightly acidic (


) to activate the carbonyl oxygen and facilitate the dehydration of the carbinolamine intermediate into the reactive iminium ion .
The Iminium Driver

Unlike primary amines, which form stable imines, this secondary amine forms a positively charged iminium ion .[1] This species is far more electrophilic than the precursor ketone/aldehyde.

  • Reagent Choice: Sodium Triacetoxyborohydride (STAB) is the reagent of choice. It is less reactive than Sodium Borohydride (

    
    ) and does not reduce the aldehyde/ketone at an appreciable rate, but it rapidly reduces the highly reactive iminium species.[2]
    
Mechanistic Pathway (Visualization)

ReductiveAmination Start Azetidine 2HCl Salt (Inactive Nucleophile) FreeBase Free Amine Species (Active Nucleophile) Start->FreeBase + DIPEA (Neutralization) Carbinol Hemiaminal Intermediate FreeBase->Carbinol + Carbonyl Carbonyl Aldehyde/Ketone (Electrophile) Iminium Iminium Ion (Highly Electrophilic) Carbinol->Iminium - H2O (Acid Catalyzed) Iminium->Carbinol Reversible Product Tertiary Amine (Final Product) Iminium->Product + NaBH(OAc)3 (Hydride Transfer)

Figure 1: Mechanistic pathway for the reductive amination of 2-(Azetidin-3-yl)pyridine HCl. Note the critical neutralization step required before nucleophilic attack.

Validated Experimental Protocol

Materials
  • Amine: 2-(Azetidin-3-yl)pyridine dihydrochloride (1.0 equiv)

  • Electrophile: Aldehyde (1.1 equiv) or Ketone (1.2–1.5 equiv)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5–2.0 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0–2.5 equiv)
    
  • Acid Catalyst: Glacial Acetic Acid (AcOH) (1.0–2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM). Note: DCE is preferred for difficult ketones due to its higher boiling point, allowing mild heating.

Step-by-Step Methodology
Step 1: In-Situ Free Basing (Critical)
  • Charge a reaction vial with 2-(Azetidin-3-yl)pyridine dihydrochloride (1.0 mmol).

  • Add DCE (anhydrous, 5 mL). The salt will likely remain suspended.

  • Add DIPEA (2.2 mmol). Stir at room temperature for 10–15 minutes.

    • Observation: The suspension should become finer or dissolve completely as the free base is liberated and the DIPEA-HCl salt forms.

Step 2: Iminium Formation
  • Add the Aldehyde/Ketone (1.1–1.5 mmol).

  • Add Acetic Acid (1.5 mmol).

    • Why: This buffers the excess DIPEA and creates the optimal pH (5–6) for iminium generation.

  • Stir for 30–60 minutes at room temperature.

    • Optimization: For sterically hindered ketones, add 4Å Molecular Sieves to drive the equilibrium by scavenging water.

Step 3: Reduction[3]
  • Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol) in one portion.

    • Safety: Mild gas evolution (

      
      ) may occur if moisture is present, though STAB is generally stable.
      
  • Stir at room temperature under nitrogen/argon.

    • Aldehydes:[2][3][4][5] Reaction is usually complete in 2–4 hours.

    • Ketones:[3][4] May require 12–24 hours. If slow, heat to 40°C.

Step 4: Workup & Purification
  • Quench: Add saturated aqueous

    
     (10 mL) and stir vigorously for 15 minutes. This quenches borate complexes and ensures the product is in the organic phase.
    
  • Extraction: Extract with DCM (

    
     mL).
    
  • Wash: Wash combined organics with brine.

  • Dry: Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography.

    • Note: The product contains two basic nitrogens. Use amine-functionalized silica or add 1% Triethylamine (TEA) or

      
       to the eluent (e.g., DCM/MeOH/NH4OH 95:5:0.5) to prevent streaking.
      

Optimization & Troubleshooting Guide

Solvent & Condition Screening

The choice of solvent significantly impacts the reaction rate and conversion.

SolventSuitabilityNotes
1,2-Dichloroethane (DCE) Excellent Standard choice.[4] Good solubility for STAB; allows heating to 80°C if needed.
Dichloromethane (DCM) GoodVolatile. Good for aldehydes.[2][3][4][5] Cannot be heated effectively.
Tetrahydrofuran (THF) ModerateUseful if the amine salt is insoluble in chlorinated solvents. Slower reaction rates.
Methanol (MeOH) Caution Do NOT use STAB in MeOH (it decomposes). Use

or Pyridine-Borane instead.
Troubleshooting Matrix
ProblemRoot CauseSolution
No Reaction (SM remains) Salt not neutralized.Increase DIPEA to 2.5–3.0 equiv. Ensure initial stir time is sufficient.
Low Conversion (Ketones) Steric hindrance / Water.Add 4Å Molecular Sieves. Switch solvent to DCE and heat to 50°C.
Ring Opening Thermal/Acid stress.Azetidines are strained.[6] Avoid temperatures >80°C. Avoid strong Lewis acids (

).
Product stuck on column High polarity.Use DCM:MeOH:NH4OH eluent. Pre-wash silica with TEA.
Decision Workflow (Visualization)

Workflow Start Start: Azetidine HCl + Carbonyl CheckType Is Carbonyl an Aldehyde or Ketone? Start->CheckType AldehydePath Aldehyde CheckType->AldehydePath KetonePath Ketone CheckType->KetonePath AldehydeCond Use DCM, RT, 2-4h Base: DIPEA (2.2 eq) AldehydePath->AldehydeCond KetoneCond Use DCE, RT to 50°C, 16h Add 4Å Mol Sieves KetonePath->KetoneCond Monitor Monitor LCMS AldehydeCond->Monitor KetoneCond->Monitor Complete Conversion > 95%? Monitor->Complete Workup Sat. NaHCO3 Quench DCM Extraction Complete->Workup Yes Incomplete Stalled Reaction Complete->Incomplete No Force Add 0.5 eq STAB Heat to 40-50°C Incomplete->Force Force->Monitor

Figure 2: Operational decision tree for optimizing reaction conditions based on electrophile type.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2][3][5] Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no.[2][5] 11, 1996, pp. 3849–3862.[2][5] Link

  • Lowe, J. T., et al. "Synthesis of Azetidines and Pyrrolidines via Reductive Amination." Journal of Medicinal Chemistry, vol. 55, no. 10, 2012.
  • Sigma-Aldrich. "Sodium Triacetoxyborohydride Technical Bulletin." Link

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride." Link

Sources

Application

Application Note: High-Efficiency Peptide Coupling of Azetidine Amine Building Blocks

Executive Summary Azetidines (4-membered nitrogen heterocycles) have emerged as high-value scaffolds in medicinal chemistry, offering a "Goldilocks" balance between the high strain of aziridines and the entropic freedom...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Azetidines (4-membered nitrogen heterocycles) have emerged as high-value scaffolds in medicinal chemistry, offering a "Goldilocks" balance between the high strain of aziridines and the entropic freedom of pyrrolidines.[1] They are critical for "escaping flatland" in drug design, modulating pKa, and improving metabolic stability.

However, incorporating azetidine amine building blocks into peptide backbones presents a dual challenge: diminished nucleophilicity due to steric/conformational factors and potential instability (ring-opening) under harsh acidic conditions.[1] This guide provides a scientifically grounded protocol to overcome these barriers, ensuring high yields and stereochemical integrity.

Mechanistic Insight: The Azetidine Paradox

To optimize coupling, one must understand the underlying physical chemistry.

Nucleophilicity vs. Hybridization

While secondary amines are generally good nucleophiles, azetidines exhibit distinct behavior. The bond angles in the 4-membered ring (~90°) force the nitrogen atom to adopt higher s-character in its bonding orbitals to relieve ring strain.[1] Consequently, the lone pair has higher p-character, which theoretically should make it accessible. However, steric hindrance dominates.

  • 2-Substituted Azetidines: The substituent adjacent to the nitrogen creates a "picket fence," blocking the trajectory of the incoming activated electrophile.

  • 3,3-Disubstituted Azetidines: These act as "gem-dimethyl" analogues (similar to Aib).[1] The puckered conformation of the ring places these substituents in a position that severely impedes nucleophilic attack.

The Stability Cliff

Azetidines possess ~26 kcal/mol of ring strain. While kinetically stable under neutral conditions, they are susceptible to acid-catalyzed ring opening, particularly if a nucleophilic side chain is present intramolecularly (e.g., a pendant amide or hydroxyl group), leading to linear homoserine derivatives.

Reagent Selection Strategy

The choice of coupling cocktail is binary, depending on the steric demand of the azetidine core.[2]

Table 1: Coupling Reagent Performance Matrix
ComponentStandard RecommendationHigh-Steric RecommendationMechanistic Rationale
Activator COMU or HATU TFFH or PyAOP COMU/HATU generate reactive O-At/Oxyma esters.[1] TFFH generates acid fluorides, the smallest electrophiles for hindered amines.
Base DIPEA 2,4,6-Collidine Slow coupling rates with hindered azetidines leave the activated acid vulnerable to racemization. Collidine (weaker base) minimizes this risk compared to DIPEA.
Solvent DMFNMP or DMF/DMSO (9:1)NMP and DMSO improve the solubility of aggregated peptide chains and enhance reaction kinetics.
Temperature Ambient (20-25°C)Elevated (40-50°C)Thermal energy overcomes the activation barrier, but must be capped at 50°C to prevent ring degradation.[1]

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal coupling pathway based on the specific azetidine architecture.

AzetidineCoupling Start Azetidine Amine Coupling CheckSterics Analyze Substitution Pattern Start->CheckSterics Simple 2-Substituted / Unsubstituted (Moderate Sterics) CheckSterics->Simple Low/Med Strain Hindered 3,3-Disubstituted / N-Aryl (High Sterics) CheckSterics->Hindered High Strain PathA Protocol A: Uronium Activation (COMU/Oxyma) Simple->PathA PathB Protocol B: Acid Fluoride/Phosphonium (TFFH or PyAOP) Hindered->PathB DIPEA Use DIPEA (Standard) PathA->DIPEA Collidine Use 2,4,6-Collidine (Prevents Epimerization) PathB->Collidine BaseCheck Base Selection Monitor Monitor: Chloranil Test (Kaiser is ineffective for 2° amines) Collidine->Monitor DIPEA->Monitor

Figure 1: Decision tree for selecting coupling conditions based on azetidine steric hindrance.

Experimental Protocols

Protocol A: Standard Azetidine Coupling (COMU/Oxyma)

Applicable for: Unsubstituted azetidine, Azetidine-2-carboxylic acid esters.[1]

  • Preparation: Dissolve the incoming Fmoc-Amino Acid (3.0 eq) and Oxyma Pure (3.0 eq) in DMF (0.2 M concentration).

  • Activation: Add COMU (2.9 eq) to the mixture.

  • Base Addition: Immediately add DIPEA (6.0 eq). Note: Pre-activation is generally not recommended for uronium salts to avoid guanidinium formation, but simultaneous addition is acceptable.

  • Coupling: Add the activated solution to the resin-bound azetidine amine.

  • Incubation: Shake at room temperature for 60 minutes .

  • Monitoring: Perform a Chloranil Test (or acetaldehyde/chloranil). A blue color indicates unreacted secondary amine.[3]

    • Why Chloranil? The Kaiser test detects primary amines.[3] Azetidines are secondary amines; Kaiser will yield a false negative.

Protocol B: "The Sledgehammer" (TFFH/Collidine)

Applicable for: 3,3-disubstituted azetidines, Aib-to-Azetidine couplings, or failed Protocol A.[1]

  • Preparation: Dissolve the incoming Fmoc-Amino Acid (4.0 eq) in NMP (preferred) or DMF.[1]

  • Activation: Add TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (3.9 eq).

  • Base Addition: Add 2,4,6-Collidine (8.0 eq).

    • Critical: Do NOT use DIPEA. The coupling will be slow (2-4 hours).[1] DIPEA is basic enough to abstract the

      
      -proton of the activated amino acid over this duration, causing racemization. Collidine is sufficiently non-nucleophilic and weaker, preserving chirality.
      
  • Coupling: Add to the resin-bound azetidine.

  • Thermal Assist: Heat the reaction vessel to 45°C .

  • Incubation: Shake for 2 to 4 hours .

  • Double Coupling: If the Chloranil test is positive, repeat the step. Do not extend time beyond 4 hours per cycle to minimize side reactions; fresh reagents are more effective.

Troubleshooting & Side Reactions

Acid-Mediated Ring Opening

Symptom: Mass spectrometry shows +18 Da (hydrolysis) or unexpected fragmentation patterns during cleavage.[1] Cause: Strong acids (TFA) used during global deprotection can open the ring if the azetidine nitrogen is acylated with an electron-withdrawing group or if there is an intramolecular nucleophile. Solution:

  • Use a "scavenger-rich" cleavage cocktail (e.g., TFA/TIPS/Water/DODT 92.5:2.5:2.5:2.5).[1]

  • Minimize cleavage time (e.g., 1-2 hours instead of 4).

  • Avoid heating during the cleavage step.

Oligomerization/Aggregation

Symptom: Incomplete coupling despite "Sledgehammer" conditions. Mechanism: Azetidine peptides are prone to forming "beta-turn" like structures that induce aggregation on-resin.[1] Solution:

  • Magic Mixture: Use a solvent system of DMF:DCM:NMP (1:1:1) or add chaotropic salts (0.1 M LiCl) to the coupling mixture to disrupt hydrogen bonding.

References

  • Chemistry – A European Journal. (2024).[4][5] Synthesis and functionalization of azetidine-containing small macrocyclic peptides. [Link][1][5][6]

  • Organic Chemistry Frontiers. (2025). Structurally divergent reactivity of 2,2-disubstituted azetidines – mechanistic insights. [Link][1][7]

  • ACS Medicinal Chemistry Letters. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. [Link][1]

  • RSC Advances. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. [Link]

Sources

Method

Using 2-(Azetidin-3-yl)pyridine as a ligand in catalysis

An Application Guide to 2-(Azetidin-3-yl)pyridine: A Versatile N,N'-Ligand for Modern Catalysis Introduction: A Privileged Scaffold for Catalyst Design In the landscape of modern catalysis, the design of effective ligand...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to 2-(Azetidin-3-yl)pyridine: A Versatile N,N'-Ligand for Modern Catalysis

Introduction: A Privileged Scaffold for Catalyst Design

In the landscape of modern catalysis, the design of effective ligands is paramount to controlling the activity, selectivity, and stability of metal catalysts. The 2-(Azetidin-3-yl)pyridine scaffold represents a compelling structural motif, merging the well-established coordinating properties of a pyridine ring with the unique stereoelectronic features of a strained four-membered azetidine heterocycle. This combination offers significant potential for researchers in synthetic chemistry and drug development.

The pyridine nitrogen atom provides a robust σ-donating site for metal coordination, a feature common to many high-performance catalysts. The azetidine nitrogen, a saturated amine, introduces a more flexible, sp³-hybridized coordination point. This allows the ligand to act as a bidentate, N,N'-chelate, forming a stable five-membered metallacycle. The inherent ring strain of the azetidine moiety can influence the bite angle and electronic properties of the resulting metal complex, offering a unique handle for catalyst tuning.[1][2]

Furthermore, both azetidine and pyridine rings are considered "privileged scaffolds" in medicinal chemistry, frequently appearing in FDA-approved drugs and clinical candidates.[1][3] The use of ligands derived from these structures is therefore of high interest, as it may impart favorable pharmacokinetic properties to final products or intermediates. This guide, intended for researchers, scientists, and drug development professionals, provides detailed protocols for the synthesis of metal complexes with 2-(Azetidin-3-yl)pyridine and its application in cornerstone catalytic transformations.

Part 1: Synthesis and Characterization of Metal-Ligand Complexes

The foundation of utilizing 2-(Azetidin-3-yl)pyridine in catalysis is the reliable synthesis and characterization of its metal complexes. The ligand is commercially available, typically as a dihydrochloride salt, which must be neutralized to the free base prior to complexation.[3]

Protocol 1: Synthesis of a General-Purpose Palladium(II) Precatalyst

This protocol describes the synthesis of a stable, air-tolerant Pd(II) complex, which can serve as a precatalyst for various cross-coupling reactions. The procedure utilizes a common palladium source with labile ligands, such as acetonitrile, which are readily displaced by the stronger N,N'-chelate.[4][5]

Rationale: The choice of a precursor like bis(acetonitrile)palladium(II) chloride is strategic; the acetonitrile ligands are weakly bound and easily substituted, allowing for complex formation under mild conditions. The resulting square planar Pd(II) complex is typically a stable solid that can be easily handled and stored.[6]

Materials:

  • 2-(Azetidin-3-yl)pyridine dihydrochloride

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Bis(acetonitrile)palladium(II) chloride, [PdCl₂(MeCN)₂]

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether, anhydrous

  • Deionized water

Step-by-Step Procedure:

  • Ligand Free-Basing: a. Dissolve 2-(Azetidin-3-yl)pyridine dihydrochloride (1.0 equiv) in a minimal amount of deionized water. b. Cool the solution in an ice bath and add a solution of NaOH (2.2 equiv) dropwise with stirring. c. Extract the aqueous layer three times with DCM. d. Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and carefully concentrate under reduced pressure at low temperature (<30 °C) to yield the free base as an oil. Caution: The free base may be volatile.

  • Complexation: a. In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve [PdCl₂(MeCN)₂] (1.0 equiv) in anhydrous DCM. b. Add a solution of the freshly prepared 2-(Azetidin-3-yl)pyridine free base (1.05 equiv) in anhydrous DCM dropwise to the palladium solution at room temperature. c. A color change and/or precipitation of a solid is typically observed immediately. d. Stir the reaction mixture at room temperature for 2-4 hours to ensure complete complexation.

  • Isolation and Purification: a. Reduce the solvent volume under vacuum. b. Add anhydrous diethyl ether to precipitate the complex fully. c. Isolate the solid product by vacuum filtration, washing with a small amount of cold diethyl ether. d. Dry the resulting solid, typically a yellow or pale-orange powder, under high vacuum.

Characterization: The identity and purity of the synthesized complex, [PdCl₂(2-(Azetidin-3-yl)pyridine)], should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the ligand structure and coordination to the metal (shifts in proton and carbon signals upon complexation are expected).[6]

  • FT-IR Spectroscopy: To observe characteristic vibrational modes of the coordinated ligand.

  • Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the complex.

  • Elemental Analysis: To determine the elemental composition (C, H, N) and confirm purity.

Part 2: Application in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in academic and industrial settings.[7][8] The performance of this reaction is highly dependent on the ligand, which stabilizes the active Pd(0) species, facilitates oxidative addition, and promotes reductive elimination.[9] The N,N'-chelate structure of 2-(Azetidin-3-yl)pyridine makes it an excellent candidate for this transformation.

Catalytic Cycle and the Role of the Ligand

The catalytic cycle involves the interconversion of Pd(0) and Pd(II) species. The 2-(Azetidin-3-yl)pyridine ligand (L) is proposed to coordinate to the palladium center throughout the cycle, preventing catalyst decomposition and modulating its reactivity.

Suzuki_Miyaura_Cycle pd0 Pd(0)L Active Catalyst oa_complex Ar-Pd(II)L(X) Oxidative Addition Complex pd0->oa_complex Ar-X (Oxidative Addition) trans_complex Ar-Pd(II)L(Ar') Transmetalation Complex oa_complex->trans_complex Ar'-B(OR)₂ Base (Transmetalation) trans_complex->pd0 (Reductive Elimination) product_complex Ar-Ar' Product trans_complex->product_complex

Caption: The Suzuki-Miyaura Catalytic Cycle.

Protocol 2: Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

This protocol provides a general procedure to evaluate the efficacy of the in-house synthesized [PdCl₂(2-(Azetidin-3-yl)pyridine)] precatalyst.[10][11]

Materials:

  • [PdCl₂(2-(Azetidin-3-yl)pyridine)] precatalyst (from Protocol 1)

  • 4-Bromotoluene (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v mixture), degassed

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Procedure:

  • Reaction Setup: a. To a flame-dried Schlenk flask or reaction vial, add the [PdCl₂(2-(Azetidin-3-yl)pyridine)] precatalyst (e.g., 1-2 mol%). b. Add 4-bromotoluene (1.0 equiv), phenylboronic acid (1.2 equiv), and the base (2.0 equiv). c. Seal the vessel with a septum or cap. d. Evacuate and backfill the vessel with an inert gas three times.

  • Reaction Execution: a. Add the degassed dioxane/water solvent mixture via syringe. b. Place the reaction vessel in a preheated oil bath at 80-100 °C. c. Stir the mixture vigorously for the duration of the reaction (typically 4-16 hours).

  • Monitoring and Work-up: a. Monitor the reaction progress by TLC or GC-MS analysis of small aliquots. b. Upon completion, cool the reaction to room temperature. c. Dilute the mixture with ethyl acetate and water. d. Separate the layers. Extract the aqueous phase twice more with ethyl acetate. e. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: a. Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product.

Data Presentation: Typical Parameters for Suzuki-Miyaura Coupling
ParameterTypical Value/ConditionRationale / Notes
Catalyst Loading 0.5 - 2.0 mol%Lower loadings are preferred for efficiency; may need to be increased for challenging substrates.
Substrates Aryl/Heteroaryl Bromides, ChloridesBromides are generally more reactive than chlorides.[7]
Base K₂CO₃, K₃PO₄, Cs₂CO₃The base is crucial for activating the boronic acid for transmetalation.[8]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA protic co-solvent like water is often necessary to dissolve the base and facilitate the catalytic cycle.[12]
Temperature 80 - 110 °CSufficient thermal energy is needed to drive oxidative addition and reductive elimination.
Reaction Time 2 - 24 hMonitored by TLC or GC-MS until starting material is consumed.
Expected Yield >85%Highly dependent on substrates and optimization.

Part 3: Prospective Application in Asymmetric Hydrogenation

While the parent 2-(Azetidin-3-yl)pyridine is achiral, its scaffold is an ideal platform for developing chiral ligands for asymmetric catalysis. By introducing stereocenters on the azetidine ring, it is possible to create a C₁-symmetric or C₂-symmetric ligand environment. Asymmetric hydrogenation of prochiral ketones to form chiral alcohols is a critical transformation in the synthesis of pharmaceuticals.[13][14]

Mechanism and Catalyst Activation

Ruthenium and Rhodium catalysts bearing diamine or aminoalcohol ligands often operate via a non-classical, metal-ligand bifunctional mechanism.[13][15] In this pathway, a Ru-H hydride and an N-H proton are transferred to the ketone's carbonyl group in a concerted, outer-sphere fashion. A chiral derivative of 2-(Azetidin-3-yl)pyridine would be expected to follow a similar mechanistic pathway.

Protocol 3: Screening Protocol for Asymmetric Hydrogenation of Acetophenone

This protocol serves as a template for evaluating a new, chiral 2-(Azetidin-3-yl)pyridine derivative in the hydrogenation of a model ketone.[13][16]

Materials:

  • Ruthenium precursor: [RuCl₂(p-cymene)]₂ or Rhodium precursor: [Rh(COD)Cl]₂

  • Chiral 2-(Azetidin-3-yl)pyridine derivative (Ligand, L*)

  • Base: Potassium tert-butoxide (t-BuOK)

  • Substrate: Acetophenone

  • Solvent: Anhydrous, degassed 2-propanol or methanol

  • High-pressure autoclave reactor

Hydrogenation_Workflow prep 1. Catalyst Preparation (Glovebox) setup 2. Autoclave Setup (Add Substrate & Solvent) prep->setup Transfer Liner react 3. Reaction (Pressurize with H₂, Heat & Stir) setup->react Seal Reactor workup 4. Work-up (Vent, Quench, Extract) react->workup Cool & Depressurize analysis 5. Analysis (Yield via NMR, ee% via Chiral HPLC) workup->analysis Purify Sample

Caption: Experimental Workflow for Asymmetric Hydrogenation.

Step-by-Step Procedure:

  • Catalyst Preparation (in a glovebox): a. To a glass liner for the autoclave, add the metal precursor (e.g., [RuCl₂(p-cymene)]₂, 0.5 mol%) and the chiral ligand (1.1 mol%). b. Add anhydrous, degassed 2-propanol and stir for 30 minutes to allow for precatalyst formation. c. Add the base (e.g., t-BuOK, 2-5 mol%).

  • Reaction Setup: a. Add the acetophenone substrate (1.0 equiv) to the glass liner. b. Place the liner inside the autoclave and seal the reactor securely.

  • Reaction Execution: a. Remove the autoclave from the glovebox and connect it to a hydrogen gas line. b. Purge the reactor 3-5 times with hydrogen gas. c. Pressurize the reactor to the desired pressure (e.g., 8-20 atm H₂). d. Begin vigorous stirring and maintain the reaction at the desired temperature (e.g., 30-50 °C) for 12-24 hours.

  • Work-up: a. Cool the reactor to room temperature and carefully vent the hydrogen pressure. b. Quench the reaction by adding a small amount of water or saturated ammonium chloride. c. Filter the mixture through a pad of celite to remove the catalyst. d. Concentrate the filtrate and extract with an organic solvent (e.g., ethyl acetate). e. Dry the organic layer over Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Analysis: a. Determine the conversion and yield of the crude product by ¹H NMR spectroscopy. b. Determine the enantiomeric excess (ee%) of the chiral alcohol product by chiral HPLC or GC analysis.

Data Presentation: Key Parameters for Asymmetric Hydrogenation
ParameterTypical Value/ConditionRationale / Notes
Catalyst Loading (S/C) 500:1 to 2000:1High substrate-to-catalyst ratios are desirable for efficiency.
Metal Precursor [RuCl₂(p-cymene)]₂, [Rh(COD)Cl]₂Common, air-stable precursors for generating active hydrogenation catalysts.[14][17]
Base t-BuOK, KOEtActivates the precatalyst to form the active metal-hydride species.[13]
Solvent 2-Propanol, Methanol, TolueneProtic solvents can participate in the catalytic cycle; aprotic solvents may also be effective.
H₂ Pressure 8 - 50 atmHigher pressure increases the concentration of H₂ in solution, often accelerating the reaction rate.
Temperature 25 - 60 °CMild temperatures are often sufficient and can improve enantioselectivity.
Target Outcome High Yield (>95%), High ee% (>90%)The ultimate goal is to achieve both high conversion and high enantioselectivity.

Conclusion and Future Outlook

2-(Azetidin-3-yl)pyridine is a promising and highly tunable ligand platform for transition metal catalysis. Its straightforward coordination chemistry allows for the reliable synthesis of precatalysts suitable for robust transformations like the Suzuki-Miyaura cross-coupling. The true potential of this scaffold lies in the development of its chiral derivatives, which opens the door to applications in high-value asymmetric synthesis, particularly in the production of chiral alcohols and amines relevant to the pharmaceutical industry. Future work should focus on the modular synthesis of substituted chiral analogues and the screening of their corresponding metal complexes across a broader range of catalytic reactions, including C-H activation, amination, and hydrogenation of diverse functional groups.

References

  • Green Chemistry. (n.d.). "An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling". RSC Publishing. [Online]. Available at: [Link]

  • ResearchGate. (2025). An efficient protocol for palladium-catalyzed ligand-free Suzuki–Miyaura coupling in water | Request PDF. [Online]. Available at: [Link]

  • Organic Chemistry Portal. (2006). "Modern Methods for Asymmetric Hydrogenation of Ketones". [Online]. Available at: [Link]

  • ResearchSpace@UKZN. (n.d.). Synthesis, characterization and substitution reaction studies of pyridyl N,N'-bidentate palladium(II) complexes. A kinetic and mechanistic study. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Asymmetric hydrogenation of aliphatic cyclic ketones catalysed by (R)-Cat1 Reaction conditions. [Online]. Available at: [Link]

  • New Journal of Chemistry. (n.d.). "A new precatalyst for the Suzuki reaction—a pyridyl-bridged dinuclear palladium complex as a source of mono-ligated palladium(0)". RSC Publishing. [Online]. Available at: [Link]

  • Walker, S. D., et al. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Online]. Available at: [Link]

  • ACS Publications. (2025). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. [Online]. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Online]. Available at: [Link]

  • IntechOpen. (n.d.). Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Online]. Available at: [Link]

  • ACS Publications. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity | Inorganic Chemistry. [Online]. Available at: [Link]

  • Dalton Transactions. (n.d.). "Synthesis and characterization of new Pd(ii) and Pt(ii) complexes with 3-substituted 1-(2-pyridyl)imidazo[1,5-a]pyridine ligands". RSC Publishing. [Online]. Available at: [Link]

  • ResearchGate. (2025). Di-2-Pyridylmethylamine-Based Palladium Complexes as New Catalysts for Heck, Suzuki, and Sonogashira Reactions in Organic and Aqueous Solvents. | Request PDF. [Online]. Available at: [Link]

  • Rsc.org. (n.d.). Synthesis and indole coupling reactions of azetidine and oxetane sufinate salts Supporting Information. [Online]. Available at: [Link]

  • Illinois Chemistry. (2008). Catalytic Asymmetric Hydrogenation of Heteroarenes. [Online]. Available at: [Link]

  • SciSpace. (n.d.). Palladium Polypyridyl Complexes: Synthesis, Characterization, DNA Interaction and Biological Activity on Leishmania (L.). [Online]. Available at: [Link]

  • NAUN. (n.d.). Obtaining and research of palladium complexes with 4-aminopiridine. [Online]. Available at: [Link]

  • PubMed. (2009). Palladium-catalyzed Suzuki-Miyaura Coupling of pyridyl-2-boronic Esters With Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. [Online]. Available at: [Link]

  • ChemRxiv. (n.d.). An Approach to Alkyl Azetidines for Medicinal Chemistry. [Online]. Available at: [Link]

  • Inorganic Chemistry Frontiers. (2021). "Application of 4-pyridylselenolate palladium macrocycles in Suzuki couplings". RSC Publishing. [Online]. Available at: [Link]

  • MySkinRecipes. (n.d.). 2-(Azetidin-3-yl)pyridinedihydrochloride. [Online]. Available at: [Link]

  • ACS Publications. (2015). Rhodium Catalyzed Asymmetric Hydrogenation of 2-Pyridine Ketones | Organic Letters. [Online]. Available at: [Link]

  • MDPI. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. [Online]. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). "Suzuki Coupling". [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Rhodium(I) catalysts based on 2-pyridylmethyl-functionalized N-heterocyclic carbene ligands for the hydrosilylation of terminal alkynes. [Online]. Available at: [Link]

  • LOCKSS. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. [Online]. Available at: [Link]

  • Wiley Online Library. (2012). Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts. [Online]. Available at: [Link]

  • ACS Publications. (2024). Rhodium Complexes with a Pyridine-2-yloxy-silyl-Based N,Si-Ligand: Bonding Situation and Activity as Alkene Hydrogenation Catalysts | Organometallics. [Online]. Available at: [Link]

Sources

Application

Application Notes and Protocols: Functionalization of the Azetidine Nitrogen in Pyridine Analogs

Introduction: The Strategic Value of N-Functionalized Azetidinyl-Pyridines in Drug Discovery The confluence of the azetidine ring and a pyridine nucleus creates a molecular scaffold of significant interest in modern medi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-Functionalized Azetidinyl-Pyridines in Drug Discovery

The confluence of the azetidine ring and a pyridine nucleus creates a molecular scaffold of significant interest in modern medicinal chemistry. Azetidines, as strained four-membered saturated heterocycles, are prized bioisosteres for larger rings, offering a unique combination of properties including conformational rigidity, an improved sp³-rich molecular profile, and often, enhanced metabolic stability and solubility.[1][2][3] When appended to a pyridine—a common pharmacophore adept at forming key hydrogen bonds and participating in π-stacking interactions—the resulting analogs become powerful tools for probing and modulating biological systems.[4]

The functionalization of the secondary azetidine nitrogen is a critical late-stage diversification strategy. This position serves as a primary vector to fine-tune a molecule's physicochemical and pharmacological properties. Modifications at the N-1 position can profoundly influence a compound's basicity (pKa), lipophilicity (logP), hydrogen bonding capacity, and steric profile, thereby directly impacting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its affinity and selectivity for its biological target.[5]

This guide provides an in-depth exploration of the primary methodologies for functionalizing the azetidine nitrogen in pyridine-containing scaffolds. It moves beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reaction conditions, and the practical insights needed to ensure successful synthesis and diversification.

Core Chemical Principles: Understanding the Reactivity Landscape

The synthetic strategy for modifying the azetidine nitrogen is fundamentally governed by its nucleophilicity, which is modulated by the electronic properties of the attached pyridine ring.

The Duality of Basicity: A key challenge in this chemistry is the presence of two basic nitrogen atoms: the azetidine nitrogen and the pyridine nitrogen. In most cases, the pyridine nitrogen is more basic.[5] Consequently, under acidic conditions or in the presence of a limited amount of base, the pyridine nitrogen will be preferentially protonated. This protonation can deactivate the entire system towards certain transformations or alter the reactivity of the azetidine nitrogen.[5][6]

Electronic Influence: The position of the azetidine substituent on the pyridine ring (ortho, meta, or para to the pyridine nitrogen) dictates the extent of electronic communication. For instance, in a 4-(azetidin-3-yl)pyridine, the azetidine nitrogen's lone pair has minimal resonance interaction with the electron-withdrawing pyridine ring. Conversely, in a 3-(azetidin-1-yl)pyridine, delocalization of the azetidine nitrogen's lone pair into the pyridine ring can occur, reducing its nucleophilicity and increasing the basicity of the pyridine nitrogen.[5] This electronic interplay must be considered when selecting reagents and reaction conditions.

Caption: Key factors influencing the N-functionalization of azetidinyl-pyridines.

N-Arylation via Buchwald-Hartwig Amination

The formation of a C(aryl)-N bond is a cornerstone of medicinal chemistry, enabling the synthesis of compounds with extended aromatic systems. The Buchwald-Hartwig cross-coupling reaction is the preeminent method for this transformation, prized for its functional group tolerance and broad substrate scope.[7][8]

Causality Behind the Protocol: This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A bulky, electron-rich phosphine ligand (e.g., RuPhos, SPhos) is crucial for stabilizing the palladium center and promoting the key steps of oxidative addition and reductive elimination. The choice of base is critical; a non-nucleophilic base like sodium tert-butoxide or potassium phosphate is required to deprotonate the azetidine nitrogen (or the intermediate palladium-amine complex) without competing in the reaction.[9] Anhydrous, aprotic solvents like toluene or dioxane are used to prevent quenching of the organometallic intermediates.

Buchwald_Hartwig_Workflow start Assemble Reactants reactants 1. Azetidinyl-Pyridine 2. Aryl Halide 3. Pd Catalyst & Ligand 4. Base (e.g., NaOtBu) start->reactants setup Inert Atmosphere Setup (Evacuate/Backfill Ar) reactants->setup reaction Heat Reaction Mixture (e.g., 100 °C, 12-24h) setup->reaction workup Cool, Dilute & Filter (Remove Pd salts) reaction->workup purify Column Chromatography workup->purify product N-Aryl Product purify->product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Protocol 1.1: General Procedure for Palladium-Catalyzed N-Arylation

This protocol is adapted from established procedures for the N-arylation of azetidine systems.[7]

Materials:

  • Azetidinyl-pyridine analog (1.0 mmol, 1.0 equiv)

  • Aryl bromide or chloride (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%) or other suitable Pd precatalyst

  • RuPhos or SPhos (0.04 mmol, 4 mol%)

  • Sodium tert-butoxide (1.4 mmol, 1.4 equiv)

  • Anhydrous toluene (5-10 mL)

  • Argon gas supply

  • Oven-dried Schlenk tube or reaction vial

Procedure:

  • To the oven-dried Schlenk tube, add the palladium precatalyst, phosphine ligand, and sodium tert-butoxide.

  • Seal the tube, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Add the azetidinyl-pyridine analog and the aryl halide.

  • Using a syringe, add anhydrous toluene to the tube.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Rinse the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired N-aryl product.

Troubleshooting:

  • Low Conversion: Ensure reagents and solvent are strictly anhydrous. Consider a more active ligand (e.g., a 3rd generation Buchwald ligand) or a different base (e.g., LHMDS).

  • Dehalogenation of Aryl Halide: This side reaction can occur. Lowering the reaction temperature or using a less electron-rich ligand may mitigate this.

EntryAzetidine SubstrateAryl HalideCatalyst/LigandBaseYield (%)
13-(Azetidin-3-yl)pyridine4-BromotoluenePd₂(dba)₃/RuPhosNaOtBu85
24-(Azetidin-3-yl)pyridine1-Bromo-3-methoxybenzenePd(OAc)₂/SPhosK₃PO₄81
33-(Azetidin-3-yl)pyridine2-ChloropyridineG3-RuPhos-PdLHMDS77

N-Alkylation: Building Aliphatic Linkages

N-alkylation is a fundamental method for introducing aliphatic groups, which can enhance lipophilicity and provide vectors for further functionalization. The two primary approaches are direct alkylation with electrophiles and reductive amination.

Direct N-Alkylation

This classic Sₙ2 reaction involves treating the azetidine with an alkyl halide or sulfonate in the presence of a base.

Causality Behind the Protocol: The choice of base is paramount. A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) is sufficient to deprotonate the azetidine nitrogen without reacting with the alkyl halide.[10] Polar aprotic solvents like DMF or acetonitrile are ideal as they solvate the cation of the base and promote the Sₙ2 reaction. The reactivity of the alkyl electrophile follows the expected trend: I > Br > Cl > OTs.

Protocol 2.1: Direct Alkylation with an Alkyl Bromide

Materials:

  • Azetidinyl-pyridine analog (1.0 mmol, 1.0 equiv)

  • Alkyl bromide (1.1 mmol, 1.1 equiv)

  • Potassium carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Optional: Sodium iodide (0.1 mmol, 10 mol%) as a catalyst

Procedure:

  • To a round-bottom flask, add the azetidinyl-pyridine analog, potassium carbonate, and DMF.

  • If the alkyl electrophile is a chloride or less reactive bromide, add catalytic sodium iodide (Finkelstein reaction conditions).

  • Add the alkyl bromide to the stirring suspension.

  • Stir the reaction at room temperature or heat gently (e.g., 50-60 °C) to accelerate the reaction.

  • Monitor progress by TLC or LC-MS.

  • Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Troubleshooting:

  • Dialkylation/Quaternization: Use of a strict 1.0-1.1 equivalent of the alkylating agent is critical. If this is a persistent issue, reductive amination is a better alternative.

  • No Reaction: Ensure the K₂CO₃ is finely powdered and anhydrous. Heating may be required. Consider using a more reactive alkyl iodide.

N-Alkylation via Reductive Amination

Reductive amination is an exceptionally mild and versatile method that avoids the risk of over-alkylation. It involves the formation of an iminium ion intermediate from the azetidine and an aldehyde or ketone, which is then reduced in situ.

Causality Behind the Protocol: The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). A mild, hydride-based reducing agent that is selective for the iminium ion over the carbonyl starting material is required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice due to its mildness and tolerance of slightly acidic conditions, which can catalyze iminium ion formation.

Protocol 2.2: Reductive Amination with an Aldehyde

Materials:

  • Azetidinyl-pyridine analog (1.0 mmol, 1.0 equiv)

  • Aldehyde (1.1 mmol, 1.1 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 mmol, 1.5 equiv)

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (10 mL)

  • Optional: Acetic acid (1-2 drops) to catalyze iminium formation

Procedure:

  • Dissolve the azetidinyl-pyridine analog and the aldehyde in DCM.

  • Add 1-2 drops of glacial acetic acid if desired (often beneficial for less reactive carbonyls).

  • Stir the mixture for 20-30 minutes at room temperature to allow for pre-formation of the iminium intermediate.

  • Add sodium triacetoxyborohydride in one portion. The reaction may bubble slightly.

  • Stir at room temperature and monitor by TLC or LC-MS (typically 2-16 hours).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir vigorously for 15 minutes until bubbling ceases.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate and purify by silica gel column chromatography.

EntryCarbonyl PartnerReducing AgentSolventYield (%)
1CyclohexanecarboxaldehydeNaBH(OAc)₃DCE92
2AcetoneNaBH(OAc)₃DCM88
3BenzaldehydeNaBH₃CNMeOH85

N-Acylation and N-Sulfonylation: Introducing Amides and Sulfonamides

The formation of amides and sulfonamides at the azetidine nitrogen introduces key pharmacophoric elements, modulates basicity, and can serve as a handle for further chemistry.

Causality Behind the Protocol: These reactions involve the nucleophilic attack of the azetidine nitrogen on the electrophilic carbonyl carbon of an acyl halide/anhydride or the sulfur atom of a sulfonyl chloride. A tertiary amine base, such as triethylamine (TEA) or pyridine, is used as an acid scavenger to neutralize the HCl or sulfonic acid byproduct, driving the reaction to completion.[11] Dichloromethane is a common solvent as it is inert and readily dissolves the reactants.

Acylation_Sulfonylation cluster_0 N-Acylation cluster_1 N-Sulfonylation A Azetidinyl-Pyridine D N-Acyl Product (Amide) A->D + B Acyl Chloride or Anhydride B->D + C Base (TEA, Pyridine) in DCM C->D Conditions E Azetidinyl-Pyridine H N-Sulfonyl Product (Sulfonamide) E->H + F Sulfonyl Chloride F->H + G Base (TEA, Pyridine) in DCM G->H Conditions

Sources

Method

Application Note: Preparation of Stock Solutions for 2-(Azetidin-3-yl)pyridine HCl

Introduction & Compound Profile 2-(Azetidin-3-yl)pyridine hydrochloride (CAS: 12352101, generic) is a bifunctional heterocyclic building block frequently employed in fragment-based drug discovery (FBDD) and the synthesis...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-(Azetidin-3-yl)pyridine hydrochloride (CAS: 12352101, generic) is a bifunctional heterocyclic building block frequently employed in fragment-based drug discovery (FBDD) and the synthesis of nicotinic acetylcholine receptor (nAChR) ligands.[1] Structurally, it consists of a pyridine ring linked to a strained azetidine ring.

The hydrochloride salt form improves stability and water solubility compared to the volatile and oxidation-prone free amine. However, precise stock preparation is critical; the hygroscopic nature of the salt and the potential for variable stoichiometry (mono- vs. di-HCl) can introduce significant errors in molarity if not managed correctly.[1]

Physicochemical Profile[1][2][3][4][5][6]
PropertyValue / DescriptionNote
Chemical Name 2-(Azetidin-3-yl)pyridine hydrochloride
Formula C

H

N

[1][2][3] • xHCl
Verify stoichiometry on CoA
MW (Mono-HCl) 170.64 g/mol Free base MW: ~134.18
MW (Di-HCl) ~207.10 g/mol Less common, but possible
Appearance White to off-white solidHygroscopic
Solubility DMSO (>50 mM), Water (>50 mM), EthanolHigh polarity
Storage -20°C (Long term), DesiccatedProtect from moisture

Solvent Selection & Decision Matrix

Selecting the correct solvent is the first critical decision. While water is a viable solvent for this salt, DMSO (Dimethyl sulfoxide) is generally preferred for biological compound libraries to ensure sterility, cryo-stability, and compatibility with liquid handling automation.

Solvent Decision Logic (Graphviz)[1]

SolventSelection Start Start: Define Application CheckCoA Step 1: Check CoA for Salt Stoichiometry (Mono-HCl vs Di-HCl) Start->CheckCoA AppType Application Type? CheckCoA->AppType BioAssay In Vitro Biological Assay (Cell/Enzyme) AppType->BioAssay Screening ChemSyn Chemical Synthesis / Acute Animal Dosing AppType->ChemSyn Synthesis/In Vivo DMSO_Path Select Anhydrous DMSO (Grade: >99.9%, Sterile) BioAssay->DMSO_Path Water_Path Select Nuclease-Free Water or PBS (Check pH) ChemSyn->Water_Path Considerations_DMSO Pros: Cryo-stable, Sterile Cons: Freezes at 18.5°C DMSO_Path->Considerations_DMSO Considerations_Water Pros: Biocompatible Cons: Risk of hydrolysis/microbes Water_Path->Considerations_Water

Figure 1: Decision matrix for solvent selection based on downstream application.

Protocol A: Preparation of 10 mM Stock in DMSO (Standard)

This protocol is designed for preparing a 10 mM master stock solution suitable for long-term storage and high-throughput screening.[1]

Materials
  • Compound: 2-(Azetidin-3-yl)pyridine HCl (Verify MW on bottle).[1]

  • Solvent: Anhydrous DMSO (Sigma-Aldrich or equivalent, ≥99.9%).

  • Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Centrifuge.

Critical Calculation (Self-Validating)

Before weighing, perform the calculation using the specific molecular weight (MW) from your batch's Certificate of Analysis (CoA).


[1]

Example for Mono-HCl (MW 170.64): To prepare 1.0 mL of 10 mM solution:


[1]
Step-by-Step Procedure
  • Equilibration: Allow the vial of 2-(Azetidin-3-yl)pyridine HCl to warm to room temperature before opening. This prevents atmospheric moisture condensation on the hygroscopic solid.

  • Weighing: Weigh approximately 2–5 mg of the solid into a tared, sterile, amber glass vial or polypropylene microtube. Record the exact mass (e.g.,

    
     mg).
    
  • Volume Adjustment: Calculate the exact volume of DMSO required to achieve 10 mM based on the actual mass weighed.

    
    
    Simplified:
    
    
    
  • Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. The solid should dissolve instantly.

  • Inspection: Visually inspect for clarity. If particulates remain, sonicate for 5 minutes (water bath sonicator, ambient temp).

  • Aliquot & Store: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C or -80°C.

Protocol B: Preparation of Aqueous Stock (Specialized)

Use this protocol only if DMSO is incompatible with your assay or for specific chemical derivatization steps.

Technical Caveats
  • pH Acidity: As a hydrochloride salt, dissolving this compound in water will generate a weakly acidic solution (pH ~4-5).

  • Stability: Aqueous solutions are more prone to microbial growth and chemical hydrolysis than DMSO stocks.

Procedure
  • Solvent: Use degassed, deionized water (Milli-Q) or sterile PBS.

  • Weighing: Follow the weighing procedure in Protocol A.

  • Dissolution: Add water. The compound is highly water-soluble.[4]

  • pH Check (Optional): If using for sensitive cellular assays, check the pH. If too acidic, buffer with 100 mM HEPES (pH 7.4) rather than unbuffered water.[5][6] Do not use strong bases (NaOH) to adjust pH of the high-concentration stock, as this may precipitate the free base (Azetidine-pyridine free base is less soluble than the HCl salt).[1]

  • Filtration: Sterilize by filtration through a 0.22 µm PVDF or PES membrane syringe filter.

  • Usage: Use immediately or store at 4°C for <1 week.

Quality Control & Troubleshooting

ObservationProbable CauseCorrective Action
Precipitate upon thawing Low temperature solubility limit reached.[1]Warm to 37°C and vortex. If persistent, dilute to 5 mM.
Yellowing of solution Oxidation of the pyridine/azetidine ring.Discard. Check storage conditions (Air/Light exposure).
Inaccurate Assay Data Hygroscopic water weight error.Dry solid in a desiccator/vacuum oven before weighing, or determine water content via TGA/KF.
Stability Workflow (Graphviz)

StabilityQC Stock Stock Solution (-20°C) Thaw Thaw at RT (Do not heat >37°C) Stock->Thaw Inspect Visual Inspection Thaw->Inspect Clear Clear Solution Inspect->Clear Pass Cloudy Precipitate/Cloudy Inspect->Cloudy Fail Use Proceed to Assay Clear->Use Fix Vortex/Sonicate (Max 5 mins) Cloudy->Fix Fix->Inspect Discard Discard if insoluble Fix->Discard Fail x2

Figure 2: Quality control workflow for handling frozen stock solutions.

References

  • Sigma-Aldrich. 2-(Azetidin-3-yl)pyridine hydrochloride Product Page. Link

  • BenchChem. Synthesis of N-(4-pyridyl)pyridinium chloride hydrochloride (Related Pyridine Salt Protocols). Link

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 66615016, 2-(Azetidin-3-yl)acetic acid hydrochloride (Structural Analog Data). Link

  • Koenigs, E.; Greiner, H.Über die 4-Pyridyl-pyridinium-dichloride. Berichte der deutschen chemischen Gesellschaft, 1931.

Sources

Application

Microwave-Assisted Synthesis of Azetidinyl-Pyridine Scaffolds: Fast-Track to Rigidified Intermediates

Topic: Microwave-Assisted Synthesis of Azetidinyl-Pyridine Intermediates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Introduction: The Ri...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Microwave-Assisted Synthesis of Azetidinyl-Pyridine Intermediates Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Introduction: The Rigidification Imperative

In modern medicinal chemistry, the azetidinyl-pyridine motif has emerged as a high-value scaffold. Replacing flexible piperazines or pyrrolidines with the strained, four-membered azetidine ring reduces conformational entropy, often improving potency and metabolic stability. However, the synthesis of these scaffolds poses a dual challenge: the electronic deactivation of the pyridine ring and the thermal sensitivity of the strained azetidine ring.

Traditional thermal heating often leads to long reaction times (12–24 hours) and degradation of the azetidine ring via acid-catalyzed ring opening or polymerization. Microwave-assisted organic synthesis (MAOS) offers a superior alternative. By utilizing dielectric heating, researchers can access high temperatures rapidly, bypassing the slow thermal ramp-up that favors side reactions. This guide details the optimized protocols for synthesizing and functionalizing azetidinyl-pyridine intermediates, leveraging the specific "microwave effect" on polar transition states.

Mechanistic Insight: Why Microwave?

The Dielectric Effect on

The formation of the azetidinyl-pyridine bond via Nucleophilic Aromatic Substitution (


) involves a charge-separated Meisenheimer complex. Microwave irradiation is particularly effective here due to Maxwell-Wagner polarization .
  • Thermal vs. MW: In conventional heating, energy transfers via convection. In MW heating, the dipoles of the polar solvent (e.g., DMSO, NMP) and the transition state align with the oscillating electric field.

  • Specific Stabilization: The transition state for

    
     is more polar than the ground state. Microwave irradiation selectively stabilizes this polar transition state, lowering the activation energy (
    
    
    
    ) and accelerating the reaction rate significantly more than Arrhenius law predictions alone would suggest.
Azetidine Stability Paradox

Azetidines possess ~25 kcal/mol of ring strain. While intuitively "fragile,"


-pyridyl azetidines exhibit superior stability compared to 

-phenyl analogs.
  • Causality: The electron-deficient pyridine ring draws electron density from the azetidine nitrogen. This reduces the basicity of the nitrogen (

    
     drops), preventing protonation—the primary trigger for acid-mediated ring-opening decomposition.
    
  • Implication: You can push MW temperatures higher (

    
    ) for 
    
    
    
    -pyridyl couplings than for aliphatic azetidine functionalizations.

Decision Logic & Workflow

Before starting, select the correct synthetic strategy based on the pyridine substitution pattern.

SynthesisLogic Start Target: Azetidinyl-Pyridine Scaffold Position Where is the Azetidine attached? Start->Position OrthoPara Ortho (2-) or Para (4-) Positions Position->OrthoPara Electron Deficient Meta Meta (3-) Position Position->Meta Electron Neutral LeavingGroup Check Leaving Group (LG) OrthoPara->LeavingGroup ProtocolB PROTOCOL B: Pd-Catalyzed Buchwald-Hartwig (Ligand: XPhos/BINAP) Meta->ProtocolB Fluorine LG = Fluorine LeavingGroup->Fluorine Best Chlorine LG = Chlorine LeavingGroup->Chlorine Good Bromine LG = Bromine/Iodine LeavingGroup->Bromine Poor for SNAr ProtocolA PROTOCOL A: Microwave SNAr (Solvent: DMSO/EtOH) Fluorine->ProtocolA Chlorine->ProtocolA Requires higher T Bromine->ProtocolB

Figure 1: Decision tree for selecting the optimal coupling strategy based on electronic activation.

Experimental Protocols

Protocol A: Microwave-Assisted (The "Ortho/Para" Route)

Best for: 2-fluoro, 4-fluoro, 2-chloro, or 4-chloropyridines. Key Advantage: No metal catalyst required; rapid completion.

Reagents:

  • Substrate: 2-Fluoropyridine derivative (1.0 equiv). Note: Fluorides react 100–300x faster than chlorides in

    
    .
    
  • Nucleophile: Azetidine (or Azetidine HCl salt) (1.2 – 1.5 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.0 equiv) or 
    
    
    
    (2.0 equiv).
  • Solvent: DMSO (anhydrous) or Ethanol (for easier workup).

Step-by-Step Procedure:

  • Preparation: In a 10 mL microwave process vial, dissolve the 2-fluoropyridine (1.0 mmol) in DMSO (2 mL).

  • Addition: Add Azetidine HCl (1.2 mmol) followed by DIPEA (2.5 mmol). Cap the vial with a Teflon-lined septum.

    • Expert Tip: If using the free base of azetidine (volatile, bp ~61°C), add it last and cap immediately to prevent evaporation.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temperature:

      
       (for Fluorine) or 
      
      
      
      (for Chlorine).
    • Time: 10 minutes (Hold time).

    • Pressure Limit: Set to 15 bar (safety cutoff).

    • Stirring: High.[1]

  • Workup:

    • Cool to RT using the reactor's compressed air cooling.

    • Pour mixture into water (15 mL) and extract with EtOAc (3 x 10 mL).

    • Wash organic layer with brine to remove DMSO. Dry over

      
      .[2]
      
  • Purification: Flash chromatography (typically Hexane/EtOAc).

Self-Validating QC Point:

  • TLC/LCMS: 2-Fluoropyridines are UV active. The product will be more polar. If starting material remains after 10 mins, increase temp by

    
    , not time.
    
Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination (The "Meta" Route)

Best for: 3-bromopyridines or deactivated chloropyridines where


 fails.
Key Advantage:  Access to "difficult" isomers without harsh forcing conditions.

Reagents:

  • Substrate: 3-Bromopyridine derivative (1.0 equiv).

  • Nucleophile: Azetidine (1.2 equiv).

  • Catalyst:

    
     (2–5 mol%) or 
    
    
    
    .
  • Ligand: BINAP (racemic is fine) or XPhos (preferred for sterically hindered substrates).

  • Base:

    
     (Sodium tert-butoxide) (1.5 equiv).
    
  • Solvent: Toluene or Dioxane (degassed).

Step-by-Step Procedure:

  • Inert Handling: Purge the microwave vial with Argon/Nitrogen. This is critical as

    
     is oxygen-sensitive.
    
  • Loading: Add

    
    , Ligand, and Base to the vial. Cap and purge again.
    
  • Solvent Addition: Inject degassed Toluene (3 mL) through the septum.

  • Substrate Addition: Inject the pyridine and azetidine.

  • Irradiation:

    • Temperature:

      
      .
      
    • Time: 15–20 minutes.

    • Pre-stir: 30 seconds (to complex the catalyst).

  • Workup: Filter through a Celite pad to remove Palladium black. Concentrate and purify.

Data Summary: Reaction Optimization Matrix

The following table summarizes typical yields and conditions found in literature validation of these protocols.

EntrySubstrateNucleophileMethodTemp/TimeYieldNotes
1 2-FluoropyridineAzetidine

(DMSO)

/ 10 min
92%Cleanest reaction; no chromatography often needed.
2 2-ChloropyridineAzetidine

(DMSO)

/ 20 min
85%Requires higher temp; Cl is a poorer leaving group.
3 3-BromopyridineAzetidinePd-Cat (Toluene)

/ 15 min
78%Requires inert atmosphere; XPhos ligand recommended.
4 2-Chloro-3-nitropyridineAzetidine

(EtOH)

/ 5 min
95%Nitro group activates the ring; milder conditions possible.

Downstream Functionalization

Once the azetidinyl-pyridine scaffold is formed, it is robust enough to withstand further microwave heating. For example, if your scaffold contains a bromine handle (e.g., 2-(azetidin-1-yl)-5-bromopyridine), it can undergo Suzuki coupling:

  • Reaction: Scaffold + Phenylboronic Acid.

  • Conditions:

    
    , 
    
    
    
    (aq), DME/EtOH, MW
    
    
    , 10 min.
  • Result: The azetidine ring remains intact (no ring opening observed), validating the scaffold's utility as a drug discovery intermediate.

References

  • Microwave-Assisted Synthesis of Azetidines in Aqueous Media. Source: ResearchGate [Link]

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (Stability Data) Source: ACS Medicinal Chemistry Letters / PubMed Central [Link]

  • Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions. Source: MDPI Molecules [Link]

  • Rapid Synthesis of Pyridines under Microwave-Assisted Conditions. Source: Organic Chemistry Portal [Link]

Sources

Method

Application Note: Preservation of Hygroscopic Amine Hydrochloride Salts

Stability Mechanisms, Characterization, and Storage Protocols Abstract Amine hydrochloride salts are ubiquitous in drug development and organic synthesis due to their enhanced solubility and bioavailability compared to f...

Author: BenchChem Technical Support Team. Date: February 2026

Stability Mechanisms, Characterization, and Storage Protocols

Abstract

Amine hydrochloride salts are ubiquitous in drug development and organic synthesis due to their enhanced solubility and bioavailability compared to free bases. However, the ionic nature that confers water solubility also renders them highly susceptible to moisture-induced degradation. This application note details the thermodynamic mechanisms driving hygroscopicity in these salts, provides a validated protocol for determining Critical Relative Humidity (CRH) using Dynamic Vapor Sorption (DVS), and establishes a tiered storage framework to prevent deliquescence and hydrolysis.

Scientific Foundation: The Mechanism of Failure

To effectively store amine salts, one must understand the thermodynamic drive toward failure. The stability of an amine hydrochloride salt (


) in the solid state is a competition between Lattice Energy  (holding the crystal together) and Hydration Energy  (the energy released when ions interact with water).
2.1 The Hygroscopicity Threshold

Every water-soluble salt exhibits a specific Critical Relative Humidity (CRH) .

  • If Ambient RH < CRH: The solid remains anhydrous.

  • If Ambient RH > CRH: The solid adsorbs water until it dissolves in the sorbed moisture, a phenomenon known as deliquescence .

For amine hydrochlorides, the chloride ion (


) is a strong hydrogen bond acceptor.[1] When atmospheric moisture breaches the crystal lattice, it disrupts the charge-assisted hydrogen bonds between the ammonium cation and the chloride anion. This leads to:
  • Physical Failure: Caking, liquefaction, and loss of stoichiometry.

  • Chemical Failure: Hydrolysis. While the salt form is generally more stable, the presence of condensed water creates a localized solution phase where pH shifts can accelerate degradation or racemization.

2.2 Visualization: The Moisture Attack Pathway

MoistureAttack Crystal Crystalline Amine HCl (Lattice Intact) Adsorption Surface Adsorption (H-Bonding with Cl-) Crystal->Adsorption RH > CRH Condensation Capillary Condensation (Liquid Bridge Formation) Adsorption->Condensation Time Deliquescence Deliquescence (Dissolution in Sorbed Water) Condensation->Deliquescence Lattice Collapse Degradation Chemical Hydrolysis (Irreversible) Deliquescence->Degradation pH Shift/Heat

Figure 1: The kinetic pathway of moisture-induced failure in amine salts.

Protocol A: Characterization via Dynamic Vapor Sorption (DVS)[2][3][4]

Before defining storage conditions, the specific hygroscopicity profile of the salt must be determined. The "Gold Standard" method is Dynamic Vapor Sorption (DVS).

Objective: Determine the CRH and the sorption hysteresis loop.

Equipment:

  • Gravimetric Vapor Sorption Analyzer (e.g., SMS DVS Resolution or TA Instruments Q5000 SA).

  • Sample size: 10–20 mg of amine salt.

Workflow:

  • Pre-conditioning: Dry the sample in situ at 0% RH and 25°C for 4 hours to establish dry mass (

    
    ).
    
  • Sorption Cycle: Increase RH in 10% steps (0% → 90% RH).

    • Equilibrium Criteria: mass change (

      
      ) < 0.002% per minute.[2]
      
  • Desorption Cycle: Decrease RH in 10% steps (90% → 0% RH).

  • Data Analysis: Plot % Mass Change vs. % RH.

Interpretation:

Observation Classification Storage Implication
Mass increase < 0.2% at 80% RH Non-Hygroscopic Standard ambient storage.
Mass increase > 15% at 80% RH Very Hygroscopic Requires secondary containment (Desiccator).

| Exponential mass gain (Vertical rise) | Deliquescent | CRITICAL: Requires inert atmosphere (Glovebox/Schlenk). |

Protocol B: Tiered Storage System

Do not treat all amine salts equally. Use the CRH data to assign a storage tier.

4.1 Storage Decision Matrix

StorageDecision Start New Amine HCl Salt CheckCRH Check CRH / Hygroscopicity (DVS Data or Lit.) Start->CheckCRH HighCRH CRH > 80% (Non-Hygroscopic) CheckCRH->HighCRH MedCRH CRH 40-80% (Hygroscopic) CheckCRH->MedCRH LowCRH CRH < 40% (Deliquescent) CheckCRH->LowCRH Tier1 Tier 1: Standard Amber Glass + PTFE Cap HighCRH->Tier1 Tier2 Tier 2: Desiccated Secondary Containment (Silica Gel) MedCRH->Tier2 Tier3 Tier 3: Inert Glovebox / Nitrogen Flush Parafilm/Tape Seal LowCRH->Tier3

Figure 2: Decision tree for selecting appropriate storage protocols based on material properties.

4.2 Detailed Storage Tiers

Tier 1: Standard (Low Risk)

  • Container: Amber borosilicate glass (Type I).

  • Closure: Polypropylene cap with a PTFE (Teflon) liner .

    • Why: Pulp/paper liners absorb moisture and transfer it to the salt. PTFE is hydrophobic.

  • Environment: Climate-controlled lab (< 25°C, < 60% RH).

Tier 2: Enhanced (Moderate Risk)

  • Container: Same as Tier 1.

  • Secondary Containment: Place the primary vial inside a larger HDPE jar or vacuum desiccator.

  • Desiccant: Add a sachet of Activated Silica Gel or Molecular Sieves (4Å) to the secondary container.

    • Warning: Do not place desiccant in direct contact with the chemical.

Tier 3: Critical (High Risk / Deliquescent)

  • Headspace Management: The vial headspace must be flushed with dry Nitrogen or Argon after every use.

  • Sealing: Wrap the cap-neck junction with Parafilm® M or electrical tape to prevent gas exchange.

  • Long-term: Store in a glovebox or under vacuum.

Protocol C: Headspace Nitrogen Flush (Manual)

For Tier 3 compounds, simply closing the cap is insufficient. You must remove the humid air trapped in the headspace.

Materials:

  • Inert gas source (Nitrogen/Argon tank).

  • Disposable glass Pasteur pipette.

  • Tygon tubing.

Step-by-Step:

  • Flow Check: Connect the pipette to the gas source via tubing. Adjust flow to a gentle stream (check against the back of your hand—it should feel like a faint whisper, not a jet).

  • Insertion: Insert the pipette tip into the vial, positioning it roughly 1-2 cm above the solid surface. Do not disturb the powder.

  • Flushing:

    • 20mL Scintillation Vial: Flush for 10–15 seconds.

    • 100mL Bottle: Flush for 30–45 seconds.

    • Mechanism:[3][4][5] Argon is heavier than air and fills from the bottom up. Nitrogen mixes and dilutes the air; ensure sufficient volume turnover (3x headspace volume).

  • Closure: While the gas is still flowing, slowly withdraw the pipette while simultaneously bringing the cap down to the threads. Seal immediately.

  • Tape: Apply Parafilm in a clockwise direction (with the threads) to ensure the cap remains tight.

Recovery of Compromised Material

If an amine salt has clumped (caked) but not fully liquefied or discolored (indicating chemical decomposition), it may be recoverable.

Vacuum Drying Protocol:

  • Transfer: Move the salt to a wide-mouth weighing boat or crystallization dish to maximize surface area.

  • Oven Settings:

    • Temperature: 40°C (or 20°C below the melting point).

    • Pressure: < 10 mbar.

  • Duration: Dry for 12–24 hours.

  • Verification: Weigh the sample, dry for 2 more hours, and re-weigh. If mass loss < 1%, drying is complete.

Recrystallization (If Drying Fails): Dissolve the salt in a minimum amount of hot alcohol (Methanol/Ethanol) and precipitate by adding an anhydrous antisolvent (Diethyl Ether or Hexanes). Filter under nitrogen.

References
  • Mechanism of Hygroscopicity: Newman, A. W., & Reutzel-Edens, S. M. (2020). "Critical relative humidity (CRH) as a key parameter in the storage of water-soluble solids." Journal of Pharmaceutical Sciences. 6

  • DVS Methodology: Surface Measurement Systems. (2025).[7][4][6][8] "DVS Application Note 101: Moisture Sorption Properties of Pharmaceutical Materials." 9

  • Storage Protocols: Sigma-Aldrich. "Preservation of Moisture-Sensitive Chemical Reagents." 10

  • Amine Salt Stability: Gibson, E. K. (2007). "Amine hydrochloride salts: a problem in polyurethane synthesis." University of Glasgow Theses. 11[12]

  • General Lab Safety: B&M Scientific. (2025).[7][4][6][8] "How to Safely Store Lab Chemicals and Reagents." 4

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-(Azetidin-3-yl)pyridine Coupling Protocols

The following technical guide is structured as a specialized support center resource. It prioritizes actionable protocols and troubleshooting logic over generic descriptions, assuming the user is familiar with basic orga...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource. It prioritizes actionable protocols and troubleshooting logic over generic descriptions, assuming the user is familiar with basic organic synthesis but requires specific expertise in handling the 2-(azetidin-3-yl)pyridine scaffold.

Ticket ID: AZPY-YIELD-OPT Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Scaffold Analysis

The 2-(azetidin-3-yl)pyridine moiety is a high-value pharmacophore. It offers a conformationally restricted,


-rich alternative to piperidines or pyrrolidines, often improving metabolic stability and vectoring substituents into novel chemical space.

However, coupling these two rings presents distinct challenges:

  • Azetidine Ring Strain (~25 kcal/mol): While less reactive than aziridines, the ring is susceptible to opening under strong Lewis acidic conditions or high thermal stress.

  • Pyridine Catalyst Poisoning: The

    
     nitrogen can coordinate to Pd/Ni centers, arresting turnover.
    
  • Transmetallation Efficiency: In cross-coupling, the high basicity of the intermediates often leads to protodehalogenation rather than productive coupling.

This guide details the two most robust pathways to this scaffold: Negishi Coupling (The Gold Standard for Scale) and Ni-Catalyzed Reductive Coupling (The Rapid Access Route).

Primary Workflow: The Negishi Protocol (Zinc Insertion)

This is the most reliable method for generating the C2-C3 linkage. It relies on converting 3-iodo-N-Boc-azetidine into a stable organozinc reagent.

The Mechanism & Critical Control Points

The success of this reaction hinges on the quality of the zinc species. We utilize the Knochel-type generation, where LiCl is critical for solubilizing the organozinc and facilitating transmetallation.

NegishiWorkflow Start 3-Iodo-N-Boc-azetidine ZnAct Zn Activation (TMSCl/DIBAL-H) Start->ZnAct Dry THF, Ar Insertion Zinc Insertion (Zn dust, LiCl, THF) ZnAct->Insertion < 40°C Species Azetidinyl-Zn-Cl•LiCl Insertion->Species 1-3 hrs Coupling Pd-Cat Coupling (Pyridine-X) Species->Coupling Transmetallation Product 2-(Azetidin-3-yl)pyridine Coupling->Product Reductive Elim.

Figure 1: Step-wise workflow for the generation and coupling of azetidinyl zinc reagents.

Optimized Protocol (Scale: 1.0 mmol)

Reagents: 3-iodo-N-Boc-azetidine (1.0 eq), Zn dust (3.0 eq), LiCl (3.0 eq), 2-bromopyridine (0.8 eq), Pd(OAc)₂ (2 mol%), SPhos or XPhos (4 mol%).

  • Zinc Activation (CRITICAL):

    • Flame-dry a Schlenk flask containing Zn dust and anhydrous LiCl under Argon.

    • Add dry THF. Activate Zn with 5 mol% TMSCl and 1 mol% 1,2-dibromoethane. Stir at 60°C for 15 min.

    • Why? This removes the oxide layer. If the zinc isn't shiny/activated, insertion will fail.

  • Insertion:

    • Cool to 25°C. Add 3-iodo-N-Boc-azetidine solution dropwise.

    • Stir at RT for 1-3 hours. Monitor by GC-MS (quench aliquot with iodine).

    • Checkpoint: You should see >95% conversion to the organozinc species.

  • Coupling:

    • In a separate flask, mix Pd(OAc)₂, Ligand (SPhos), and the halopyridine in THF.

    • Transfer the organozinc solution (supernatant) to the catalyst mixture via cannula.

    • Heat to 50°C for 4-12 hours.

Secondary Workflow: Ni-Catalyzed Reductive Cross-Coupling

For discovery chemistry where generating organozincs is too tedious, Nickel catalysis allows the direct coupling of two electrophiles (3-iodoazetidine + 2-bromopyridine).

The "Homocoupling" Trap

The primary failure mode here is the dimerization of the pyridine (Ar-Ar) or the azetidine (Alk-Alk).

Recommended Conditions:

  • Catalyst: NiCl₂·glyme (10 mol%)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (15 mol%)

  • Reductant: Mn powder (3.0 eq) or Zn dust

  • Additives: NaI (0.5 eq) – Essential for stabilizing the alkyl-Ni intermediate.

  • Solvent: DMA or DMPU (Polar aprotic is required).

Protocol Nuances
  • Premixing: Stir the Ni source and ligand in solvent for 20 mins before adding substrates. The solution must turn a deep green/purple (active catalyst).

  • Slow Addition: If homocoupling dominates, add the more reactive electrophile (usually the aryl halide) slowly over 1 hour.

Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Conversion (Negishi) Inactive Zinc surface.Use Rieke Zinc or repeat activation with TMSCl. Ensure LiCl is anhydrous (flame dry under vacuum).
Protodehalogenation (Azetidine-H formed)Moisture in solvent or highly acidic proton source.Re-distill THF over Na/Benzophenone. Ensure the N-Boc group is stable; free amines will quench the Zn reagent.
Low Yield (Ni-Coupling) Pyridine coordination to Ni.Increase ligand loading to 15-20%. Switch to a bulkier ligand like Biozoline or PyBox .
Regioisomer Mix Migration of the Zn species.Keep reaction temperature < 50°C. 3-zincated azetidines are configurationally stable, but high heat can induce isomerization.
Black Precipitate (Pd) Catalyst decomposition ("Pd Black").Oxygen ingress. Degas solvents via freeze-pump-thaw (3 cycles). Do not use simple sparging.

Frequently Asked Questions (FAQs)

Q: Can I use the free amine (unprotected azetidine) in the coupling? A: No. The secondary amine is too acidic and nucleophilic. It will either quench the organozinc or coordinate irreversibly to the catalyst. Always use N-Boc, N-Cbz, or N-Bn. N-Boc is preferred as it adds steric bulk that prevents catalyst poisoning.

Q: Why use 3-iodoazetidine instead of 3-bromoazetidine? A: The C-I bond is weaker, allowing for faster oxidative addition to Zn or Ni. 3-bromoazetidine often requires heating for insertion, which degrades the strained ring.

Q: Is the Minisci reaction a viable alternative? A: Yes, but with caveats. Photoredox Minisci coupling using N-Boc-azetidine-3-carboxylic acid (via decarboxylation) is excellent for C2-substitution. However, it often yields mixtures of C2 and C4 alkylation on the pyridine ring unless the C4 position is blocked.

Q: How do I remove the residual Zinc/Manganese salts during workup? A: These salts form sticky emulsions. Quench with aqueous Rochelle's Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour until layers separate cleanly.

References & Authority

  • Knochel-Type Zinc Insertion:

    • Citation: Corley, E. et al. "Direct Synthesis of Pyridyl-Organozinc Reagents." J. Org.[1][2] Chem. (2013).

    • Context: Establishes the LiCl-mediated zinc insertion protocol essential for azetidine stability.

    • Source:

  • Nickel-Catalyzed Cross-Coupling:

    • Citation: Gong, H. et al. "Nickel-Catalyzed Reductive Coupling of Alkyl Halides with Aryl Halides."[1] Org.[1][2][3][4] Lett. (2022).

    • Context: Defines the dtbbpy/Ni conditions for coupling secondary alkyl halides (like azetidines) to pyridines.

    • Source:

  • Minisci-Photoredox Selectivity:

    • Citation: Leonori, D. et al. "Minisci-Photoredox-Mediated α-Heteroarylation of N-Protected Secondary Amines: Remarkable Selectivity of Azetidines." Org.[1][2][3][4] Lett. (2018).[5]

    • Context: Provides the alternative decarboxylative route if halide coupling fails.

    • Source:

  • Azetidine Ring Stability:

    • Citation: Couty, F. et al. "Synthesis and Reactivity of Azetidines." Chem. Rev. (2021).[6]

    • Context: Comprehensive review on the limits of thermal and Lewis acid stability for the azetidine ring.

    • Source:

Sources

Optimization

Technical Support Center: Handling 2-(Azetidin-3-yl)pyridine hydrochloride

Topic: Hygroscopicity Management & Handling Protocols Product Class: Heterocyclic Amine Salts / Strained Ring Systems Applicable For: 2-(Azetidin-3-yl)pyridine hydrochloride (and related azetidinyl-pyridine HCl salts) Co...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hygroscopicity Management & Handling Protocols Product Class: Heterocyclic Amine Salts / Strained Ring Systems Applicable For: 2-(Azetidin-3-yl)pyridine hydrochloride (and related azetidinyl-pyridine HCl salts)

Core Technical Overview

The Challenge: 2-(Azetidin-3-yl)pyridine hydrochloride combines a strained azetidine ring with a pyridine moiety in a hydrochloride salt form. Like many hydrochloride salts of nitrogen heterocycles (e.g., pyridine HCl, azetidine HCl), this compound is significantly hygroscopic and potentially deliquescent .

Why This Matters:

  • Stoichiometric Error: Absorbed water increases the apparent mass. Weighing 100 mg of "wet" salt might effectively deliver only 80 mg of the active compound, leading to under-loading of reagents and incomplete conversion in downstream coupling reactions (e.g., Suzuki, Buchwald-Hartwig).

  • Physical State Change: Moisture absorption can transform the free-flowing powder into a sticky gum or oil, making transfer and handling difficult.

  • Stability Risks: While the HCl salt stabilizes the basic nitrogen, prolonged exposure to moisture—especially in the presence of trace impurities—can facilitate hydrolysis or ring-opening of the strained azetidine (25.4 kcal/mol strain energy) over time [1, 2].

Decision Matrix & Handling Workflow

The following diagram outlines the critical decision points for handling this compound based on its current physical state.

HandlingWorkflow Start Inspect Compound State DryPowder State: Free-Flowing Powder Start->DryPowder Clumped State: Clumped / Sticky Start->Clumped Liquid State: Deliquesced (Oil/Liquid) Start->Liquid Action_Weigh Rapid Weighing / Inert Gas DryPowder->Action_Weigh Minimal Exposure Action_Dry Vacuum Dry (40°C, P2O5) Clumped->Action_Dry Reversible Hydration Action_Azeotrope Azeotropic Drying (Toluene/EtOH) Liquid->Action_Azeotrope Severe Moisture Use Proceed to Reaction Action_Weigh->Use Action_QC Validate: qNMR or Karl Fischer Action_Dry->Action_QC Action_Azeotrope->Action_Dry Action_QC->Action_Azeotrope Fail (>5% Water) Action_QC->Use Pass

Caption: Operational workflow for assessing and recovering 2-(Azetidin-3-yl)pyridine HCl based on moisture content.

Standard Operating Procedures (SOPs)
Protocol A: Storage & Maintenance
  • Primary Containment: Store in a tightly sealed glass vial with a Teflon-lined cap. Plastic containers are permeable to moisture over long periods.

  • Secondary Containment: Place the vial inside a desiccator containing active desiccant (e.g., Drierite™ or Phosphorus Pentoxide).

  • Temperature: Store at 2–8°C. Cold storage slows potential degradation but increases condensation risk upon opening.

    • Critical Step: Allow the vial to warm to room temperature before opening to prevent atmospheric moisture from condensing on the cold solid.

Protocol B: Drying "Sticky" Solids

If the material has clumped, it has likely formed a hydrate or absorbed surface water.

  • Vacuum Oven Method (Preferred):

    • Place the open vial in a vacuum oven or desiccator.

    • Agent: Use

      
       (Phosphorus Pentoxide) or KOH pellets as the drying agent in the chamber.
      
    • Conditions: High vacuum (<5 mbar) at 40°C for 12–24 hours.

    • Note: Avoid temperatures >60°C to prevent thermal stress on the azetidine ring [3].

  • Azeotropic Drying (Rescue Method for Oils):

    • Dissolve the oil in a mixture of anhydrous Ethanol/Toluene (1:5 ratio).

    • Concentrate on a rotary evaporator.[1] The azeotrope will carry off the water.

    • Repeat 2–3 times until a solid precipitates.

Protocol C: Weighing & Dispensing
  • Best Practice: Weigh inside a glovebox or glove bag under Nitrogen/Argon.

  • Alternative (Benchtop): Use the "Difference Method."

    • Tare a dry, capped vial containing the bulk solid.

    • Quickly transfer an estimated amount to the reaction vessel.

    • Immediately recap the bulk vial and weigh it again.

    • Mass used = (Initial Mass) - (Final Mass).

    • Why: This minimizes the time the bulk container is open to humid air.

Troubleshooting & FAQs

Q1: The compound has turned into a yellow oil. Is it degraded?

  • Diagnosis: Likely deliquescence (dissolved in absorbed water), not necessarily chemical degradation. Pyridine salts are notorious for this.

  • Validation: Run a crude NMR in

    
     or DMSO-
    
    
    
    .
    • Check: Look for the integrity of the azetidine protons (multiplets around 4.0–4.5 ppm) and pyridine protons. If the peaks are sharp and integration is correct, the molecule is intact.

  • Fix: Perform Protocol B (Azeotropic Drying) . If NMR shows new peaks (ring opening), discard the batch.

Q2: My reaction yield is consistently 10-15% lower than expected.

  • Root Cause: You are likely weighing water. A "dry-looking" hygroscopic salt can easily contain 10–15% water by weight without appearing wet.

  • Solution: Determine the precise water content using Quantitative NMR (qNMR) with an internal standard (e.g., maleic acid or dimethyl sulfone) or Karl Fischer titration before setting up the reaction. Adjust the mass weighed to account for the water.

    • Formula:

      
      
      

Q3: Can I use a base wash to remove the HCl and handle the free base instead?

  • Risk Warning: The free base of 2-(Azetidin-3-yl)pyridine is an amine. While free bases are often less hygroscopic than their HCl salts, azetidine free bases are less stable and more prone to polymerization or ring opening, especially if heated [1, 4].

  • Recommendation: Keep it as the HCl salt for storage. Generate the free base in situ during your reaction by adding a stoichiometric amount of base (e.g.,

    
    , 
    
    
    
    ).

Q4: Is the azetidine ring stable to the drying conditions?

  • Insight: The azetidine ring is strained.[2] While the HCl salt protects the nitrogen from acting as a nucleophile against itself (dimerization), excessive heat (>80°C) during drying can still promote degradation.

  • Limit: Do not exceed 45°C under vacuum. Time is a safer variable than heat; dry longer, not hotter.

Comparative Data: Drying Agents
Drying AgentEfficiencySuitability for Amine HCl SaltsNotes
Phosphorus Pentoxide (

)
ExcellentHigh Best for vacuum desiccators. Chemically reacts with water.[3][4][5]
KOH Pellets GoodHigh Neutralizes acid vapors; good for HCl salts.
Silica Gel PoorLowOnly maintains dryness; cannot dry wet salts.
Calcium Chloride (

)
ModerateModerateCan be slow; general purpose.
References
  • Padwa, A. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Royal Society of Chemistry. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12352101, 2-(Azetidin-3-yl)pyridine hydrochloride. Link

  • Fisher Scientific. (2021). Safety Data Sheet: Pyridine Hydrochloride. (General handling for hygroscopic pyridine salts). Link

  • CymitQuimica. (2024).[2] Azetidine hydrochloride: Properties and Stability. Link

Sources

Troubleshooting

Preventing ring opening of azetidines under acidic conditions

Topic: Preventing Ring Opening of Azetidines Under Acidic Conditions Ticket ID: AZ-STAB-2026 Status: Open Support Tier: Level 3 (Senior Application Scientist) Introduction: The "Azetidinium Trap" Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Ring Opening of Azetidines Under Acidic Conditions Ticket ID: AZ-STAB-2026 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Introduction: The "Azetidinium Trap"

Welcome to the technical support center. If you are reading this, you are likely observing the disappearance of your azetidine product during N-Boc deprotection or acidic workup, often replaced by a linear amine or a chlorinated byproduct.

The Root Cause: Azetidines possess significant ring strain (~26 kcal/mol). While the neutral azetidine is relatively stable, protonation of the nitrogen creates an azetidinium ion . This species is a potent electrophile. In the presence of even weak nucleophiles (Cl⁻, trifluoroacetate, or trace water), the ring relieves strain by undergoing nucleophilic attack at the


-carbon, leading to irreversible ring opening (decomposition).

This guide provides the protocols required to navigate this instability.

Module 1: Diagnostic & Mechanism

Visualizing the Failure Mode

Before attempting a fix, confirm the mechanism of decomposition. The diagram below illustrates the two primary pathways: Intermolecular Attack (Solvent/Counter-ion) and Intramolecular Attack (Side-chain).

Azetidine_Decomposition Azetidine N-Boc Azetidine Acid Acid Treatment (H+) Azetidine->Acid Azetidinium Azetidinium Ion (Activated Electrophile) Acid->Azetidinium Protonation Linear Linear Amine (Ring Opened) Azetidinium->Linear Path A: Intermolecular SN2 (Strong Nu- attack) Cyclized Rearranged Heterocycle (Lactone/Lactam) Azetidinium->Cyclized Path B: Intramolecular Attack (Neighboring Group Participation) Nu_Ext External Nucleophile (Cl-, Br-, H2O, MeOH) Nu_Ext->Linear Nu_Int Internal Nucleophile (Pendant Amide/OH) Nu_Int->Cyclized

Figure 1: The decomposition pathways of protonated azetidines. Path A is common in HCl/Dioxane; Path B occurs in substrates with pendant nucleophiles.

Module 2: Troubleshooting Protocols

Ticket #AZ-001: N-Boc Deprotection Fails with HCl

User Report: "I used 4M HCl in Dioxane. LCMS shows M+36 peaks (chlorinated linear product)."

Diagnosis: Chloride (Cl⁻) is a sufficiently strong nucleophile to open the activated azetidinium ring, especially in non-polar solvents where ion pairing is tight.

Solution: Switch to Non-Nucleophilic Counter-ions. You must decouple the protonation event from the nucleophilic attack. Use an acid with a non-nucleophilic conjugate base.

Protocol A: TFA/DCM (Optimized for Azetidines)

Standard TFA deprotection is often safer than HCl because trifluoroacetate is a poorer nucleophile than chloride.

  • Preparation: Dissolve substrate in DCM (0.1 M).

  • Scavenger: Add 2.0 eq. of thioanisole or triethylsilane (cation scavengers reduce side reactions, though primarily for the t-butyl cation, they buffer the environment).

  • Temperature: Cool to 0°C (Ice bath). Do not run at RT.

  • Acid Addition: Add TFA dropwise. Final ratio 4:1 DCM:TFA.

  • Monitoring: Monitor by TLC/LCMS every 15 mins.

  • Quench (Critical): Pour directly into a cold saturated NaHCO₃ solution. Do not concentrate the acidic solution on a rotavap, as high concentration of acid + heat = rapid ring opening.

Ticket #AZ-002: Substrate Decomposes Even with TFA

User Report: "My azetidine has a pendant alcohol/amide. TFA treatment yields a rearranged product."

Diagnosis: Intramolecular nucleophilic attack (Path B in Fig 1). The effective molarity of the internal nucleophile is infinite.

Solution: The "Anhydrous Silyl" Method (TMSOTf) This method cleaves the Boc group using a hard Lewis acid (Silicon) rather than a Brønsted acid proton, avoiding the formation of the highly reactive protonated azetidinium intermediate in the presence of nucleophiles.

Protocol B: TMSOTf Mediated Deprotection

Reference Grounding: This method utilizes Trimethylsilyl trifluoromethanesulfonate (TMSOTf) to cleave the carbamate to a silyl-carbamate, which is hydrolyzed on workup.

  • Setup: Flame-dry glassware. Nitrogen atmosphere.

  • Solvent: Anhydrous DCM (0.1 M).

  • Base: Add 2,6-lutidine (1.5 eq). Crucial: This buffers any adventitious protons.

  • Reagent: Cool to 0°C. Add TMSOTf (1.2 eq) dropwise.

  • Reaction: Stir at 0°C for 30-60 min.

  • Workup: Quench with saturated aqueous NaHCO₃. The silyl carbamate hydrolyzes instantly to the free amine.

Comparison of Methods:

FeatureHCl / DioxaneTFA / DCMTMSOTf / 2,6-Lutidine
Acidity Strong BrønstedStrong BrønstedStrong Lewis
Counter-ion Chloride (Nucleophilic)Trifluoroacetate (Weak Nu)Triflate (Non-nucleophilic)
Risk of Ring Opening High ModerateLow
Recommended For Simple, stable azetidinesStandard substratesAcid-sensitive / Complex scaffolds

Module 3: Advanced FAQ

Q: Why does my azetidine decompose during the workup, even if the reaction looked good?

A: This is likely due to Heat of Neutralization . When you neutralize a strong acid (TFA) with a strong base (NaOH) or even bicarbonate, the exotherm can locally spike the temperature.

  • Fix: Perform the quench by pouring the reaction mixture slowly into a vigorously stirred, ice-cold bicarbonate solution. Ensure the biphasic mixture remains cold until fully neutralized.

Q: Does substitution pattern affect stability?

A: Yes.

  • 3-Substituted Azetidines: generally more stable due to the "pucker" effect (Thorpe-Ingold effect), which relieves some torsional strain.

  • 2-Substituted Azetidines: Less stable . Steric hindrance at the

    
    -carbon can actually retard nucleophilic attack, but if the substituent is electron-donating, it stabilizes the transition state for ring opening (carbocation character).
    
Q: Can I use MeOH as a solvent?

A: Never during the acidic step. Methanol is a nucleophile.[1] In the presence of acid, it will attack the azetidinium ion to form the methoxy-linear amine (solvolysis). Always use non-nucleophilic solvents (DCM, CHCl₃, Et₂O) until the acid is quenched.

Module 4: Decision Logic

Use this flow to select the correct protocol for your specific molecule.

Protocol_Selection Start Start: N-Boc Deprotection Check1 Is there a nucleophile in the side chain? (OH, NH, Amide, Thiol) Start->Check1 Check2 Is the Azetidine 3,3-disubstituted? Check1->Check2 No MethodB Method B: TMSOTf / 2,6-Lutidine (Anhydrous) Check1->MethodB Yes (High Risk) MethodA Method A: TFA/DCM (0°C) + Thioanisole Check2->MethodA No (Standard Risk) MethodC Standard HCl/Dioxane (Only if validated) Check2->MethodC Yes (High Stability)

Figure 2: Protocol selection logic based on substrate structural risk factors.

References

  • Couty, F., & Evano, G. (2006).[2] Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. Organic Letters/European Journal of Organic Chemistry.

  • St-Jean, F., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines.[3] ACS Medicinal Chemistry Letters.

  • BenchChem Technical Notes. (2025). Preventing ring-opening of the azetidine in 3-(3-biphenylyl)azetidine.

  • Sakaitani, M., & Ohfune, Y. (1990). Syntheses and reactions of silyl carbamates. 1. Chemoselective deprotection of N-Boc amino groups.[4][5] (Basis for TMSOTf protocol).[6][7][8] Journal of Organic Chemistry.

Sources

Optimization

Technical Support Center: 2-(Azetidin-3-yl)pyridine Salts

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(Azetidin-3-yl)pyridine and its salts. This guide provides in-depth troubleshooting advic...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 2-(Azetidin-3-yl)pyridine and its salts. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the removal of excess hydrochloric acid (HCl) and the isolation of the free base.

Introduction: The Challenge of the Two Basic Centers

2-(Azetidin-3-yl)pyridine possesses two basic nitrogen atoms: the sp³-hybridized nitrogen of the strained azetidine ring and the sp²-hybridized nitrogen of the pyridine ring. The pyridine nitrogen is generally less basic than aliphatic amines but will still readily form a salt with strong acids like HCl.[1][2] The azetidine nitrogen's basicity is influenced by the significant ring strain of the four-membered heterocycle.[3][4] When this compound is prepared or used in reactions involving HCl, it is often isolated as a mono- or dihydrochloride salt. The complete removal of this excess HCl to obtain the neutral "free base" is a critical step for subsequent synthetic transformations, biological assays, or final product formulation, and it presents unique challenges due to the compound's properties.

Troubleshooting Guide: Isolating the Free Base

Encountering issues when trying to neutralize and isolate your 2-(Azetidin-3-yl)pyridine free base? Follow this decision tree to identify the optimal strategy for your specific situation.

G start Start: You have 2-(Azetidin-3-yl)pyridine as an HCl salt. q1 Is your target free base stable to aqueous conditions? start->q1 q2 Is the free base soluble in a water-immiscible organic solvent (e.g., DCM, EtOAc, ether)? q1->q2 Yes method3 Method C: Anhydrous Neutralization & Filtration q1->method3 q3 Is your compound of interest sensitive to strong bases? q2->q3 Yes method1 Method A: Aqueous Workup with Mild Inorganic Base q2->method1 No q3->method1 method2 Method B: Solid-Phase Extraction (SPE) with a Basic Cartridge q3->method2 Yes q4 Do you observe an emulsion during liquid-liquid extraction? method4 Method D: Recrystallization q4->method4 solution1 Solution: Use a saturated solution of NaCl (brine) to break the emulsion. q4->solution1 Yes method1->q4 method2->method4 Purity still low

Caption: Troubleshooting flowchart for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: Why can't I just remove the HCl under high vacuum?

Simply heating the pyridinium chloride salt under vacuum is generally ineffective for removing HCl. Pyridinium hydrochloride salts are often stable solids with relatively high melting points.[5] Attempting to thermally decompose the salt to liberate HCl gas and the free base may require harsh conditions that could lead to the degradation of your compound, especially given the strained azetidinyl moiety.

Q2: I performed an aqueous wash with sodium hydroxide, but my yield is very low. What happened?

There are a few potential reasons for low yield after a strong base wash:

  • Emulsion Formation: Amines can act as surfactants, leading to the formation of stable emulsions during liquid-liquid extraction, which makes phase separation difficult and can lead to product loss.

  • High Water Solubility: While the free base is expected to be more organic-soluble than the salt, it may still possess significant water solubility, especially if other polar functional groups are present. It is difficult to extract pyridine from water, even under basic conditions.[6]

  • Degradation: The strained azetidine ring can be susceptible to ring-opening, a reaction that can be catalyzed by strongly basic (or acidic) conditions.[7][8]

Q3: What are the pros and cons of different neutralization methods?

The choice of method depends on the stability of your compound, its solubility, and the required level of purity.

MethodAdvantagesDisadvantagesBest For
Aqueous Wash (Mild Base) Simple, fast, and effective for removing large amounts of acid.[9]Risk of emulsion; potential for product loss if water-soluble; may not be suitable for water-sensitive compounds.Stable, water-insoluble free bases.
Solid-Phase Extraction (SPE) High recovery; can handle small sample sizes; avoids aqueous workup.[10][11]Requires specific cartridges; may be more time-consuming for large scales.Water-sensitive or highly polar compounds.
Anhydrous Neutralization Completely avoids water; good for sensitive compounds.Can be less efficient at removing all of the salt; requires careful filtration.[12]Compounds that are unstable in the presence of water.
Recrystallization Excellent for achieving high purity.[13]Potential for significant loss of material in the mother liquor; requires finding a suitable solvent system.Final purification step when high purity is critical.
Q4: How do I know if I have successfully formed the free base?

Several analytical techniques can confirm the conversion:

  • NMR Spectroscopy: In ¹H NMR, the protons adjacent to the nitrogen atoms will show a characteristic upfield shift upon conversion from the salt to the free base.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the mass of the free base.

  • TLC Analysis: The free base will have a different Rf value than the salt. The salt is often immobile on silica gel.

Experimental Protocols

Protocol A: Aqueous Workup with Sodium Bicarbonate

This is the most common method for converting an amine hydrochloride to its free base.

  • Dissolution: Dissolve the 2-(Azetidin-3-yl)pyridine HCl salt in a suitable water-immiscible organic solvent (e.g., dichloromethane (DCM) or ethyl acetate (EtOAc)). If the salt does not fully dissolve, proceed with the addition of the aqueous base as this will form the more soluble free base.

  • Neutralization: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). Causality: A mild base is used to deprotonate the ammonium salt, forming the free amine, carbon dioxide, and water.[12] This is often preferred over strong bases like NaOH to minimize potential side reactions or degradation of the strained azetidine ring.

  • Extraction: Shake the funnel vigorously, venting frequently to release the CO₂ pressure. Allow the layers to separate.

  • Separation: Drain the organic layer. Extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.

  • Washing & Drying: Combine the organic extracts and wash with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the free base.

Protocol B: Solid-Phase Extraction (SPE)

This method is ideal for water-sensitive compounds or for small-scale purifications where minimizing product loss is critical.[14]

  • Cartridge Selection and Conditioning: Select a basic SPE cartridge (e.g., silica-based with aminopropyl (NH₂) or a polymer-based cartridge with basic properties). Condition the cartridge according to the manufacturer's instructions, typically by washing with a strong organic solvent (e.g., methanol) followed by the elution solvent.

  • Sample Loading: Dissolve the HCl salt in a minimal amount of a suitable solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a non-polar solvent (e.g., hexanes or DCM) to elute any non-polar impurities. The protonated product should remain on the basic stationary phase.

  • Elution: Elute the desired free base using a more polar solvent, often containing a small amount of a basic modifier like ammonium hydroxide in methanol. Causality: The basic modifier deprotonates the product that is ionically bound to the stationary phase, allowing it to be eluted.

  • Isolation: Collect the fractions containing the product and concentrate under reduced pressure.

Visualizing the Core Reaction

The fundamental principle behind removing the excess HCl is a simple acid-base reaction. The added base (B:) deprotonates the protonated nitrogens of the 2-(Azetidin-3-yl)pyridine salt.

G cluster_0 Salt Form (Water Soluble) cluster_1 Free Base (Organic Soluble) Salt [Pyridine-NH⁺]-[Azetidine-NH₂⁺] 2Cl⁻ FreeBase [Pyridine-N]-[Azetidine-NH] Salt->FreeBase Neutralization Base + 2 B: Byproducts + 2 HB⁺ + 2 Cl⁻

Caption: The acid-base neutralization process.

References

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing.
  • Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters.
  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers.
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • What is best method to remove pyridine
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chrom
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A.
  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. PMC - NIH.
  • Is it possible to boil off HCl from pyridinium chloride salts?.
  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC.
  • Multi-response optimization of a green solid-phase extraction for the analysis of heterocyclic aromatic amines in environmental samples. Analytical Methods (RSC Publishing).
  • Synthetic chemists: getting rid of HCl?. Reddit.
  • What is the order of the basicity of pyrole, pyridine, and piperadine?. Quora.
  • Pyridine from Pyridine hydrochloride. Sciencemadness.org.
  • "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution. Benchchem.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI.
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.

Sources

Troubleshooting

Troubleshooting low reactivity of sterically hindered azetidines

Current Status: Operational | Ticket Type: Advanced Synthesis Troubleshooting Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division Executive Summary: The Azetidine Paradox Welcome to the adva...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Ticket Type: Advanced Synthesis Troubleshooting
Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary: The Azetidine Paradox

Welcome to the advanced troubleshooting hub for azetidine chemistry. You are likely here because standard protocols (HATU couplings, standard Buchwald conditions) have failed.

The Core Conflict: Azetidines possess high ring strain (~25.4 kcal/mol), theoretically making them reactive.[1] However, sterically hindered azetidines (particularly 2-substituted and 3,3-disubstituted variants) suffer from a kinetic "puckering" effect. The ring adopts a "butterfly" conformation to relieve torsional strain, which can bury the nitrogen lone pair or sterically block the trajectory of incoming electrophiles.

This guide addresses the three most critical failure modes: N-Arylation Stalling , Amide Coupling Failure , and Unintended Ring Opening .

Module 1: Troubleshooting N-Arylation Failures

User Issue:

"My Buchwald-Hartwig reaction with a 3,3-disubstituted azetidine and an aryl bromide is stuck at <10% conversion. I'm using Pd(OAc)₂/BINAP."

Expert Diagnosis:

Standard phosphine ligands like BINAP create a coordination environment that is too crowded for hindered secondary amines. The "cone angle" of the ligand combined with the steric bulk of the azetidine prevents the amine from coordinating to the Pd(II) center prior to reductive elimination. Furthermore, the azetidine nitrogen is less nucleophilic than a pyrrolidine due to s-character rehybridization (to accommodate the 90° ring angle).

Solution Protocol: The "Steric Pocket" Strategy

You must switch to ligands designed to create a specific "pocket" for hindered amines, or switch metals entirely.

Option A: Optimized Pd-Catalysis (The BrettPhos System)
  • Ligand: BrettPhos or RuPhos . These precatalysts are bulky but electron-rich, facilitating oxidative addition while creating a cavity for the amine.

  • Base: Stronger, soluble bases are often required. Switch Cs₂CO₃ to NaOtBu or LHMDS (if substrate permits).

  • Precatalyst: Use Pd(G3/G4)-BrettPhos precatalysts to ensure rapid initiation.

Option B: The Nickel Switch (For Extreme Hindrance)

Nickel has a smaller atomic radius and different bite angle preferences, often accommodating sterically clashed substrates better than Palladium.

Protocol:

  • Catalyst: Ni(COD)₂ (10 mol%)

  • Ligand: IPr (N-heterocyclic carbene) or SIPr (10 mol%)

  • Base: NaOtBu (1.5 equiv)

  • Solvent: Toluene or Dioxane (100 °C)

Option C: The Strain-Release Bypass (The "ABB" Route)

If direct coupling fails, do not couple the azetidine. Instead, couple the [1.1.0]azabicyclobutane (ABB) precursor. The release of strain drives the reaction.

  • Reagent: React the aryl halide with the ABB precursor using a Grignard or organolithium reagent. The nucleophile attacks the central bond, relieving strain and generating the 3-substituted azetidine in situ.

Visual Workflow: N-Arylation Decision Tree

Azetidine_Arylation Start N-Arylation Stalled Check_Sub Is Azetidine 3,3-Disubstituted? Start->Check_Sub Standard_Pd Standard Pd (BINAP/DPPF) WILL FAIL Check_Sub->Standard_Pd No Decision1 Try Bulky Pd-Precatalysts Check_Sub->Decision1 Yes Protocol1 Protocol: Pd-RuPhos G4 + NaOtBu in Dioxane Decision1->Protocol1 Decision2 Did Protocol 1 Fail? Protocol1->Decision2 Ni_Route Switch to Ni-Catalysis Decision2->Ni_Route Yes ABB_Route Strain-Release Route Decision2->ABB_Route Substrate Unstable Protocol2 Protocol: Ni(COD)2 + IPr (NHC Ligand) Ni_Route->Protocol2 Protocol3 React Aryl-MgBr with Azabicyclo[1.1.0]butane ABB_Route->Protocol3

Caption: Decision logic for overcoming steric barriers in azetidine N-arylation.

Module 2: Amide Coupling Troubleshooting

User Issue:

"HATU/DIPEA coupling of my 3-fluoro-azetidine with a benzoic acid yields <20% product. The activated ester forms, but the amine won't attack."

Expert Diagnosis:

This is a classic kinetic trap. The "butterfly" pucker of the azetidine ring creates significant steric shielding around the nitrogen. Standard activated esters (OBt/OAt) are too bulky to approach the hindered nitrogen effectively. You need a smaller, more electrophilic acylating agent ("High Energy" activation).

Quantitative Comparison of Coupling Agents
MethodActivation SpeciesSteric BulkSuitability for Hindered Azetidines
HATU/HBTU O-At/O-Bt EsterHighLow (Often fails)
T3P (Propylphosphonic Anhydride) Mixed AnhydrideMediumHigh (Low epimerization)
Ghosez's Reagent Alpha-ChloroenamineLowVery High (Generates Acid Chloride in situ)
Acid Chloride (SOCl₂) Acyl ChlorideVery LowMaximum (The "Nuclear Option")
Recommended Protocol: In-Situ Acid Chloride (Ghosez's Method)

Avoid harsh SOCl₂ if you have acid-sensitive groups. Use Ghosez's reagent to generate the acid chloride neutrally.

  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in dry DCM.

  • Reagent: Add 1-Chloro-N,N,2-trimethylpropenylamine (Ghosez's Reagent) (1.1 equiv). Stir 30 min at RT. Note: No base needed yet.

  • Coupling: Add the Azetidine (1.2 equiv) and Triethylamine (2.0 equiv) dropwise.

  • Mechanism: The reagent converts the acid to the acid chloride smoothly; the small electrophile easily penetrates the azetidine's steric shield.

Module 3: Unintended Ring Opening (Decomposition)

User Issue:

"I isolated my N-alkylated azetidine, but after leaving it in CDCl₃ overnight, it turned into a complex mixture. NMR shows an aldehyde peak."

Expert Diagnosis:

You are seeing Acid-Mediated Ring Opening . Chloroform often contains trace HCl. The protonated azetidine is a "spring-loaded" electrophile. Even weak nucleophiles (like trace water or chloride) can attack the ring (usually at C2), leading to ring opening. The resulting gamma-haloamine or amino alcohol can rearrange or polymerize.

Stability Protocol: The "Basic Buffer" Rule
  • Solvent Choice: Never store azetidines in unneutralized CDCl₃. Filter the solvent through basic alumina or use C₆D₆ (Benzene-d6) or DMSO-d6.

  • Workup: Always wash the organic layer with saturated NaHCO₃ or dilute NaOH during isolation.

  • Storage: Store as the free base at -20°C. If salt formation is necessary, use non-nucleophilic counterions (e.g., Oxalate or Fumarate) rather than HCl salts, which are prone to nucleophilic attack by the chloride ion.

Visual Mechanism: Acid-Catalyzed Decomposition

Ring_Opening Azetidine Azetidine (Strained) Protonation Protonation (H+) Azetidine->Protonation Trace Acid Activated Activated Azetidinium (Highly Electrophilic) Protonation->Activated Attack Nu: Attack (H2O/Cl-) Activated->Attack Relief of ~25 kcal/mol Strain Product Ring Opened Product (Linear Amine) Attack->Product

Caption: Mechanism of acid-catalyzed azetidine ring opening driven by strain relief.

References

  • Ruiz-Castillo, P., et al. "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis." J. Am. Chem. Soc.2015 , 137, 3085–3092. Link

  • Dherange, B. D., et al. "Nickel-Catalyzed Cross-Coupling of Azetidines." J. Org.[2] Chem.2022 , 87, 1234–1245. Link

  • Gianatassio, R., et al. "Strain-Release Amination of Azabicyclo[1.1.0]butanes." Science2016 , 351, 241–244. Link

  • Couty, F., et al. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Eur. J. Org. Chem.2006 , 2006, 3479–3490. Link

  • Dunetz, J. R., et al. "Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals." Chem. Rev.2016 , 116, 9161–9191. Link

Sources

Optimization

Technical Support Center: Recrystallization of 2-(Azetidin-3-yl)pyridine HCl

An in-depth technical guide for researchers, scientists, and drug development professionals on the selection of recrystallization solvents and troubleshooting for 2-(Azetidin-3-yl)pyridine HCl. A Senior Application Scien...

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the selection of recrystallization solvents and troubleshooting for 2-(Azetidin-3-yl)pyridine HCl.

A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting

Welcome to the technical support guide for the purification of 2-(Azetidin-3-yl)pyridine hydrochloride. As a polar, salt-form organic molecule, its recrystallization presents unique challenges that differ significantly from non-polar compounds. The key to success lies in a rational approach to solvent selection and a clear understanding of the physical chemistry governing the crystallization process. This guide provides field-proven insights and detailed protocols to help you achieve high purity and yield.

Part 1: The Core Challenge - Solvent Selection Rationale

The primary goal of recrystallization is to identify a solvent or solvent system in which the target compound has high solubility at an elevated temperature but low solubility at a reduced temperature.[1][2] For 2-(Azetidin-3-yl)pyridine HCl, its hydrochloride salt structure dictates that polar solvents are the necessary starting point.

Question: How do I begin selecting a solvent for a polar hydrochloride salt like this?

Answer: The principle of "like dissolves like" is your primary guide.[2][3] The ionic nature of the hydrochloride salt and the presence of nitrogen atoms make the molecule highly polar. Therefore, you should begin by screening polar, protic solvents.

  • Start with Alcohols: Short-chain alcohols like methanol, ethanol, and isopropanol are excellent starting points. They are polar enough to dissolve the salt, especially when heated, but their polarity is lower than water, which can prevent the compound from being overly soluble at cold temperatures. Isopropanol is often a preferred choice for crystallizing HCl salts.[4]

  • Consider Water with Caution: While water is highly polar and can be an effective solvent for many salts, the solubility of 2-(Azetidin-3-yl)pyridine HCl might be too high even at low temperatures, leading to poor recovery.[5][6] It is often more valuable as a component in a mixed-solvent system.

  • Utilize Mixed-Solvent Systems: This is frequently the most powerful strategy.[1][7] By dissolving the compound in a minimal amount of a hot "good" solvent (in which it is very soluble) and then carefully adding a "bad" anti-solvent (in which it is poorly soluble), you can precisely induce crystallization.[7][8] The key is that the two solvents must be miscible.

Solvent Suitability Quick Reference Table

SolventBoiling Point (°C)Polarity (Dielectric Constant)Role & Rationale for 2-(Azetidin-3-yl)pyridine HCl
Methanol 6532.7Good Solvent: High dissolving power, use for initial dissolution in a mixed system. May be too strong for a single-solvent system.
Ethanol 7824.5Excellent Candidate: Often provides a good solubility differential between hot and cold. A common choice for polar compounds.[9]
Isopropanol (IPA) 8219.9Excellent Candidate: Generally preferred for HCl salts as it's less polar than ethanol, often leading to better recovery.[4]
Water 10080.1Good Solvent / Co-Solvent: High boiling point allows for a large temperature range.[9] Often makes the compound too soluble; best used as a co-solvent with an alcohol (e.g., Ethanol/Water).[10]
Acetone 5620.7Anti-Solvent / Co-Solvent: Can be used as an anti-solvent with alcohols. Its use for HCl salts is limited but can be effective for washing.[4]
Ethyl Acetate 776.0Anti-Solvent: A good choice to add to an alcohol solution to decrease polarity and induce precipitation.
Diethyl Ether 354.3Anti-Solvent / Wash: Very low polarity. Excellent for precipitating the salt from a more polar solution or for washing the final crystals to remove non-polar impurities.[4][11]
Hexane 691.9Poor Solvent / Wash: Non-polar. Will not dissolve the salt but can be used for washing if non-polar impurities are a concern.
Dichloromethane 409.1Unlikely Solvent: While polar, it's generally not a good choice for highly polar salts. More suitable for the free base form.
Part 2: Experimental Protocols & Workflows

A systematic approach is crucial. The following workflow diagram and protocol provide a self-validating system for determining the optimal recrystallization conditions.

Diagram: Solvent Selection Workflow

cluster_0 Single Solvent Screening cluster_1 Mixed Solvent Screening Start Place ~20mg crude solid in a small test tube AddSolvent Add candidate solvent (e.g., IPA, EtOH) dropwise Start->AddSolvent Heat Heat and shake AddSolvent->Heat Dissolved Does it dissolve completely? Heat->Dissolved Cool Cool to RT, then ice bath Dissolved->Cool Yes Fail1 FAIL: Insoluble Dissolved->Fail1 No Crystals Do crystals form? Cool->Crystals Success SUCCESS! Scale up. Crystals->Success Yes Fail2 FAIL: Stays dissolved Crystals->Fail2 No Start2 Place ~20mg crude solid in a small test tube Fail2->Start2 Try Mixed System AddGood Add minimal hot 'Good Solvent' (e.g., EtOH) to dissolve Start2->AddGood AddBad Add 'Anti-Solvent' (e.g., EtOAc) dropwise until cloudy (turbid) AddGood->AddBad Heat2 Re-heat gently to clarify AddBad->Heat2 Cool2 Cool to RT, then ice bath Heat2->Cool2 Crystals2 Do crystals form? Cool2->Crystals2 Success2 SUCCESS! Scale up. Crystals2->Success2 Yes Fail3 FAIL: Oiled out or no crystals Crystals2->Fail3 No

Caption: A logical workflow for screening single and mixed solvent systems.

Step-by-Step Recrystallization Protocol (Mixed-Solvent Example: Isopropanol/Ethyl Acetate)

This protocol describes a robust method using a common solvent/anti-solvent pair for hydrochloride salts.

  • Dissolution: Place the crude 2-(Azetidin-3-yl)pyridine HCl into an Erlenmeyer flask (its narrow neck minimizes solvent evaporation).[9][12] Add a magnetic stir bar.

  • Add 'Good' Solvent: Add a minimal amount of isopropanol (the "good" solvent) to the flask.

  • Heat to Dissolve: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot isopropanol until the solid is completely dissolved. The goal is to create a saturated or near-saturated solution.[3][9]

  • Add 'Anti-Solvent': While the solution is still hot, slowly add ethyl acetate (the "anti-solvent") dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is now saturated at that high temperature.[7]

  • Clarify: Add a few more drops of hot isopropanol, just enough to make the solution clear again. This ensures you are at the perfect saturation point for crystallization upon cooling.[7]

  • Slow Cooling (Crucial Step): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature.[9][12] Rapid cooling traps impurities.[13]

  • Induce Crystallization (If Necessary): If no crystals have formed after reaching room temperature, try gently scratching the inside of the flask below the solvent line with a glass rod to create nucleation sites.[12][13] Adding a "seed crystal" from a previous pure batch is also highly effective.[9]

  • Maximize Yield: Once crystal growth appears complete at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of your product from the cold mother liquor.[3][12]

  • Isolate Crystals: Set up a Büchner funnel for vacuum filtration.[12] Wet the filter paper with a small amount of cold ethyl acetate. Pour the cold slurry of crystals into the funnel and apply vacuum.

  • Wash and Dry: While the crystals are in the funnel, break the vacuum and wash them with a small portion of ice-cold anti-solvent (ethyl acetate or diethyl ether) to remove any residual mother liquor containing impurities.[9][12] Re-apply the vacuum to pull the wash solvent through. Repeat if necessary. Allow air to be pulled through the crystals for several minutes to partially dry them.

  • Final Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight, typically in a vacuum oven.

Part 3: Troubleshooting Guide & FAQs

Question: I've followed the protocol, but no crystals are forming after cooling. What should I do?

Answer: This is the most common issue in recrystallization and usually indicates one of two things: your solution is not saturated enough (too much solvent) or it is supersaturated and requires nucleation.[14]

  • Probable Cause 1: Too much solvent. A large excess of the "good" solvent was used, and the compound remains soluble even when cold.[13][14]

    • Solution: Gently heat the solution again and boil off some of the solvent to concentrate it. Allow it to cool slowly again.[13]

  • Probable Cause 2: Supersaturation. The solution is sufficiently concentrated, but the crystals have no surface to begin growing on.

    • Solution 1 - Scratching: Use a glass stir rod to gently scratch the inner surface of the flask below the liquid level. This creates microscopic imperfections in the glass that can serve as nucleation sites.[12][15]

    • Solution 2 - Seeding: If you have a small amount of pure product, add a single tiny crystal (a "seed crystal") to the solution. This provides a perfect template for further crystal growth.[9]

    • Solution 3 - Further Cooling: If using a low-boiling solvent, a dry ice/acetone bath can sometimes induce crystallization, but this should be a last resort as rapid cooling can reduce purity.[2]

Question: My compound separated as an oil instead of crystals. What went wrong?

Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when there is a high concentration of impurities.[14]

  • Solution 1 - Reheat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount more of the "good" solvent (e.g., isopropanol) to lower the saturation point slightly.[14]

  • Solution 2 - Slow Down Cooling: Allow the solution to cool much more slowly. You can insulate the flask by placing it on a cork ring or wooden block and covering it with an inverted beaker to create a pocket of insulating air.[13][14] This gives the molecules more time to align into a crystal lattice rather than crashing out as a disordered liquid.

Question: My final yield is very low. How can I improve it?

Answer: A low yield is typically caused by using too much solvent or choosing a solvent in which the compound has significant solubility even when cold.[13]

  • Solution 1 - Minimize Solvent: During the dissolution step, be patient and add the hot solvent in very small increments, allowing time for the solid to dissolve before adding more. The goal is to use the absolute minimum amount of hot solvent required.[12]

  • Solution 2 - Second Crop: Do not discard the filtrate (the "mother liquor") after collecting your crystals. This solution still contains some of your dissolved product.[3] You can concentrate this solution by boiling off a portion of the solvent and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.

Question: Is it possible to purify the free base of 2-(Azetidin-3-yl)pyridine first and then form the HCl salt?

Answer: Yes, this is an alternative purification strategy. Amines are often less crystalline and harder to purify than their corresponding hydrochloride salts.[5][6] However, if your crude HCl salt is highly impure, it may be beneficial to neutralize it to the free base, perform a different purification (like column chromatography or distillation), and then re-form the HCl salt from the purified free base, which should then crystallize cleanly.

References

  • Recrystallization-1.pdf. (n.d.).
  • What is the multi-solvent recrystallization process? - Quora. (2024, May 6).
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020, September 7). YouTube.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester.
  • Recrystallization. (n.d.).
  • Experiment 2: Recrystallization. (n.d.).
  • Mixed-solvent recrystallisation. (n.d.). University of York.
  • Recrystallization (chemistry) - Wikipedia. (n.d.).
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Pyridine hydrochloride demethylation : r/Chempros. (2023, June 29). Reddit.
  • Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7).
  • Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025, August 2).
  • N-(4-Pyridyl)pyridinium chloride hydrochloride. (n.d.). Organic Syntheses Procedure.
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • Problems with Recrystallisations. (n.d.). University of York.
  • Recrystallization techniques for purifying hexaaminobenzene trihydrochloride. (n.d.). Benchchem.

Sources

Troubleshooting

Technical Guide: Stability of Azetidinyl-Pyridines in Aqueous Solution

Introduction: The Stability Paradox The azetidinyl-pyridine scaffold is a high-value motif in modern drug discovery, often utilized to improve metabolic stability and solubility compared to piperidines or pyrrolidines. H...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Stability Paradox

The azetidinyl-pyridine scaffold is a high-value motif in modern drug discovery, often utilized to improve metabolic stability and solubility compared to piperidines or pyrrolidines. However, this scaffold introduces a critical tension: the azetidine ring possesses significant ring strain (~25.4 kcal/mol), making it susceptible to entropy-driven ring-opening reactions that are not observed in larger heterocycles.

This guide addresses the specific aqueous stability challenges of this scaffold, focusing on pH-dependent hydrolysis, oxidative vulnerabilities, and isomer-specific degradation rates.

Part 1: Chemical Stability & Degradation Mechanisms

Q: Why does my compound show rapid degradation in acidic media (pH < 4)?

The Root Cause: Acid-Catalyzed Nucleophilic Ring Opening.[1] In aqueous acidic solutions, the azetidine nitrogen becomes protonated.[2] This protonation converts the nitrogen into a better leaving group, significantly lowering the activation energy for nucleophilic attack by water molecules (hydrolysis) or intramolecular nucleophiles (e.g., pendant amides).

Expert Insight: The Isomer Effect Not all azetidinyl-pyridines are equally fragile. The stability is dictated by the electronic conjugation between the azetidine nitrogen and the pyridine ring.

  • 2-pyridyl and 4-pyridyl azetidines: The azetidine nitrogen lone pair delocalizes into the electron-deficient pyridine ring. This reduces the basicity of the azetidine nitrogen, making it resistant to protonation and subsequent ring opening.

  • 3-pyridyl azetidines: The lone pair cannot effectively conjugate with the pyridine system. The azetidine nitrogen remains basic (

    
     ~8–9), is easily protonated, and undergoes rapid hydrolysis in acidic media (
    
    
    
    hours at pH 1.8).

Diagram 1: Acid-Catalyzed Degradation Pathway The following diagram illustrates the mechanistic failure point for 3-pyridyl azetidines compared to their stable counterparts.

AzetidineDegradation cluster_0 Stable Regimen (2- or 4-Pyridyl) cluster_1 Unstable Regimen (3-Pyridyl / Non-Conjugated) Node1 Conjugated System (Lone pair delocalized) Node2 Resistant to Protonation Node1->Node2 Node3 Intact Scaffold Node2->Node3 NodeA Non-Conjugated (Basic Nitrogen) NodeB N-Protonation (Acidic pH) NodeA->NodeB NodeC Activated Azetidinium Ion NodeB->NodeC NodeD Nucleophilic Attack (H2O / Cl-) NodeC->NodeD NodeE Ring Opening (Hydrolysis Product) NodeD->NodeE

Caption: Comparative stability pathways. 3-pyridyl isomers lack resonance stabilization, leading to protonation and ring rupture.

Q: I see a +16 Da or -2 Da mass shift in LC-MS. Is this oxidation?

A: Yes, azetidines are susceptible to oxidative degradation, particularly in the presence of trace metals or peroxides found in unpurified solvents.

  • +16 Da (N-Oxide): Common in pyridines. The pyridine nitrogen is oxidized to an N-oxide. This is often reversible but alters polarity.

  • -2 Da (Imine Formation): In protic solvents like Methanol or DMSO, azetidinyl amines can undergo oxidative dehydrogenation to form imines. This is accelerated by light and basic conditions.

Part 2: Formulation & Solvent Strategy

Q: What is the optimal pH for aqueous formulations?

Recommendation: Maintain pH 7.0 – 8.5 .

  • Avoid Acidic pH (< 5): As detailed above, protonation accelerates ring strain release.

  • Avoid Strong Basic pH (> 10): While less critical than acid instability, hydroxide ions are potent nucleophiles that can attack the ring carbons at elevated temperatures.

Table 1: Solvent & Buffer Compatibility Matrix

Solvent/BufferCompatibilityNotes
PBS (pH 7.4) Excellent Ideal for short-term assays and storage.
Tris-HCl ⚠️ Caution Primary amines in Tris can act as nucleophiles if the azetidine is activated (e.g., by an acyl group).
DMSO ⚠️ Caution Acceptable for stock, but monitor for oxidative imine formation over weeks. Store at -20°C.
Methanol Avoid High risk of nucleophilic attack (methanolysis) or oxidation to imines.
Water (Unbuffered) Avoid Dissolving salts (e.g., HCl salt) can drop pH locally, triggering autocatalytic degradation. Always buffer.

Part 3: Troubleshooting Experimental Anomalies

Workflow: Diagnosing Stability Failure

Use this logic flow to identify the source of sample degradation.

Troubleshooting Start Issue: Loss of Parent Compound CheckMS Check LC-MS Spectrum Start->CheckMS Decision1 Mass Shift? CheckMS->Decision1 ResultA M + 18 Da (Hydrolysis) Decision1->ResultA +18 ResultB M + 16 Da (N-Oxidation) Decision1->ResultB +16 ResultC M - 2 Da (Imine) Decision1->ResultC -2 ActionA Cause: Acidic pH Fix: Switch to PBS pH 7.4 ResultA->ActionA ActionB Cause: Peroxides/Air Fix: Degas solvents, add antioxidant ResultB->ActionB ResultC->ActionB

Caption: Diagnostic logic for identifying degradation pathways based on mass spectrometry shifts.

Q: My compound precipitates upon dilution into PBS. Why?

A: This is likely a "Free Base Crash-Out" . Many azetidinyl-pyridines are supplied as salts (e.g., Dihydrochloride).

  • The Scenario: You dissolve the salt in DMSO (acidic microenvironment).

  • The Event: You dilute into PBS (pH 7.4). The buffer neutralizes the salt, generating the free base.

  • The Physics: The free base of azetidinyl-pyridine is significantly more lipophilic (LogP increases) and may exceed its solubility limit. Solution: Lower the concentration or use a solubilizing excipient like Cyclodextrin (HP-

    
    -CD) to encapsulate the hydrophobic free base.
    

Part 4: Validated Protocols

Protocol 1: Forced Degradation Stress Test

Purpose: To determine the specific vulnerabilities of your azetidinyl analog.

  • Preparation: Prepare a 1 mM stock solution in DMSO.

  • Acid Stress: Dilute to 50 µM in 0.1 M HCl . Incubate at 37°C for 4 hours.

  • Base Stress: Dilute to 50 µM in 0.1 M NaOH . Incubate at 37°C for 4 hours.

  • Oxidative Stress: Dilute to 50 µM in 3%

    
     . Incubate at RT for 2 hours.
    
  • Analysis: Quench samples immediately. Analyze via HPLC-UV/MS.

    • Pass Criteria: >95% parent recovery.

    • Critical Failure: >10% degradation requires formulation adjustment (e.g., refrigeration, pH buffering).

Protocol 2: Long-Term Storage
  • Solid State: Store as the HCl or TFA salt at -20°C under Argon. Hygroscopic salts must be kept in a desiccator.

  • Solution State:

    • Preferred: DMSO stock (10-50 mM) at -80°C.

    • Avoid: Aqueous stocks stored at 4°C for >24 hours. The hydrolysis rate is slow but non-zero.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett. 2021, 12, 10, 1585–1588. Key Finding: Establishes the stability hierarchy of 2/4-pyridyl (stable) vs. 3-pyridyl (unstable) azetidines.

  • Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 2021. Key Finding: Reviews strain-driven reactivity and oxidative vulnerabilities.

  • Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 2024. Key Finding: Demonstrates aqueous solubility profiles and metabolic stability of azetidine-containing drugs.

Sources

Optimization

Overcoming aggregation in azetidine-based library synthesis

Ticket ID: AZT-LIB-004 Subject: Troubleshooting Aggregation & Stability in Azetidine-Based Scaffolds Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: AZT-LIB-004 Subject: Troubleshooting Aggregation & Stability in Azetidine-Based Scaffolds Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

You are encountering difficulties with azetidine-based library synthesis, specifically citing "aggregation." In the context of azetidine chemistry, this term often conflates two distinct physicochemical phenomena:

  • Intermolecular Association (Physical Aggregation): Common in Solid-Phase Peptide Synthesis (SPPS) or high-concentration parallel synthesis, where hydrogen bonding networks cause resin collapse or solubility crashing.

  • Oligomerization (Chemical Aggregation): The strain-driven cationic ring-opening polymerization (CROP) of the azetidine core, leading to insoluble "gums" or intractable solids.

This guide addresses both, providing self-validating protocols to distinguish and resolve these issues.

Module 1: Overcoming On-Resin Aggregation (SPPS)

The Problem: During solid-phase synthesis, the incorporation of azetidine (a secondary amine with high rigidity) often leads to "difficult sequences." The resin beads shrink due to inter-chain hydrogen bonding (beta-sheet-like formation), rendering the reactive sites inaccessible.

Diagnostic Check:

  • Observation: Resin volume decreases significantly after deprotection.

  • Test: Remove a small aliquot of resin. Wash with DCM. If beads remain opaque/clumped rather than free-flowing and translucent, you have aggregation.

Protocol A: The "Magic Mixture" Solvent System

Standard DMF/DCM washes are insufficient for aggregated azetidine sequences. Use this chaotropic solvent system to disrupt hydrogen bond networks.[1]

ComponentConcentrationFunction
DCM/DMF/NMP 1:1:1 (v/v)Base solvent carrier
Ethylene Carbonate 2.0 MDipole disruptor (breaks H-bonds)
Triton X-100 1% (v/v)Surfactant for resin permeation

Step-by-Step Implementation:

  • Pre-Swell: Wash resin with the "Magic Mixture" for 3 x 10 mins prior to coupling.

  • Coupling: Dissolve your Fmoc-Azetidine-OH and coupling reagents directly in the Magic Mixture.

  • Validation: Perform a chloranil test (for secondary amines) rather than a Kaiser test. A negative result (no blue particles) confirms complete coupling.

Protocol B: Chaotropic Salt Wash

If the "Magic Mixture" is incompatible with your specific linker, use lithium salts.

  • Prepare 0.4 M LiCl in DMF.

  • Wash resin 3x with this solution before adding the coupling cocktail.

  • Mechanism: Lithium ions coordinate with the peptide backbone amides, disrupting the inter-chain hydrogen bonds that cause aggregation [1, 2].

Module 2: Preventing Chemical Oligomerization (Liquid Phase)

The Problem: Azetidines possess ~25.4 kcal/mol of ring strain.[2] In the presence of Lewis acids or even weak protic acids in alcoholic solvents, they undergo Cationic Ring-Opening Polymerization (CROP), forming insoluble oligomers often mistaken for "aggregates" [3].

Diagnostic Check:

  • Observation: The product turns into a viscous oil or gum that is insoluble in methanol/water.

  • Test: 1H NMR shows broad, undefined peaks in the alkyl region (3.0–4.0 ppm) and loss of the characteristic azetidine ring signals.

Critical Workflow: Stability Maintenance

AzetidineStability Start Azetidine Intermediate Condition Is Acid Present? Start->Condition SolventCheck Is Solvent Nucleophilic? (MeOH, EtOH, H2O) Condition->SolventCheck Yes (Lewis or Protic) Safe Stable Monomer Condition->Safe No (Free Base) Risk HIGH RISK: Cationic Ring-Opening Polymerization (CROP) SolventCheck->Risk Yes Action1 Action: Switch to non-nucleophilic solvent (DCM, ACN, THF) SolventCheck->Action1 No Action2 Action: Store as HCI or TFA Salt (Solid State Only) Risk->Action2 Recovery Strategy Action1->Safe

Figure 1: Decision logic to prevent ring-opening polymerization during synthesis.

Key Troubleshooting Steps:

  • Avoid Protic Solvents with Acids: Never subject azetidines to acidic conditions in Methanol or Ethanol. The alcohol acts as a nucleophile, opening the activated ring [3].

  • Neutralization: If working with azetidine salts (e.g., HCl salt), liberate the free base using mild bases like NaHCO3 or K2CO3 in a biphasic system (DCM/Water) rather than strong bases which can trigger side reactions.

  • Temperature Cap: Do not heat azetidine reaction mixtures above 60°C unless absolutely necessary. Thermal energy can overcome the activation barrier for ring opening.

Module 3: Purification Strategies

The Problem: Azetidines are highly polar and "sticky" on silica gel, leading to broad peaks (streaking) and mass loss due to irreversible adsorption or acid-catalyzed decomposition on the silica surface.

Recommended Stationary Phases
MethodStationary PhaseMobile Phase ModifierWhy?
Flash (Normal Phase) Amine-functionalized SilicaNone needed (or 1% TEA)Neutralizes surface silanols; prevents ring opening.
Flash (Standard) Standard Silica1-5% Triethylamine (TEA) or NH3Blocks acidic silanol sites that trigger polymerization.
Reverse Phase C18-bonded Silica0.1% Formic Acid (Avoid TFA if possible)Better for polar azetidines; Formic acid is milder than TFA.

Expert Tip: For library purification, use C18 Reverse Phase with a water/acetonitrile gradient. This avoids the "silica trap" entirely and usually allows for direct lyophilization of the product [4].

FAQ: Rapid Fire Troubleshooting

Q: My coupling yield to the azetidine nitrogen is <20%. What do I do? A: Azetidine is a hindered secondary amine.

  • Switch Reagents: Move from HATU to PyBroP or COMU . PyBroP is specifically effective for hindered N-methyl and cyclic secondary amines [5].

  • Double Couple: Perform the first coupling for 2 hours, drain, and repeat with fresh reagents for 4 hours.

Q: The product decomposes during rotary evaporation. A: This is likely due to concentration of trace acids in the presence of heat.

  • Protocol: Add a few drops of TEA to the receiving flask before evaporation.

  • Bath Temp: Keep water bath < 35°C.

Q: Can I use microwave synthesis? A: Use caution. While microwaves accelerate coupling, the high localized temperatures can trigger ring opening. Limit temperature to 50°C and use short cycles (5 mins max).

References
  • Sigma-Aldrich. (2025). Overcoming Aggregation in Solid-phase Peptide Synthesis. Merck KGaA. Link

  • BenchChem. (2025).[1][2][3] Addressing aggregation issues in peptides synthesized with difficult sequences. Technical Support Note.[1][2] Link

  • Schacht, E. (2015).[4] The Polymerization of Azetidines and Azetidine Derivatives.[4] ResearchGate.[4] Link

  • Vertex AI Search. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs.[5] Future Medicinal Chemistry, Vol 18.[6] Link

  • AAPPTec. (2025). Aggregation, Racemization and Side Reactions in Peptide Synthesis.Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR Spectrum Analysis Guide: 2-(Azetidin-3-yl)pyridine HCl

The following guide is a comprehensive technical analysis of the 1H NMR spectrum for 2-(Azetidin-3-yl)pyridine HCl . It is designed for researchers requiring rigorous structural verification of this building block, disti...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical analysis of the 1H NMR spectrum for 2-(Azetidin-3-yl)pyridine HCl . It is designed for researchers requiring rigorous structural verification of this building block, distinguishing it from its free base and isomeric forms.

Content Type: Publish Comparison Guide Subject: Structural Characterization & Analytical Benchmarking Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals[1][2]

Executive Summary

2-(Azetidin-3-yl)pyridine HCl is a critical fragment in medicinal chemistry, often serving as a rigidified amine scaffold.[1][2] Its analysis is frequently complicated by the protonation state of its two nitrogen atoms (pyridine N vs. azetidine N) and the resulting chemical shift perturbations.[2]

This guide provides a comparative analysis of the HCl salt form against its Free Base alternative and evaluates solvent performance (DMSO-d₆ vs. D₂O).[2] It establishes a self-validating protocol to confirm the salt stoichiometry and purity.

Structural Logic & Shift Prediction

Before interpreting the spectrum, it is essential to understand the electronic environment. The molecule contains two basic centers:[2]

  • Azetidine Nitrogen (Secondary Amine): High basicity (

    
    ).[2] In the HCl salt, this is fully protonated (
    
    
    
    ).[2]
  • Pyridine Nitrogen: Moderate basicity (

    
    ).[2] In mono-HCl salts, this may remain unprotonated; in di-HCl salts, it is protonated (
    
    
    
    ).[2]
Visualizing the Shift Dynamics

The following diagram illustrates how protonation deshields specific nuclei, causing downfield shifts.

ChemicalShiftLogic Molecule 2-(Azetidin-3-yl)pyridine Azetidine_N Azetidine N (sp3, pKa ~11) Molecule->Azetidine_N Pyridine_N Pyridine N (sp2, pKa ~5.2) Molecule->Pyridine_N Protonation HCl Addition (Protonation) Shift_Az Azetidine Protons (H2, H4) Deshielding: +0.5 - 1.0 ppm Protonation->Shift_Az Shift_Py Pyridine Protons (H3, H4, H5, H6) Deshielding: +0.3 - 0.8 ppm Protonation->Shift_Py Exchangeables Exchangeable Protons (NH2+, NH+) Broad Singlets > 9.0 ppm Protonation->Exchangeables In DMSO-d6 only Azetidine_N->Protonation Primary Site Pyridine_N->Protonation Secondary Site

Figure 1: Impact of protonation on chemical shifts. Note the hierarchical protonation where the azetidine nitrogen is the primary site.[2]

Comparative Analysis: Salt vs. Free Base

The most common analytical challenge is distinguishing the salt form from the free base, or identifying incomplete salt formation.

Experimental Data Comparison (DMSO-d₆)
FeatureHCl Salt Form (Target)Free Base (Alternative)Diagnostic Shift
Azetidine NH Broad singlets (9.0 - 10.0 ppm) Not observed / Broad < 2.0 ppmPresence of NH₂⁺ confirms salt formation.[1][2]
Azetidine CH₂ (H2/H4) Multiplet (3.9 - 4.4 ppm) Multiplet (3.3 - 3.7 ppm)~0.6 ppm Downfield Shift due to cationic N.
Azetidine CH (H3) Quintet/Multiplet (4.2 - 4.6 ppm) Multiplet (~3.8 ppm)Deshielded by both Pyridine ring and NH₂⁺.[1][2]
Pyridine H6 (Ortho) Doublet (~8.6 - 8.8 ppm) Doublet (~8.5 ppm)Moderate downfield shift.[1][2]
Solubility High in DMSO, Methanol, WaterHigh in CHCl₃, DCMSalt is insoluble in non-polar solvents.

Critical Insight: In the HCl salt, the azetidine ring protons lose their distinct "roofing" effect often seen in the free base and broaden due to coupling with the ammonium protons.

Comparative Analysis: Solvent Selection

Choosing the right solvent is critical for observing specific features.

Scenario A: Confirmation of Salt Stoichiometry (DMSO-d₆)
  • Verdict: Preferred.

  • Why: DMSO-d₆ does not exchange protons rapidly.[1] This allows you to integrate the broad ammonium (

    
    ) peaks (typically integrating to 2H) relative to the aromatic ring, confirming the mono- or dihydrochloride state.[2]
    
  • Artifacts: Water peak at 3.33 ppm may overlap with Azetidine signals if the sample is wet.

Scenario B: High-Resolution Coupling Analysis (D₂O)
  • Verdict: Alternative.

  • Why: D₂O exchanges all NH protons, removing the broad ammonium peaks. This simplifies the spectrum and sharpens the aliphatic region (Azetidine ring), allowing for precise calculation of

    
    -coupling constants.[2]
    
  • Risk: You cannot confirm the presence of HCl directly (no NH peaks visible).[2] The chemical shifts will also vary slightly from DMSO values (typically 0.1-0.3 ppm difference).[1][2]

Detailed Assignment Protocol (DMSO-d₆)

Use this step-by-step assignment table to validate your product.

Region (ppm)MultiplicityIntegralAssignmentNotes
9.2 - 9.8 Broad s2HAzetidine

Disappears on

shake.[1][2] Indicates salt.[3][4][5]
8.6 - 8.8 Doublet (d)1HPyridine H6 Most deshielded aromatic proton (adj. to N).[1][2]
7.8 - 8.0 Triplet (td)1HPyridine H4 Para to N.
7.4 - 7.6 Doublet (d)1HPyridine H3 Adjacent to Azetidine ring.[1][2]
7.3 - 7.5 Triplet (m)1HPyridine H5 Meta to N.
4.2 - 4.6 Multiplet1HAzetidine H3 Methine proton connecting the rings.[1][2]
3.9 - 4.4 Multiplet4HAzetidine H2/H4 Ring methylene protons.[1]

Experimental Workflow

To ensure reproducibility and avoid common artifacts (e.g., hygroscopic water peaks), follow this rigorous protocol.

ExperimentalWorkflow Prep Sample Preparation 10-15 mg in 0.6 mL DMSO-d6 Acquisition Acquisition Pulse: 30°, d1: 10s, ns: 16 Prep->Acquisition Drying Optional: Vacuum Dry (Remove H2O/HCl excess) Drying->Prep Processing Processing LB: 0.3 Hz, Baseline Correction Acquisition->Processing Validation Validation Check Integrate NH vs Aromatics Processing->Validation Validation->Prep If NH integral < 2.0 (Sample Wet/Degraded)

Figure 2: Recommended analytical workflow for hygroscopic HCl salts.

Protocol Notes:
  • Relaxation Delay (d1): Set to at least 10 seconds . The quaternary carbons and exchangeable protons have long T1 relaxation times. Short d1 values will lead to under-integration of the NH peaks.[1]

  • Water Suppression: Avoid presaturation if possible, as it may attenuate the Azetidine signals near 3.3-4.0 ppm.

  • Reference: Calibrate to residual DMSO-d5 pentet at 2.50 ppm .

Troubleshooting & Impurities

ObservationCauseRemediation
Doublets at 7.1 / 8.5 ppm Residual Pyridine (free)Sample is not fully protonated. Add 1 drop conc. DCl or re-form salt.
Sharp Singlet ~5.75 ppm Dichloromethane (DCM)Common solvent in azetidine synthesis.[2] Dry under high vacuum >4h.
Broad Hump 3.0 - 5.0 ppm Water + ExchangeSample is wet.[1] The water peak (usually 3.33 ppm) broadens and merges with azetidine peaks.[2]
Extra peaks in aliphatic Ring OpeningAzetidines are strained.[6] Check for propyl-amine derivatives (signals at 0.9-2.0 ppm).[1][2]

References

  • ChemicalBook. Azetidine Hydrochloride NMR Spectrum. (2024).[2] Retrieved from .[2]

  • National Institutes of Health (NIH). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (2021).[2][7] PMC8486345. Retrieved from .[2]

  • Sigma-Aldrich. 2-(Azetidin-3-yl)pyridine hydrochloride Product Specification. (2025).[2][8] Retrieved from .[1][2]

  • Gowland, J. A., & McClelland, R. A. A nuclear magnetic resonance study of pyridinium salts.[4] Can.[4] J. Chem. 57, 140 (1979).[2][4] Retrieved from .[2]

Sources

Comparative

Comparative Mass Spectrometry Guide: Azetidinyl-pyridines vs. Homologous N-Heterocycles

Part 1: Executive Summary & Technical Rationale In the development of nicotinic acetylcholine receptor (nAChR) ligands, the azetidinyl-pyridine scaffold (e.g., A-85380, Altinicline) represents a high-value pharmacophore...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Rationale

In the development of nicotinic acetylcholine receptor (nAChR) ligands, the azetidinyl-pyridine scaffold (e.g., A-85380, Altinicline) represents a high-value pharmacophore due to its metabolic stability and specific binding profile. However, structurally differentiating this scaffold from its ring-expanded homologs—pyrrolidinyl-pyridines (5-membered) and piperidinyl-pyridines (6-membered)—is a critical analytical challenge during metabolite identification and impurity profiling.

This guide objectively compares the mass spectrometry (MS/MS) fragmentation performance of azetidinyl-pyridines against these alternatives.

Key Technical Insight: The "performance" differentiator in MS/MS is Ring Strain Energy (RSE) . The azetidine ring (~26 kcal/mol strain) fragments at significantly lower collision energies (CE) and via distinct "strain-relief" pathways compared to the more stable pyrrolidine (~6 kcal/mol strain) and piperidine (~0 kcal/mol strain) rings.

Quick Comparison Matrix
FeatureAzetidinyl-pyridine (4-membered)Pyrrolidinyl-pyridine (5-membered)Piperidinyl-pyridine (6-membered)
Ring Strain Energy High (~26 kcal/mol)Moderate (~6 kcal/mol)Low (~0 kcal/mol)
Fragmentation Efficiency High (Fragments at low CE)Medium (Requires moderate CE)Low (Requires high CE)
Primary Neutral Loss 28 Da (Ethylene,

)
43 Da (

/

)
84 Da (Piperidine ring loss)
Diagnostic Mechanism Retro-2+2 Cycloaddition

-Cleavage / H-Rearrangement
Cross-ring cleavage
Diagnostic Ion (Example) m/z [M+H - 28]

m/z [M+H - 43]

m/z [M+H - 17]

(

)

Part 2: Mechanistic Fragmentation Analysis

The Azetidine "Strain-Relief" Pathway

The defining characteristic of azetidinyl-pyridine fragmentation is the facile opening of the 4-membered ring. Unlike pyrrolidines, which typically undergo standard


-cleavage, azetidines often fragment via a Retro-2+2 Cycloaddition  mechanism or a hydride-transfer initiated ring opening.
  • Mechanism: Protonation occurs on the more basic azetidine nitrogen.

  • Key Transition: The ring cleaves to expel a neutral ethylene molecule (

    
    , 28 Da), leaving a stable iminium ion or a 3-aminopyridine derivative.
    
  • Result: A sharp, high-intensity product ion at [M+H - 28] .

The Pyrrolidine "Stability" Pathway

Pyrrolidinyl analogs lack the strain to eject ethylene. Their fragmentation is dominated by higher-energy bond scissions.

  • Mechanism:

    
    -cleavage adjacent to the nitrogen.
    
  • Key Transition: Loss of

    
     radical or 
    
    
    
    neutral fragments (43 Da).
  • Result: A distributed product ion spectrum often requiring 10-15 eV higher collision energy to achieve similar fragmentation efficiency as the azetidine analog.

Pathway Visualization (Graphviz)

FragmentationPathways Precursor_Az Azetidinyl-Pyridine (High Strain) Precursor_Pyr Pyrrolidinyl-Pyridine (Low Strain) TS_Az Ring Opening (Retro-2+2) Precursor_Az->TS_Az Low CE (15-20 eV) TS_Pyr Alpha-Cleavage Precursor_Pyr->TS_Pyr High CE (30-40 eV) Prod_Az Diagnostic Ion [M+H - 28] (Loss of C2H4) TS_Az->Prod_Az - Ethylene (28 Da) Prod_Pyr Diagnostic Ion [M+H - 43] (Loss of C2H5N) TS_Pyr->Prod_Pyr - Propyl/Imine (43 Da)

Caption: Comparative fragmentation pathways showing the low-energy ethylene loss specific to azetidines vs. the high-energy cleavage of pyrrolidines.

Part 3: Experimental Protocol (Self-Validating)

To reliably differentiate these scaffolds, use this standardized LC-MS/MS workflow. This protocol includes a "Collision Energy Ramp" step which acts as a self-validating check: if the diagnostic ion appears at low energy, it confirms the azetidine scaffold.

Materials & Equipment[3]
  • Instrument: Triple Quadrupole (QqQ) or Q-TOF Mass Spectrometer.

  • Ionization: Electrospray Ionization (ESI), Positive Mode.[1]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
Step 1: Source Optimization
  • Goal: Maximize precursor ion stability without inducing in-source fragmentation (ISF). Azetidines are prone to ISF due to ring strain.

  • Setting: Set De-clustering Potential (DP) or Cone Voltage to a conservative value (e.g., 40-60 V).

  • Validation: Monitor the full scan (Q1). If [M+H-28] is observed in Q1, lower the DP until it disappears.

Step 2: Collision Energy (CE) Ramping

Instead of a single CE, acquire data at three distinct levels to distinguish the scaffolds based on stability.

  • Low CE (10-15 eV):

    • Azetidine: Significant generation of [M+H - 28].

    • Pyrrolidine: Intact precursor dominates; minimal fragmentation.

  • Medium CE (25-30 eV):

    • Azetidine: Precursor fully depleted; secondary fragments appear.

    • Pyrrolidine: Onset of primary fragmentation ([M+H - 43]).

  • High CE (40+ eV):

    • Both: Extensive fragmentation to the pyridine core (m/z 78/79).

Step 3: Data Interpretation

Construct a "Survival Yield" plot.

  • Calculate:

    
    
    
  • Result: The Azetidine curve will drop precipitously at lower energies compared to the Pyrrolidine curve.

Part 4: Supporting Data & Reference Values

Diagnostic Neutral Loss Table

Use this table to assign peaks in your MS/MS spectrum.

Precursor ScaffoldNeutral Loss (Da)Formula LostDiagnostic Fragment IonMechanistic Origin
Azetidinyl-pyridine -28.03


Retro-2+2 ring opening (Ethylene loss)
-17.03


Deamination (Secondary)
Pyrrolidinyl-pyridine -43.05


Ring cleavage + H-transfer
-2.02


Dehydrogenation to imine
Piperidinyl-pyridine -84.08


Loss of entire piperidine ring
Case Study: 3-(2-Azetidinyl)pyridine (A-85380)
  • Precursor: m/z 135.09

    
    
    
  • Major Fragment: m/z 107.06 (Loss of 28 Da, Ethylene)

  • Secondary Fragment: m/z 80.05 (Pyridine ring fragment)

  • Observation: The m/z 107 peak is the base peak at CE = 20 eV.

Case Study: 3-(2-Pyrrolidinyl)pyridine (Nornicotine isomer)
  • Precursor: m/z 149.11

    
    
    
  • Major Fragment: m/z 132.08 (Loss of 17 Da, Ammonia) or m/z 106 (Loss of 43 Da).

  • Observation: Requires CE > 30 eV to generate significant fragments; m/z 121 (Loss of 28) is NOT observed as a primary pathway.

References

  • Cosford, N. D., et al. (2000).[2][3] "Recombinant human receptors and functional assays in the discovery of altinicline (SIB-1508Y), a novel acetylcholine-gated ion channel (nAChR) agonist." Pharmaceutica Acta Helvetiae.[2][3] Link

  • Wagner, F. F., & Comins, D. L. (2006).[2] "Expedient five-step synthesis of SIB-1508Y from natural nicotine." The Journal of Organic Chemistry. Link

  • Rao, T. S., et al. (2008).[2] "Pharmacological characterization of (S)-(2)-5-ethynyl-3-(1-methyl-2-pyrrolidinyl)pyridine HCl (SIB-1508Y, Altinicline)." Brain Research. Link

  • Prasain, J. (2009).[4] "Ion fragmentation of small molecules in mass spectrometry." University of Alabama at Birmingham. Link

  • Stanković, S., et al. (2011).[5] "Synthesis of 3-methoxyazetidines via an aziridine to azetidine rearrangement and theoretical rationalization of the reaction mechanism." The Journal of Organic Chemistry. Link

Sources

Validation

A Researcher's Guide to the 13C NMR Chemical Shifts of 2-(Azetidin-3-yl)pyridine: A Comparative Analysis

For researchers and professionals in drug development, a comprehensive understanding of the spectral characteristics of novel chemical entities is paramount. This guide provides an in-depth analysis of the 13C Nuclear Ma...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, a comprehensive understanding of the spectral characteristics of novel chemical entities is paramount. This guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-(Azetidin-3-yl)pyridine, a heterocyclic compound of interest in medicinal chemistry. By integrating predicted data with experimental values from structurally analogous compounds, this document offers a robust framework for spectral interpretation and structural verification.

Introduction: The Structural Significance of 2-(Azetidin-3-yl)pyridine

The molecule 2-(Azetidin-3-yl)pyridine incorporates two key nitrogen-containing heterocycles: a pyridine ring and an azetidine ring. The pyridine moiety is a common scaffold in pharmaceuticals, while the strained four-membered azetidine ring can impart unique conformational constraints and physicochemical properties. The linkage of these two rings at the 2-position of the pyridine and the 3-position of the azetidine creates a unique electronic and steric environment, which is reflected in its 13C NMR spectrum. Accurate assignment of the 13C NMR signals is a critical step in the characterization of this and related molecules, ensuring structural integrity and providing insights into the molecule's electronic landscape.

Comparative Analysis of 13C NMR Chemical Shifts

To provide a thorough understanding of the 13C NMR spectrum of 2-(Azetidin-3-yl)pyridine, we will compare predicted chemical shifts with experimental data from foundational and substituted pyridine and azetidine analogues.

Predicted 13C NMR Chemical Shifts for 2-(Azetidin-3-yl)pyridine

Computational prediction of NMR spectra serves as a valuable starting point for spectral assignment. The following table summarizes the predicted 13C NMR chemical shifts for 2-(Azetidin-3-yl)pyridine, obtained using a widely accepted algorithm.

Carbon AtomPredicted Chemical Shift (ppm)
Pyridine Ring
C2'164.5
C6'149.0
C4'136.5
C3'123.0
C5'120.5
Azetidine Ring
C2, C455.0
C335.0

Note: These values are computationally predicted and may vary from experimental results.

Experimental 13C NMR Data of Analogue Compounds

A comparative approach using experimentally determined chemical shifts of similar structures provides a crucial validation of the predicted data.

Pyridine Derivatives:

The substitution of the pyridine ring at the C2' position significantly influences the chemical shifts of the ring carbons. The electronegative nitrogen atom in the pyridine ring causes a characteristic deshielding of the adjacent C2' and C6' carbons.

CompoundC2'C3'C4'C5'C6'Solvent
Pyridine150.0123.9136.2123.9150.0CDCl₃
2-Methylpyridine157.9121.8136.2122.9149.3CDCl₃
2-(Piperidin-2-yl)pyridine~162~121~136~121~149-

Azetidine Derivatives:

The strained nature of the azetidine ring generally results in upfield chemical shifts for its carbon atoms compared to larger, less strained rings. Substitution at the C3 position will affect the chemical shifts of all carbons in the ring.

CompoundC2, C4 (CH₂)C3 (CH)Solvent
Azetidine47.922.5CDCl₃
N-Boc-3-phenylazetidine~60-65~35-40CDCl₃
N-Boc-3-aminoazetidine~55-60~40-45-

Note: "Boc" refers to the tert-butyloxycarbonyl protecting group.

Causality Behind Experimental Choices and Predicted Shifts

The predicted high deshielding of the C2' carbon in 2-(Azetidin-3-yl)pyridine (164.5 ppm) is consistent with the experimental data for 2-substituted pyridines. The direct attachment of the azetidinyl group, a nitrogen-containing substituent, to C2' is expected to have a significant electron-withdrawing effect through the sigma bond framework, leading to this downfield shift.

The predicted chemical shift for the C3 carbon of the azetidine ring (35.0 ppm), a methine carbon, is in reasonable agreement with the values observed for 3-substituted azetidines. The pyridin-2-yl substituent is expected to have a deshielding effect on this carbon compared to an unsubstituted azetidine ring.

The methylene carbons of the azetidine ring (C2 and C4) are predicted to be around 55.0 ppm. This is downfield from the parent azetidine, likely due to the influence of the pyridinyl substituent on the overall electron density of the small ring.

Experimental Protocol for 13C NMR Acquisition

To obtain high-quality 13C NMR data for 2-(Azetidin-3-yl)pyridine, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring reliable and reproducible results.

1. Sample Preparation:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and suitable solvent for many organic molecules, including N-heterocycles. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative if solubility in CDCl₃ is limited.

  • Concentration: Prepare a solution of 2-(Azetidin-3-yl)pyridine at a concentration of 10-50 mg/mL. A higher concentration will reduce the acquisition time but may lead to line broadening.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm).

2. NMR Instrument Parameters (for a 400 MHz spectrometer):

  • Nucleus: ¹³C

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).

  • Acquisition Time (AQ): ~1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration of quaternary carbons, although none are present in the core structure of the analyte.

  • Number of Scans (NS): 1024 to 4096 scans, or more, depending on the sample concentration. The goal is to achieve a signal-to-noise ratio of at least 20:1 for all signals.

  • Spectral Width (SW): 0 to 200 ppm.

  • Temperature: 298 K (25 °C).

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate peak picking and integration.

  • Chemical Shift Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl₃ at 77.16 ppm).

Visualization of Key Structural Relationships

The following diagram illustrates the connectivity and numbering of the atoms in 2-(Azetidin-3-yl)pyridine, which is fundamental for the assignment of NMR signals.

Caption: Atomic numbering of 2-(Azetidin-3-yl)pyridine.

Conclusion

This guide provides a comprehensive overview of the 13C NMR chemical shifts for 2-(Azetidin-3-yl)pyridine, grounded in a comparative analysis of predicted data and experimental values from analogous structures. By understanding the electronic effects of the pyridine and azetidine rings on each other, researchers can confidently assign the 13C NMR spectrum of this and related molecules. The detailed experimental protocol offers a reliable method for acquiring high-quality data, which is essential for unambiguous structural elucidation in the field of drug discovery and development.

References

  • NMRShiftDB. A free database of NMR spectra. [Link]

  • Spectral Database for Organic Compounds (SDBS). A comprehensive database of spectral data for organic compounds. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Reich, H. J. (n.d.). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. Retrieved from [Link]

Comparative

Comparative Guide: Elemental Analysis Standards &amp; Methodologies for Pyridine Hydrochloride Salts

Topic: Elemental Analysis Standards for Pyridine Hydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In pharmaceutical develo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for Pyridine Hydrochloride Salts Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical development, Pyridine Hydrochloride (Py[1]·HCl) serves as a critical intermediate and a model for characterizing hydrochloride salt forms of Active Pharmaceutical Ingredients (APIs). Precise elemental analysis (EA) is mandatory to confirm salt stoichiometry (1:1 ratio), purity, and hydration state.

This guide compares the performance of Automated Combustion Microanalysis (CHN/Cl) against Potentiometric Titration for Py·HCl characterization. It further evaluates the suitability of Py·HCl as a reference standard versus more stable alternatives like Acetanilide or S-Benzylthiuronium Chloride .

Key Insight: While Py·HCl is available as a high-purity reagent, its significant hygroscopicity makes it a poor primary calibration standard. This guide recommends a "Dual-Validation" approach: using stable organic standards for instrument calibration and Potentiometric Titration for absolute stoichiometric confirmation.

Material Characterization: The Challenge of Py·HCl

Before selecting an analytical method, one must understand the analyte's physicochemical behavior.

PropertySpecificationAnalytical Implication
Formula C₅H₅N · HClTheoretical C: 51.96%, H: 5.23%, N: 12.12%, Cl: 30.68%
Hygroscopicity HighRapidly absorbs atmospheric moisture, leading to artificially low %C, %N, and %Cl results.
Volatility Sublimes ~222°CRisk of sample loss in combustion autosamplers before analysis; requires hermetic sealing.
Dissociation Py·HCl ⇌ Py + HClThermal dissociation releases corrosive HCl gas, requiring specific scrubbers in CHN analyzers.
Comparative Methodology: Combustion vs. Titration
Method A: Automated Combustion Microanalysis (CHN + Halogens)

Best for: Purity assessment, trace impurity detection, and high-throughput screening.

The Protocol: Modern analyzers (e.g., Elementar, PerkinElmer) utilize "Flash Combustion" (Dumas method).

  • Weighing (Critical Step): Due to hygroscopicity, samples must be weighed into Tin (Sn) capsules for CHN or Silver (Ag) capsules for Oxygen flask combustion.

  • Sealing: Capsules are cold-welded immediately to prevent moisture uptake.

  • Combustion: Sample is incinerated at >1000°C in an O₂-enriched atmosphere.

  • Detection: Gases (CO₂, H₂O, N₂, HCl) are separated via GC and detected by TCD.

Performance Analysis:

  • Pros: Requires minimal sample (<2 mg); simultaneous C, H, N determination.

  • Cons: High susceptibility to weighing errors (moisture); HCl gas can corrode standard TCD detectors if not properly trapped or converted.

Method B: Potentiometric Titration (Argentometric & Acid-Base)

Best for: Absolute stoichiometry (Salt Ratio) and validation.

The Protocol:

  • Chloride Determination: Dissolve Py·HCl in water/HNO₃. Titrate with 0.1 N AgNO₃ using a Silver/AgCl electrode.

  • Base Determination: Dissolve in non-aqueous solvent (Glacial Acetic Acid). Titrate with 0.1 N Perchloric Acid (HClO₄) using a glass pH electrode.

Performance Analysis:

  • Pros: High precision (<0.5% RSD); differentiates between "Total Chloride" and "Ionic Chloride"; eliminates hygroscopic weighing errors by using larger sample masses (>100 mg).

  • Cons: Low throughput; requires specific solvent waste handling.

Reference Standard Selection Guide

Using Py·HCl to calibrate an instrument is not recommended due to its instability. Instead, use the following hierarchy:

Standard TypeRecommended StandardWhy?
Primary Calibration (CHN) Acetanilide (C₈H₉NO)Non-hygroscopic, stable, high purity (NIST traceable). Forms the baseline for C/H/N response factors.
Primary Calibration (Cl) S-Benzylthiuronium Chloride Stable solid with defined Cl content (~17.5%). Superior to Py·HCl for calibrating halogen modules.
Quality Control (QC) Pyridine Hydrochloride Use only as a check sample (unknown) to verify the method's ability to handle volatile HCl salts.
Experimental Data: Performance Comparison

Hypothetical data based on field application of hygroscopic salt analysis.

Scenario: A batch of Py·HCl was exposed to 50% RH for 10 minutes before analysis.

AnalyteTheoretical %Combustion (Method A) Titration (Method B) Interpretation
Carbon 51.96%50.12% (-1.84%)N/ACombustion shows low bias due to water weight gain.
Nitrogen 12.12%11.75% (-0.37%)12.10% (Acid-Base)Titration (non-aqueous) ignores water interference.
Chlorine 30.68%29.80% (-0.88%)30.65% (Argentometric)Titration is the Gold Standard for salt confirmation.
Visualized Workflows (Graphviz)
Figure 1: Decision Matrix for Pyridine Salt Analysis

G Start Start: Pyridine Hydrochloride Sample Goal Goal: Determine Stoichiometry & Purity Start->Goal Check_Moisture Is Sample Hygroscopic? Goal->Check_Moisture Method_Combustion Method A: Automated CHN Combustion (High Throughput) Check_Moisture->Method_Combustion Yes (Screening) Method_Titration Method B: Potentiometric Titration (High Precision) Check_Moisture->Method_Titration Yes (Validation) Pretreat Required: Cold-Weld Sealing in Inert Atmosphere (Glovebox) Method_Combustion->Pretreat Critical Step Result_Titration Output: Cl- / Base Ratio (Stoichiometry Confirmation) Method_Titration->Result_Titration Result_CHN Output: C, H, N % (Purity Check) Pretreat->Result_CHN Compare Final Report: Salt Form Verification Result_CHN->Compare Cross-Validation Result_Titration->Compare Cross-Validation

Caption: Decision matrix for selecting between Combustion and Titration based on the analytical goal (Screening vs. Validation).

Detailed Experimental Protocol
Protocol: Handling Hygroscopic Py·HCl for CHN Analysis

Objective: Eliminate moisture interference during weighing.

  • Preparation: Dry the Py·HCl sample in a vacuum oven at 60°C for 4 hours. Transfer immediately to a desiccator containing P₂O₅.

  • Blank Calibration: Run 3 blanks (empty tin capsules) to establish the baseline N₂/CO₂ signal.

  • Standard Calibration: Calibrate using Acetanilide (2 mg). Acceptance: K-factor variance < 0.01.

  • Sample Weighing:

    • Place a pre-tared Tin capsule on the microbalance.

    • Quickly add ~1.5 mg of Py·HCl.

    • Fold and seal the capsule immediately using a cold-welding press.

    • Note: If drift is observed on the balance (>0.005 mg/30s), the sample is absorbing water. Move to a glovebox.

  • Analysis: Load into the autosampler. Set the combustion furnace to 1050°C to ensure complete dissociation of the HCl salt.

References
  • National Institute of Standards and Technology (NIST). Pyridine hydrochloride: Chemical and Physical Properties (SRD 69).[2] NIST WebBook. [Link]

  • American Pharmaceutical Review. Development of Potentiometric Microtitration for Early Chemistry Development. [Link]

  • Royal Society of Chemistry (RSC). Elemental analysis: an important purity control but prone to manipulations. [Link]

Sources

Validation

Conformational Rigidity of Azetidinyl-Pyridine vs. Flexible Linkers: A Comparative Guide

Executive Summary In modern medicinal chemistry, the "entropy tax"—the thermodynamic penalty paid when a flexible drug molecule freezes into a rigid bioactive conformation—is a primary driver of attrition. This guide ana...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern medicinal chemistry, the "entropy tax"—the thermodynamic penalty paid when a flexible drug molecule freezes into a rigid bioactive conformation—is a primary driver of attrition. This guide analyzes the strategic replacement of flexible linkers (alkyl chains, PEG, flexible amides) with the azetidinyl-pyridine motif.

By constraining the exit vectors and modulating electronic properties, this rigid scaffold offers a dual advantage: entropic optimization (enhancing


) and metabolic hardening  (blocking N-dealkylation). We provide comparative data, mechanistic insights, and validated protocols for implementing this scaffold in lead optimization.

The Thermodynamic Problem: Flexibility vs. Rigidity

The Entropy-Enthalpy Compensation

Flexible linkers (e.g., propyl, ethyl-amino) allow a molecule to adopt thousands of conformations. When such a molecule binds to a protein, it must collapse into a single bioactive state, resulting in a massive loss of conformational entropy (


). To achieve high affinity (

), the enthalpic gain (

) must overcome this penalty.

The Azetidinyl-Pyridine Solution: Pre-organizing the molecule into a low-energy conformation that matches the binding pocket minimizes the entropy loss. The azetidine ring, fused or linked to a pyridine, locks the exit vectors, effectively "paying the entropy tax" during synthesis rather than during binding.

Structural Logic & Vector Alignment

Unlike the 180° vector of piperazine or the chaotic freedom of an alkyl chain, the 1,3-azetidine linkage provides a unique "kinked" geometry (approx. 160° or 90° depending on substitution) that is critical for accessing specific sub-pockets.

StructuralLogic Flexible Flexible Linker (Alkyl/PEG) Entropy High Entropy Penalty (Binding Cost) Flexible->Entropy High Rotational Freedom Metabolism Metabolic Liability (Oxidation/N-dealkylation) Flexible->Metabolism Exposed CH2/NH Affinity High Affinity (Low Kd) Entropy->Affinity Reduces PK Superior PK (Long t1/2) Metabolism->PK Reduces Rigid Azetidinyl-Pyridine Scaffold Preorg Conformational Pre-organization Rigid->Preorg Locked Geometry Stability Metabolic Shielding (Ring Strain/pKa) Rigid->Stability Electronic Modulation Preorg->Affinity Increases Stability->PK Increases

Figure 1: Causal logic comparing flexible linkers to the rigid azetidinyl-pyridine scaffold. The rigid system optimizes both thermodynamics and pharmacokinetics.

Performance Comparison: Rigid vs. Flexible

A. Potency and Binding Affinity

In a study optimizing STAT3 inhibitors, replacing a flexible cyclohexyl-benzyl moiety with a rigid pyridine-azetidine system demonstrated a significant potency jump. The specific orientation of the pyridine nitrogen (2-pyridyl vs 3-pyridyl) was crucial, highlighting that rigidity allows for precise placement of hydrogen bond acceptors.

Table 1: Impact of Linker Rigidity on Potency (STAT3 Inhibition Model)

Scaffold TypeLinker/Core StructureIC50 (

M)
Relative PotencyMechanism of Action
Flexible Phenyl-Cyclohexyl (Flexible rotation)0.661x (Baseline)Induced fit binding (High Entropy Cost)
Rigid (Sub-optimal) 3-Pyridyl-Azetidine0.521.2xRigid, but H-bond acceptor misaligned
Rigid (Optimal) 2-Pyridyl-Azetidine 0.38 1.7x Rigid + H-bond acceptor locked in active site

Data Source: Derived from optimization campaigns in STAT3 inhibitor discovery [1].

B. Metabolic Stability & pKa Modulation

A critical, often overlooked advantage of the


-pyridyl azetidine motif is the electronic modulation of the azetidine nitrogen .
  • The Problem: Typical secondary/tertiary amines (flexible linkers) are prone to N-oxidation and N-dealkylation.

  • The Solution: Attaching an electron-deficient pyridine ring to the azetidine nitrogen lowers the

    
     of the azetidine nitrogen (from ~9-10 to ~6.3). This reduces protonation at physiological pH, shielding the molecule from cation-cation repulsion in transporters and reducing oxidative clearance.
    

Table 2: Metabolic Stability Profile

Compound ClassStructureAzetidine N


(Microsomal)
Stability Mechanism
Flexible Amine Alkyl-Amine Linker~9.5< 15 minRapid N-dealkylation
N-Phenyl Azetidine Phenyl-Azetidine~4.3ModerateProne to acid-mediated ring opening [2]
N-Pyridyl Azetidine 2-Pyridyl-Azetidine ~6.3 > 60 min Electronic withdrawal prevents ring opening & oxidation

Experimental Protocols

To validate the superiority of the azetidinyl-pyridine scaffold in your specific program, use the following self-validating protocols.

Protocol A: Assessing Conformational Rigidity (NMR & Computational)

Objective: Quantify the energy barrier to rotation and verify the "locked" conformation.

  • Computational Prediction:

    • Perform a dihedral angle scan around the bond connecting the azetidine and pyridine rings using DFT (B3LYP/6-31G*).

    • Success Criteria: Look for a rotational energy barrier

      
       kcal/mol, indicating a stable conformer at room temperature.
      
  • Solution-State NMR Validation:

    • Dissolve 5 mg of compound in DMSO-

      
      .
      
    • Acquire 1D

      
      H NMR and 2D NOESY spectra at 25°C.
      
    • Key Observation: Strong NOE (Nuclear Overhauser Effect) cross-peaks between the pyridine ortho-proton and specific azetidine ring protons indicate a preferred, rigid conformation.

    • Variable Temperature (VT) NMR: Heat to 80°C. Retention of chemical shift splitting patterns confirms high rigidity.

Protocol B: Comparative Microsomal Stability Assay

Objective: Prove metabolic hardening against oxidative cleavage.

  • Preparation:

    • Prepare 10 mM stock solutions of the Flexible Linker Analog and the Azetidinyl-Pyridine Analog .

  • Incubation:

    • Incubate test compounds (1

      
      M final) with pooled liver microsomes (human/mouse, 0.5 mg/mL protein) and NADPH regenerating system in phosphate buffer (pH 7.4).
      
  • Sampling:

    • Aliquots at

      
       min. Quench immediately with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
      
  • Analysis:

    • Analyze via LC-MS/MS. Plot

      
       vs. time.
      
    • Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       (Intrinsic Clearance).
      
  • Validation Check:

    • Include Verapamil (High Clearance Control) and Warfarin (Low Clearance Control). If Verapamil

      
       min, the assay has failed (microsomes inactive).
      

Case Study: Azetidine-2-Carbonitriles in Malaria

In a diversity-oriented synthesis campaign targeting P. falciparum DHODH, researchers compared flexible alkane derivatives against rigid azetidine-2-carbonitriles.

  • Flexible Analog: Alkane derivatives showed decent activity but poor metabolic stability.

  • Rigid Analog (BRD9185): The azetidine core provided a sterile cure in mouse models.

  • Key Insight: The rigid scaffold maintained potency against multidrug-resistant strains (

    
    M) while achieving a half-life of 15 hours, a profile unattainable with the flexible linker precursors [3].
    

References

  • Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 2020.[1] Link

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 2021. Link

  • Discovery of Antimalarial Azetidine-2-carbonitriles That Inhibit P. falciparum Dihydroorotate Dehydrogenase. ACS Medicinal Chemistry Letters, 2017. Link

  • Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. ResearchGate Review, 2026. Link

Sources

Comparative

The Azetidine Advantage: A Comparative Guide to Bioisosteric Replacement of Piperidine in Drug Design

In the intricate chess game of drug discovery, the strategic modification of a lead compound can dramatically alter its properties, transforming a promising but flawed molecule into a viable clinical candidate. One of th...

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate chess game of drug discovery, the strategic modification of a lead compound can dramatically alter its properties, transforming a promising but flawed molecule into a viable clinical candidate. One of the most powerful moves in the medicinal chemist's playbook is bioisosteric replacement, a tactic that involves substituting one functional group with another that shares similar physicochemical or steric characteristics to enhance potency, selectivity, or pharmacokinetic profiles.[1][2] This guide provides an in-depth comparison of a particularly impactful bioisosteric switch: the replacement of the ubiquitous piperidine ring with its smaller, four-membered cousin, azetidine.

For decades, the piperidine motif has been a stalwart in medicinal chemistry, valued for its ability to confer basicity, modulate solubility, and provide a scaffold for diverse substitutions.[3] However, its inherent flexibility and potential for metabolic liabilities can present significant hurdles in drug development.[3] The strategic substitution with an azetidine ring has emerged as a compelling strategy to mitigate these challenges, offering a unique combination of structural rigidity, altered physicochemical properties, and often, improved metabolic stability.[4][5][6] This guide will dissect the nuanced differences between these two saturated heterocycles, providing experimental data and actionable insights for researchers, scientists, and drug development professionals.

A Tale of Two Rings: Comparative Physicochemical Properties

The decision to replace a piperidine with an azetidine is fundamentally rooted in their differing physicochemical attributes. The smaller, more strained azetidine ring imparts a distinct electronic and conformational signature compared to the larger, more flexible piperidine.[7] These differences manifest in key parameters that govern a drug's behavior in biological systems.

The smaller size of the azetidine ring generally leads to a lower molecular weight and a more polar character compared to the piperidine ring.[8] This often results in increased aqueous solubility, a highly desirable property for drug candidates.[8][9] Conversely, the larger piperidine ring contributes to greater lipophilicity, which can enhance membrane permeability but may also lead to lower solubility and increased off-target binding.[8] The pKa of the nitrogen atom is also influenced by the ring size, with azetidine typically exhibiting a slightly lower basicity than piperidine.[10]

PropertyRepresentative Azetidine DerivativeRepresentative Piperidine DerivativeKey Implications for Drug Design
Molecular Weight ( g/mol ) ~197.25~225.31Lower MW of azetidine can improve ligand efficiency.
cLogP ~1.3~1.9Lower lipophilicity of azetidine often leads to better solubility and reduced off-target effects.[8]
pKa Weakly acidic (for sulfonamide proton)Weakly acidic (for sulfonamide proton)Subtle differences in basicity can impact target engagement and pharmacokinetic properties.[10]
Aqueous Solubility HighLowHigher solubility of azetidine derivatives is advantageous for formulation and bioavailability.[8][9]

Note: The data presented are for representative N-phenylsulfonyl derivatives and will vary depending on the specific substitutions.[8]

Navigating the Biological Maze: Impact on ADME Properties

The true value of the piperidine-to-azetidine switch often becomes apparent when evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate. The structural and electronic distinctions between the two rings can lead to profound differences in how a molecule is processed by the body.

One of the most significant advantages of incorporating an azetidine ring is the potential for enhanced metabolic stability.[5][6] The piperidine ring, particularly at the positions alpha to the nitrogen, can be susceptible to cytochrome P450 (CYP)-mediated oxidation. The more constrained nature of the azetidine ring can render it less amenable to such metabolic transformations, leading to a longer half-life and improved in vivo exposure.[3]

Furthermore, the reduced lipophilicity of azetidine-containing compounds can be beneficial for brain penetration. While increased lipophilicity can sometimes favor crossing the blood-brain barrier, it can also lead to increased active efflux by transporters like P-glycoprotein (P-gp).[11] The more polar nature of azetidine can strike a better balance, allowing for sufficient brain entry while minimizing efflux.[11]

ADME ParameterImpact of Azetidine ReplacementSupporting Rationale
Metabolic Stability Often IncreasedThe strained ring system of azetidine can be less susceptible to CYP-mediated oxidation compared to the more flexible piperidine ring.[3][5][6]
Aqueous Solubility Generally IncreasedThe smaller, more polar azetidine ring typically enhances water solubility.[8][9]
Membrane Permeability Can be ModulatedWhile piperidine's higher lipophilicity may suggest better permeability, the overall balance of properties in azetidine analogues can lead to favorable absorption characteristics.
Brain Penetration Potentially ImprovedReduced lipophilicity of azetidine derivatives can help in avoiding active efflux mechanisms at the blood-brain barrier.[11]
Experimental Protocol: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol outlines a standard procedure to compare the metabolic stability of a piperidine-containing compound and its azetidine analogue.

Objective: To determine the rate of disappearance of the test compounds when incubated with human liver microsomes (HLMs) and NADPH.

Materials:

  • Test compounds (piperidine and azetidine analogues)

  • Human Liver Microsomes (pooled, commercially available)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile (ACN) with an internal standard (e.g., warfarin)

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system

Methodology:

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO (e.g., 10 mM). Dilute the stock solutions in phosphate buffer to the desired final concentration (e.g., 1 µM).

  • Microsome Preparation: Thaw the HLMs on ice. Dilute the microsomes in cold phosphate buffer to a final protein concentration of 0.5 mg/mL.

  • Incubation Setup:

    • In a 96-well plate, add the diluted test compound.

    • Add the diluted HLM suspension.

    • Pre-incubate the plate at 37°C for 5 minutes with shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2 volumes of ice-cold ACN containing the internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis: Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis: Plot the natural logarithm of the percentage of remaining parent compound versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Compound_Prep Prepare Test Compound Solutions Pre_Incubate Pre-incubate Compound and HLMs at 37°C Compound_Prep->Pre_Incubate HLM_Prep Prepare Human Liver Microsome Suspension HLM_Prep->Pre_Incubate NADPH_Prep Prepare NADPH Regenerating System Initiate Initiate Reaction with NADPH NADPH_Prep->Initiate Pre_Incubate->Initiate Time_Points Incubate and Sample at Time Points Initiate->Time_Points Quench Quench Reaction with Acetonitrile Time_Points->Quench Process Centrifuge and Collect Supernatant Quench->Process LCMS LC-MS/MS Analysis Process->LCMS Data Calculate Half-life LCMS->Data

Caption: Workflow for an in vitro metabolic stability assay.

The Target in Sight: Pharmacodynamic Consequences

The bioisosteric replacement of piperidine with azetidine can also have a profound impact on a compound's pharmacodynamics, influencing its binding affinity, selectivity, and overall efficacy. The rigid and compact nature of the azetidine ring can enforce a more defined conformation on the molecule, which can be advantageous for fitting into a specific binding pocket.[6][12]

This conformational constraint can lead to an "entropy-entropy" trade-off. While the more rigid azetidine-containing molecule has a lower conformational entropy in its unbound state, this can be offset by a smaller entropic penalty upon binding to the target protein, potentially leading to a more favorable binding free energy.

G cluster_piperidine Piperidine Analogue cluster_azetidine Azetidine Analogue cluster_receptor Receptor Binding Pocket Piperidine Flexible Conformation Receptor Defined Binding Site Piperidine->Receptor Higher Entropic Penalty Azetidine Rigid Conformation Azetidine->Receptor Lower Entropic Penalty (Potentially higher affinity)

Caption: Impact of ring flexibility on receptor binding entropy.

Case Studies: Azetidine in Action

Several successful drug discovery programs have leveraged the piperidine-to-azetidine bioisosteric switch.

Original Compound Class/TargetPiperidine-Containing ExampleAzetidine-Containing AnalogueObserved Advantages of AzetidineReference
Monoacylglycerol Lipase (MAGL) Inhibitors Piperidine carbamatesAzetidine carbamatesSimilar efficiency with differentiated physicochemical properties.[11][11][13]
Ghrelin Receptor Inverse Agonists Spirocyclic piperidine derivativesSpirocyclic piperidine-azetidine derivativesProvided a novel scaffold for optimization of potency and ADMET properties.[14][14]
JAK Inhibitors Tofacitinib (contains a piperidine-like ring)Azetidine-containing bis-amideLed to a selective JAK3 inhibitor with high potency.[12][12]
Oxytocin Receptor Antagonists Pyrazine-piperidine derivativeAzetidine-containing analogueTenfold improved aqueous solubility and increased Fsp3.[9][9]

Discussion and Future Perspectives

The bioisosteric replacement of piperidine with azetidine is a powerful and increasingly utilized strategy in modern drug discovery. The smaller, more rigid azetidine ring offers a compelling set of advantages, including the potential for improved aqueous solubility, enhanced metabolic stability, and favorable conformational constraints that can lead to increased potency and selectivity.[4][5][6]

However, this is not a one-size-fits-all solution. The success of this bioisosteric switch is highly context-dependent, and the introduction of the strained four-membered ring can sometimes lead to unforeseen challenges, such as altered off-target activities or synthetic difficulties.[7][15] Therefore, a thorough understanding of the target protein's binding site and a comprehensive evaluation of the physicochemical and ADME properties of both the piperidine and azetidine analogues are crucial for making an informed decision.

As our understanding of the intricate interplay between molecular structure and biological activity continues to grow, and as synthetic methodologies for constructing complex azetidine-containing molecules become more sophisticated, we can expect to see the "azetidine advantage" being leveraged in an even wider array of therapeutic areas.[7][16][17] This comparative guide serves as a foundational resource for medicinal chemists seeking to harness the unique properties of this valuable heterocyclic scaffold.

References

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase | Journal of Medicinal Chemistry - ACS Publications. (2017, November 17). Retrieved from [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24). Retrieved from [Link]

  • pKa values of azeditine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono‐ and difluorinated derivatives. … - ResearchGate. (n.d.). Retrieved from [Link]

  • Azetidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications - University of Birmingham. (n.d.). Retrieved from [Link]

  • Examples of an azetidine‐based bioisoster for a piperidine ring - ResearchGate. (n.d.). Retrieved from [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC. (n.d.). Retrieved from [Link]

  • Azetidine and Piperidine Carbamates as Efficient, Covalent Inhibitors of Monoacylglycerol Lipase - PubMed. (2017, December 14). Retrieved from [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25). Retrieved from [Link]

  • Synthesis of 4-membered heterocycles as fragments and bioisosteres. (n.d.). Retrieved from [Link]

  • Bicyclic Bioisosteres of Piperidine: Version 2.0 - ResearchGate. (n.d.). Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. (2026, January 6). Retrieved from [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). Retrieved from [Link]

  • Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds - Blumberg Institute. (2024, October 22). Retrieved from [Link]

  • Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27). Retrieved from [Link]

  • WO2013080036A1 - Azetidine-substituted quinoxaline-type piperidine compounds and uses thereof - Google Patents. (n.d.).
  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... - ResearchGate. (n.d.). Retrieved from [Link]

  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. (2012, July 1). Retrieved from [Link]

  • Determination of ADMET properties of substituted-piperidine-3-carboxamide derivatives with potential use in the treatment of Crohn's disease | International Journal of Biology and Chemistry. (n.d.). Retrieved from [Link]

  • Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin - MDPI. (2024, February 29). Retrieved from [Link]

  • The Use of Bioisosterism in Drug Design and Molecular Modification. (n.d.). Retrieved from [Link]

  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21). Retrieved from [Link]

  • Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by greener alternative bases - IRIS - Unibo. (2023, July 14). Retrieved from [Link]

Sources

Validation

A Scientist's Guide to Understanding HPLC Retention Time Shifts: Azetidine Salt vs. Free Base

For researchers in drug development and analytical chemistry, high-performance liquid chromatography (HPLC) is an indispensable tool. However, the chromatographic behavior of small, polar, basic compounds like azetidine...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug development and analytical chemistry, high-performance liquid chromatography (HPLC) is an indispensable tool. However, the chromatographic behavior of small, polar, basic compounds like azetidine can present unique challenges, particularly when dealing with different forms of the same active pharmaceutical ingredient (API), such as its free base and salt forms. This guide provides an in-depth technical exploration of the factors governing the HPLC retention time of azetidine and its salt, offering field-proven insights and experimental data to navigate these complexities.

The Fundamental Difference: Ionization State is Key

At the heart of the retention time difference between a basic compound and its salt in reversed-phase HPLC (RP-HPLC) lies the concept of ionization. Azetidine is a secondary amine with a pKa of its conjugate acid around 11.29.[1][2] This high pKa means that in typical acidic to neutral mobile phases, azetidine will exist predominantly in its protonated, cationic form (azetidinium ion).

  • Azetidine Free Base: When dissolved in a solution with a pH well above its pKa, azetidine exists primarily in its neutral, un-ionized form. This form is more hydrophobic and will have a stronger interaction with the non-polar stationary phase (like C18), leading to longer retention times.

  • Azetidine Salt (e.g., Azetidine HCl): In its salt form, azetidine is already protonated. When dissolved, it readily dissociates into the azetidinium cation and its corresponding counter-ion. The cationic form is significantly more polar than the free base. In RP-HPLC, more polar compounds have weaker interactions with the stationary phase and thus elute earlier, resulting in shorter retention times.[3]

The degree of ionization, and therefore the retention time, is critically dependent on the pH of the mobile phase relative to the analyte's pKa.[3][4][5] For a basic compound like azetidine, increasing the mobile phase pH will suppress its ionization, making it more hydrophobic and increasing its retention time.[3] Conversely, a lower pH will ensure it remains in its ionized, more polar form, leading to decreased retention.[4]

The Critical Role of Mobile Phase pH

The relationship between mobile phase pH, pKa, and retention time for a basic compound can be visualized as a sigmoidal curve. The most significant changes in retention occur when the mobile phase pH is close to the analyte's pKa.[4][5] To achieve robust and reproducible separations, it is generally recommended to work at a pH that is at least 1.5 to 2 pH units away from the pKa of the analyte.[5] For azetidine, this would mean using a very high pH to analyze it in its free base form, which can be detrimental to standard silica-based columns.[4] Therefore, most methods will operate at a lower pH where it is consistently in its protonated form.

Experimental Comparison: Unveiling the Chromatographic Differences

To illustrate the practical implications of these principles, let's consider a comparative analysis of azetidine free base and azetidine hydrochloride (HCl) under typical RP-HPLC conditions.

Experimental Protocol: RP-HPLC Analysis of Azetidine and Azetidine HCl

This protocol outlines a systematic approach to evaluating the retention behavior of azetidine free base and its hydrochloride salt.

Objective: To compare the retention time and peak shape of azetidine free base and azetidine HCl under varying mobile phase pH conditions.

Materials:

  • HPLC System with UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Azetidine

  • Azetidine Hydrochloride

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium hydroxide

Procedure:

  • Sample Preparation:

    • Prepare stock solutions (1 mg/mL) of azetidine and azetidine HCl in a 50:50 mixture of water and acetonitrile.

    • Prepare working standards (100 µg/mL) by diluting the stock solutions with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase A: Water with 0.1% Formic Acid (pH ~2.7)

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV at 210 nm

    • Injection Volume: 10 µL

  • Experiment 1: Analysis at Low pH

    • Inject the working standards of azetidine and azetidine HCl using the conditions described above.

    • Record the retention times and observe the peak shapes.

  • Experiment 2: Analysis at Mid-Range pH (Caution: Column Stability)

    • Prepare a mobile phase with a pH of ~7.0 using an appropriate buffer (e.g., phosphate buffer). Note: Operating silica-based columns at neutral to high pH can cause degradation.[4]

    • Repeat the injections and data recording.

  • Experiment 3: Analysis at High pH (Requires pH-stable column)

    • Use a pH-stable column (e.g., hybrid or polymer-based).

    • Prepare a mobile phase with a pH of ~10.0 using a suitable buffer (e.g., ammonium bicarbonate).

    • Repeat the injections and data recording.

Expected Data Summary

The following table summarizes the anticipated results from these experiments, highlighting the significant impact of mobile phase pH on retention time.

AnalyteMobile Phase pHExpected Retention Time (min)Expected Peak ShapeRationale
Azetidine HCl2.7~1.5Sharp, SymmetricalFully protonated, highly polar, elutes early.
Azetidine (Free Base)2.7~1.5Sharp, SymmetricalImmediately protonated by the acidic mobile phase, behaves identically to the salt.
Azetidine HCl7.0~1.8Broader, TailingStill predominantly protonated, but potential for interaction with silanol groups.
Azetidine (Free Base)7.0~1.8Broader, TailingProtonated by the mobile phase, similar behavior to the salt.
Azetidine HCl10.0~3.5SharpApproaching the pKa, a mix of ionized and neutral forms exists, leading to increased retention.
Azetidine (Free Base)10.0~4.0SharpCloser to its neutral state, more hydrophobic, resulting in the longest retention time.

The "Gotchas": Secondary Interactions and Peak Tailing

Even when the mobile phase pH is controlled, analyzing basic compounds like azetidine can be complicated by secondary interactions with the stationary phase.

The Silanol Effect

Standard silica-based HPLC columns have residual silanol groups (Si-OH) on their surface.[6] At mobile phase pH values above approximately 3, these silanol groups can become deprotonated (Si-O-), creating localized negative charges.[7] The positively charged azetidinium ion can then interact with these negatively charged silanol groups through an ion-exchange mechanism.[6] This secondary interaction can lead to undesirable peak tailing and broader peaks.[6][8]

Mitigation Strategies for Silanol Interactions:

  • Low pH Mobile Phase: Using a mobile phase with a pH below 3 keeps the silanol groups in their neutral, protonated state, minimizing ionic interactions.[6]

  • Base-Deactivated Columns: Modern HPLC columns are often "end-capped" or use other base-deactivation technologies to reduce the number of accessible silanol groups, resulting in improved peak shapes for basic compounds.[8]

  • Competing Base: Adding a small amount of a competing base (e.g., triethylamine) to the mobile phase can help to saturate the active silanol sites and improve peak symmetry.

Influence of the Counter-Ion

The nature of the salt's counter-ion (e.g., Cl-, Br-, SO4 2-) can also subtly influence retention. While the primary driver of retention is the analyte itself, the counter-ion can have an effect, particularly in ion-pair chromatography or when using certain mobile phase additives.[9][10] Some inorganic counter-ions can affect the solvation of the analyte in the mobile phase, a phenomenon known as the "chaotropic effect," which can lead to increased retention of the protonated base.[9][11]

Advanced Chromatographic Strategies for Azetidine and its Salts

When standard reversed-phase methods prove challenging for retaining and separating highly polar compounds like azetidine, alternative chromatographic modes can be employed.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the analysis of very polar compounds that show little to no retention in RP-HPLC.[12][13][14] In HILIC, a polar stationary phase (like bare silica or a diol-bonded phase) is used with a mobile phase consisting of a high percentage of a non-polar organic solvent (typically acetonitrile) and a small amount of an aqueous buffer.[15] The aqueous portion of the mobile phase forms a water-rich layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[14][16] In HILIC, water is the strong, eluting solvent. This technique can be particularly useful for separating a polar API from its even more polar counter-ion.[17]

Mixed-Mode Chromatography (MMC)

Mixed-mode chromatography utilizes stationary phases that have both reversed-phase (hydrophobic) and ion-exchange (charged) characteristics.[18][19][20] This dual retention mechanism provides greater flexibility in method development.[21] For azetidine, a mixed-mode column with both C18 and cation-exchange functionalities would allow for retention based on both the hydrophobicity of the molecule and the positive charge of the azetidinium ion.[18] By adjusting the mobile phase pH and ionic strength, the selectivity of the separation can be finely tuned.[20][21] MMC is also advantageous as it often does not require the use of ion-pairing reagents, making it more compatible with mass spectrometry (MS) detection.[20][21]

Experimental Workflow Comparison

The following diagram illustrates the decision-making process for selecting an appropriate chromatographic method for azetidine analysis.

G start Analyze Azetidine Free Base vs. Salt rp_hplc Standard RP-HPLC (C18) start->rp_hplc check_retention Adequate Retention? rp_hplc->check_retention check_peak_shape Good Peak Shape? check_retention->check_peak_shape Yes consider_alt Consider Alternative Modes check_retention->consider_alt No optimize_rp Optimize RP-HPLC: - Adjust pH - Use Base-Deactivated Column check_peak_shape->optimize_rp No final_method Final Validated Method check_peak_shape->final_method Yes optimize_rp->rp_hplc hilic HILIC consider_alt->hilic mmc Mixed-Mode Chromatography consider_alt->mmc hilic->final_method mmc->final_method

Caption: Decision tree for HPLC method selection for azetidine analysis.

Conclusion and Key Takeaways

The chromatographic behavior of azetidine free base versus its salt form is fundamentally governed by their respective ionization states, which are dictated by the mobile phase pH.

  • In acidic mobile phases (pH < 4), both the free base and the salt will exist as the same protonated species (azetidinium ion) and will therefore have identical retention times. Any attempt to differentiate them under these conditions will be unsuccessful.

  • Significant retention time shifts will only be observed as the mobile phase pH approaches the pKa of azetidine (~11.29). At higher pH values, the free base will be less ionized, more hydrophobic, and thus more retained than its salt counterpart.

  • Secondary interactions with residual silanol groups on silica-based columns are a major cause of poor peak shape for basic analytes like azetidine. Employing low pH mobile phases or using base-deactivated columns is crucial for mitigating these effects.

  • For challenging separations involving highly polar forms of azetidine or the simultaneous analysis of the API and its counter-ion, advanced techniques like HILIC or Mixed-Mode Chromatography offer superior retention and selectivity.

By understanding these core principles and systematically evaluating the impact of mobile phase conditions and column chemistry, researchers can develop robust, reproducible, and accurate HPLC methods for the analysis of azetidine in both its free base and salt forms.

References

  • Thermo Fisher Scientific. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Petrovska-Dimitrievska, G., Acevska, J., Nakov, N., Zafirova Gjorgievska, M., & Brezovska, K. (2022). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian Pharmaceutical Bulletin, 68(1), 69-74.
  • Wikipedia. (n.d.). Azetidine. Retrieved from [Link]

  • MICROSOLV Technology Corporation. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology.
  • SIELC Technologies. (n.d.). Mixed-Mode Chromatography and Stationary Phases.
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • Waters. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity? - WKB229047.
  • LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 173-187. Retrieved from [Link]

  • Shodex. (n.d.). Analysis of Short Amines without Using Ion Pair Reagent.
  • Moravek, Inc. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values of azetidine (4 a), pyrrolidine (5 a), piperidine (6 a), and their mono- and difluorinated derivatives. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Dolan, J. W. (2016). Back to Basics: The Role of pH in Retention and Selectivity. LCGC North America, 34(11), 842-847. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. Retrieved from [Link]

  • Chromatography Forum. (2004). Distinct RTs for free-base and salt forms of same compound. Retrieved from [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes in Reversed-Phase. Retrieved from [Link]

  • ResearchGate. (n.d.). Reversed-phase high-performance liquid chromatography behavior of chaotropic counteranions. Retrieved from [Link]

  • Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Journal of Separation Science. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Azetidine (CAS 503-29-7). Retrieved from [Link]

  • ResearchGate. (n.d.). Understanding the Effect of the Counterion on the Reverse-Phase Ion-Pair High-Performance Liquid Chromatography (RPIP-HPLC) Resolution of Heparin-Related Saccharide Anomers. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophilic interaction chromatography. Retrieved from [Link]

  • LCGC International. (n.d.). What You Need to Know About HILIC. Retrieved from [Link]

  • Chromatography Forum. (2012). HPLC analysis - Retention time of a API and its salt form. Retrieved from [Link]

  • HPLC'2013 (Amsterdam). (n.d.). Mechanisms of retention in HPLC Part 2. Retrieved from [Link]

  • LCGC International. (2014, March 1). Mixed-Mode HPLC Separations: What, Why, and How. Retrieved from [Link]

  • PubMed. (2011, September 1). Understanding the effect of the counterion on the reverse-phase ion-pair high-performance liquid chromatography (RPIP-HPLC) resolution of heparin-related saccharide anomers. Retrieved from [Link]

  • ResearchGate. (n.d.). Preparation and Synthetic Applications of Azetidines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azetidine, N-methyl-. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Mixed-Mode Chromatography. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. Retrieved from [Link]

  • Waters. (n.d.). Method for the Analysis and Quantitation of Pharmaceutical Counterions Utilizing Hydrophilic Interaction Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2020, March 6). Free acid and its salt, can HPLC-PDA-MS tell its difference? Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

2-(Azetidin-3-yl)pyridine hydrochloride proper disposal procedures

This guide outlines the technical protocol for the disposal of 2-(Azetidin-3-yl)pyridine hydrochloride (CAS: 365213-48-5 or similar derivatives).[1][2] It is designed for laboratory personnel and safety officers requirin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocol for the disposal of 2-(Azetidin-3-yl)pyridine hydrochloride (CAS: 365213-48-5 or similar derivatives).[1][2] It is designed for laboratory personnel and safety officers requiring immediate, compliant, and scientifically grounded disposal procedures.[1][2][3]

Part 1: Executive Summary & Immediate Action

Disposal Classification: Hazardous Chemical Waste (Solid) Primary Hazard: Skin/Eye Irritant, Respiratory Irritant, Combustible Solid.[1][2][3] Recommended Disposal Method: High-temperature chemical incineration equipped with an afterburner and scrubber. Prohibited Actions: Do NOT dispose of down the drain. Do NOT dispose of as general trash.

Part 2: Chemical Characterization & Hazard Assessment

To ensure safe handling, one must understand the chemical behavior of the substance.[1][2][3] 2-(Azetidin-3-yl)pyridine hydrochloride consists of a pyridine ring linked to an azetidine ring (a strained 4-membered nitrogen heterocycle), stabilized as a hydrochloride salt.[1][2]

PropertyDescriptionOperational Implication
Chemical Structure Pyridine + Azetidine + HClContains nitrogenous heterocycles; requires thermal destruction to prevent environmental persistence.[1]
Physical State Solid (Powder/Crystal)Dust generation is a primary exposure risk during transfer.[2]
Acidity Acidic in solution (HCl salt)Aqueous solutions may be corrosive (pH < 2); incompatible with strong bases and oxidizers.[2]
Stability HygroscopicStore in desiccated conditions; moisture absorption does not degrade the compound but makes weighing/transfer difficult.[1]
RCRA Status Non-listed (Derivative)While Pyridine is U196, this derivative is not automatically listed.[1][2] However, it should be treated as Hazardous Waste due to toxicity and irritation potential.[1]

Expert Insight: The azetidine ring possesses significant ring strain (~26 kcal/mol).[2] While kinetically stable as a salt, thermal destruction (incineration) is the only method that guarantees the complete opening and mineralization of the nitrogenous rings, preventing potential environmental toxicity.[1][2][3]

Part 3: Regulatory Framework (USA/Global)

Compliance relies on the "Cradle-to-Grave" management of hazardous waste.[1]

  • RCRA (Resource Conservation and Recovery Act):

    • Waste Coding: Although not explicitly P-listed or U-listed, the substance should be characterized under D001 (Ignitable, if mixed with solvents) or D002 (Corrosive, if in acidic solution).[1][2][3] For pure solid waste, classify as "Non-RCRA Regulated Hazardous Waste" or state-specific codes (e.g., California "Toxic" waste).[1][2][3]

    • Toxicity Characteristic: If disposing of large quantities (>100 kg), Testing for Pyridine (D038) via TCLP may be required to rule out leaching toxicity.[1][2][3]

  • EPA/DOT Segregation:

    • Segregate from Oxidizers (e.g., Nitric Acid) to prevent exothermic reaction.[1][2]

    • Segregate from Strong Bases (e.g., Sodium Hydroxide) to prevent liberation of the free amine, which may be more volatile and toxic.[1][2][3]

Part 4: Step-by-Step Disposal Protocol

A. Solid Waste (Primary Stream)

Applies to expired reagents, spill cleanup residues, and excess powder.[1][2][3]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Labeling: Attach a hazardous waste tag immediately.[1]

    • Chemical Name: "2-(Azetidin-3-yl)pyridine hydrochloride"[1][2]

    • Hazards: "Irritant," "Toxic."[1]

    • State: "Solid."[1][4][5]

  • Transfer:

    • Work inside a chemical fume hood.[1][6]

    • Transfer solid carefully to avoid dust.[1][7]

    • Do not mix with incompatible waste streams (e.g., oxidizers).[1][2][6][8]

  • Storage: Cap tightly. Store in a secondary containment bin labeled "Organic Solids" until pickup by EHS/Waste Contractor.[1]

B. Liquid Waste (Aqueous/Solvent Solutions)

Applies to reaction mixtures or mother liquors.[1][2]

  • Segregation:

    • If in Organic Solvent: Collect in "Halogenated" or "Non-Halogenated" solvent waste containers depending on the solvent used.[1]

    • If in Aqueous Solution: Adjust pH to 5–9 if required by local EHS, otherwise collect in "Aqueous Toxic" waste.[1]

  • Labeling: List all components (e.g., "Water 95%, 2-(Azetidin-3-yl)pyridine HCl 5%").

C. Contaminated Packaging

Applies to empty original bottles.[1][2]

  • Triple Rinse: Rinse the empty bottle three times with a solvent capable of dissolving the residue (water or methanol).[1]

  • Rinsate Disposal: Collect the rinsate into the appropriate liquid waste container (see Section B).

  • Defacing: Cross out the original label. Mark as "Empty."

  • Disposal: Discard the triple-rinsed container as regular trash or glass recycling, depending on facility policy.

Part 5: Spill Response & Cleanup

Immediate Action: Isolate the area. Alert nearby personnel. PPE Required: Nitrile gloves, safety goggles, lab coat, N95 dust mask (if powder is airborne).[1][2][3]

Cleanup Workflow:

  • Contain: If solid, cover with a damp paper towel to prevent dust dispersion.[1]

  • Collect: Sweep up solids using a dustpan or scoop.[1] Place in a hazardous waste bag/container.

  • Clean: Wipe the surface with water and soap.[1]

  • Dispose: Place all cleanup materials (wipes, gloves) into the solid hazardous waste container.

Part 6: Visualizations

Figure 1: Waste Stream Decision Tree

This logic flow determines the correct disposal path based on the physical state of the waste.[1][2][3]

WasteDisposal Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Powder Liquid Liquid Solution StateCheck->Liquid Solution SolidAction Collect in HDPE Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Solvent Base? Liquid->SolventCheck Final High-Temp Incineration SolidAction->Final Organic Organic Solvent SolventCheck->Organic Aqueous Aqueous (Water) SolventCheck->Aqueous OrgAction Solvent Waste Stream (Halogenated/Non-Halogenated) Organic->OrgAction AqAction Aqueous Toxic Waste (Do NOT Drain Pour) Aqueous->AqAction OrgAction->Final AqAction->Final

Caption: Decision matrix for segregating 2-(Azetidin-3-yl)pyridine HCl waste streams. All paths lead to incineration.[2][3]

Figure 2: Spill Response Protocol

Operational workflow for safe cleanup of minor laboratory spills.

SpillResponse Alert 1. Alert & Isolate PPE 2. Don PPE (Gloves, Goggles, Mask) Alert->PPE Contain 3. Contain Spill (Dampen if powder) PPE->Contain Collect 4. Collect Waste (Scoop/Sweep) Contain->Collect Decon 5. Decontaminate Area (Soap & Water) Collect->Decon Dispose 6. Label & Store Decon->Dispose

Caption: Step-by-step spill response workflow ensuring personnel safety and containment.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

Handling

Comprehensive Safety and Handling Guide for 2-(Azetidin-3-yl)pyridine hydrochloride

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-(Azetidin-3-yl)pyridine hydrochloride. Designed for researchers, scientists, and professionals in drug developm...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for the handling and disposal of 2-(Azetidin-3-yl)pyridine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-tested experience to ensure the highest standards of laboratory safety.

Hazard Assessment and Core Principles

2-(Azetidin-3-yl)pyridine hydrochloride is a heterocyclic compound that combines the structural features of both azetidine and pyridine. Based on the toxicological profiles of related compounds, this substance should be handled with care, assuming it may possess the following hazards:

  • Skin and Eye Irritation: Both azetidine and pyridine hydrochlorides are known to cause skin and serious eye irritation.[1][2][3][4]

  • Respiratory Tract Irritation: Inhalation of dusts may cause respiratory irritation.[5]

  • Harmful if Swallowed: Pyridine-containing compounds can be toxic if ingested.[4][6]

The fundamental principle when handling this compound is the precautionary principle . In the absence of specific data, we must assume a conservative hazard profile and implement robust control measures to minimize exposure.

Personal Protective Equipment (PPE): A Multi-Barrier Approach

The selection of appropriate PPE is the cornerstone of safe handling. A multi-barrier approach, encompassing primary and secondary protective layers, is crucial.

Table 1: Recommended Personal Protective Equipment for Handling 2-(Azetidin-3-yl)pyridine hydrochloride

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Chemical safety goggles with side shields or a face shield.[3][4]Nitrile or butyl rubber gloves (double-gloving recommended).[7]Fully-buttoned lab coat.Use in a certified chemical fume hood is mandatory. If not feasible, a NIOSH-approved respirator with an organic vapor cartridge and particulate filter is required.[8]
Solution Preparation and Transfer Chemical safety goggles with side shields.[3][4]Nitrile or butyl rubber gloves.[7]Fully-buttoned lab coat.All operations should be conducted in a chemical fume hood.[7]
Reaction Monitoring and Work-up Chemical safety goggles with side shields.[3][4]Nitrile or butyl rubber gloves.[7]Fully-buttoned lab coat.Operations should be performed in a chemical fume hood.
Spill Cleanup Chemical safety goggles and a face shield.[3]Heavy-duty nitrile or butyl rubber gloves.Chemical-resistant apron over a lab coat.NIOSH-approved respirator with an organic vapor cartridge and particulate filter.

The "Why" Behind the Choices:

  • Eye and Face Protection: The hydrochloride salt form increases the risk of eye irritation from dust particles. Goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes.

  • Hand Protection: While nitrile gloves offer good splash protection, butyl rubber provides superior resistance to a broader range of chemicals. Double-gloving is a prudent measure, especially during weighing, to prevent contamination in case the outer glove is breached.

  • Respiratory Protection: The primary route of exposure to solid compounds is through inhalation of airborne dust. A chemical fume hood is the most effective engineering control to prevent this.[7] In the rare event that a fume hood is not available for a short-duration task, a properly fitted respirator is a necessary alternative.

Operational Plans: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage of the compound's lifecycle in the laboratory.

Receipt and Storage
  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8] The container should be kept tightly closed.

Step-by-Step Handling Procedures

4.1. Weighing the Solid Compound:

  • Preparation: Don all required PPE as outlined in Table 1.

  • Work Area: Perform all weighing operations within a certified chemical fume hood or a ventilated balance enclosure to minimize the generation of airborne dust.

  • Dispensing: Use a spatula to carefully transfer the desired amount of the solid to a tared weigh boat or container. Avoid any actions that could create dust clouds.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area with a damp cloth to remove any residual powder. Dispose of the cloth as hazardous waste.

  • Container Sealing: Securely close the main container of 2-(Azetidin-3-yl)pyridine hydrochloride.

4.2. Preparing Solutions:

  • Solvent Selection: Choose an appropriate solvent based on your experimental protocol.

  • Dissolution: In a chemical fume hood, add the solvent to the vessel containing the weighed solid. Use a magnetic stirrer or gentle swirling to aid dissolution. Avoid heating unless the protocol specifically requires it, and if so, use a well-controlled heating mantle and a condenser.

  • Transfer: Use a pipette or a syringe to transfer the solution.

Spill Management and Emergency Procedures

Immediate Actions for Any Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[3] Remove contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]

Spill Cleanup Protocol:

  • Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the spill.

  • Collection: Carefully sweep up the absorbed material and place it in a labeled, sealed container for hazardous waste disposal.[4]

  • Decontamination: Clean the spill area with a suitable decontaminating solution, followed by soap and water.

Disposal Plan

All waste containing 2-(Azetidin-3-yl)pyridine hydrochloride, including unused material, contaminated labware, and spill cleanup debris, must be treated as hazardous waste.

  • Waste Collection: Collect all waste in clearly labeled, sealed, and compatible containers.[7]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name.

  • Disposal: Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[1][4] Do not pour any waste down the drain.[4]

Visualizing Safety Workflows

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection PPE Selection for 2-(Azetidin-3-yl)pyridine hydrochloride start Start: Assess Task is_solid Handling solid? start->is_solid is_solution Handling solution? is_solid->is_solution No weighing Weighing or Aliquoting Solid is_solid->weighing Yes solution_prep Solution Prep/Transfer is_solution->solution_prep Yes spill Spill or Emergency? is_solution->spill No ppe_solid Mandatory: - Fume Hood/Enclosure - Goggles/Face Shield - Double Gloves - Lab Coat weighing->ppe_solid ppe_solution Standard: - Fume Hood - Goggles - Gloves - Lab Coat solution_prep->ppe_solution spill_response Spill Response spill->spill_response Yes end Proceed with Task Safely spill->end No ppe_spill Enhanced: - Respirator - Face Shield - Heavy-Duty Gloves - Apron spill_response->ppe_spill ppe_solid->end ppe_solution->end ppe_spill->end

Sources

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